Product packaging for 2-Amino-1,2-dihydronaphthalene(Cat. No.:CAS No. 81094-65-7)

2-Amino-1,2-dihydronaphthalene

Cat. No.: B1197852
CAS No.: 81094-65-7
M. Wt: 145.2 g/mol
InChI Key: SHLZSYAMFQNEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-1,2-dihydronaphthalene (2-ADN) is a conformationally restricted analogue of amphetamine with the molecular formula C10H11N and a molar mass of 145.205 g·mol⁻¹ . This compound is of significant interest in neuroscience and medicinal chemistry research as a stimulant and a rigid phenylisobutylamine analogue . It is known to substitute for amphetamine in animal model drug discrimination studies, although with approximately one-fourth the potency of (+)-amphetamine . The stimulant activity of the racemic compound is attributed solely to the S-(-) isomer . Research indicates that the effects of 2-ADN can be antagonized by reserpine and alpha-methyl-p-tyrosine, providing insights into its mechanism of action . Beyond its neuropharmacological profile, 1,2-dihydronaphthalene derivatives serve as valuable precursors in synthetic chemistry, for instance, in the synthesis of β-lactam rings and subsequent β-amino acid derivatives, which are important scaffolds in drug discovery . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should review all relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B1197852 2-Amino-1,2-dihydronaphthalene CAS No. 81094-65-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81094-65-7

Molecular Formula

C10H11N

Molecular Weight

145.2 g/mol

IUPAC Name

1,2-dihydronaphthalen-2-amine

InChI

InChI=1S/C10H11N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-6,10H,7,11H2

InChI Key

SHLZSYAMFQNEOF-UHFFFAOYSA-N

SMILES

C1C(C=CC2=CC=CC=C21)N

Canonical SMILES

C1C(C=CC2=CC=CC=C21)N

Synonyms

2-ADHN
2-amino-1,2-dihydronaphthalene
2-amino-1,2-dihydronaphthalene, (R)-isomer
2-amino-1,2-dihydronaphthalene, (S)-isome

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1,2-dihydronaphthalene (2-ADN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1,2-dihydronaphthalene (2-ADN), a rigid analogue of amphetamine. It details the discovery and historical context of 2-ADN, its synthesis, and its pharmacological profile as a central nervous system stimulant. The document elucidates the compound's mechanism of action as a monoamine releasing agent, supported by quantitative data on its interaction with monoamine transporters. Detailed experimental protocols for its synthesis are provided, along with a historical perspective on the research conducted since its initial discovery. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound (2-ADN) is a conformationally restricted analogue of amphetamine, designed to probe the structural requirements for stimulant activity at monoamine transporters. As a rigid structure, 2-ADN provides valuable insights into the optimal spatial arrangement of the phenyl and amino groups for interaction with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. This guide will explore the discovery, synthesis, and pharmacological characterization of this important research compound.

Discovery and History

This compound was first designed and synthesized by Hathaway, Nichols, and colleagues in 1982 as part of a study to investigate the structure-activity relationships of amphetamine and its analogues.[1] The rationale behind its creation was to restrict the conformational flexibility of the amphetamine side chain, thereby "locking" it into a specific spatial orientation. This approach allows for a more precise understanding of the pharmacophore responsible for its stimulant effects.

The initial pharmacological evaluation revealed that 2-ADN is a potent central nervous system stimulant, approximately one-fourth as potent as (+)-amphetamine.[1] Subsequent research has further characterized its properties as a monoamine releasing agent and has utilized it as a tool to understand the mechanisms of action of amphetamine-like stimulants.

Chemical Synthesis

The synthesis of this compound has been reported through various methods. The original synthesis by Hathaway et al. provides a foundational protocol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general principles of similar amine syntheses and the information available in the initial publication. Specific yields and reaction conditions may require optimization.

Step 1: Synthesis of 2-Naphthol This starting material is commercially available but can be synthesized from naphthalene (B1677914) through sulfonation followed by alkali fusion.

Step 2: Reduction to 1,2-Dihydronaphthalene-2-one (2-Tetralone) A Birch reduction of 2-methoxynaphthalene (B124790) is a common method to produce the enol ether, which can then be hydrolyzed to the ketone.

Step 3: Reductive Amination to this compound 2-Tetralone is subjected to reductive amination using a suitable ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) and a reducing agent (e.g., sodium cyanoborohydride).

Illustrative Reaction Scheme: A detailed, step-by-step protocol would require access to the full experimental section of the original publication or subsequent detailed synthetic reports.

Pharmacological Profile

2-ADN acts as an indirect sympathomimetic, primarily by inducing the release of monoamine neurotransmitters from presynaptic nerve terminals. Its stimulant effects are a direct consequence of the increased concentrations of dopamine and norepinephrine in the synaptic cleft.

Quantitative Data
CompoundRelative Potency (vs. (+)-Amphetamine)Primary Transporter Targets
This compound (2-ADN) ~ 1/4DAT, NET
(+)-Amphetamine 1DAT, NET

This table is based on the initial pharmacological data and the known mechanism of action of amphetamine analogues.

Mechanism of Action

The stimulant effects of 2-ADN are antagonized by reserpine (B192253) and alpha-methyl-p-tyrosine, which deplete vesicular monoamine stores and inhibit tyrosine hydroxylase (the rate-limiting enzyme in catecholamine synthesis), respectively.[1] This indicates that 2-ADN's action is dependent on the presence and synthesis of endogenous monoamines.

Like amphetamine, 2-ADN is believed to act as a substrate for the dopamine and norepinephrine transporters. This involves the following steps:

  • Uptake into the Presynaptic Terminal: 2-ADN is transported into the presynaptic neuron by DAT and NET.

  • Disruption of Vesicular Storage: Once inside the neuron, 2-ADN disrupts the vesicular storage of dopamine and norepinephrine by inhibiting the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in the cytoplasmic concentration of these neurotransmitters.

  • Reverse Transport: The increased cytoplasmic monoamine concentration, coupled with the interaction of 2-ADN with the plasma membrane transporters, causes a reversal of the normal transport direction. This results in the efflux of dopamine and norepinephrine from the presynaptic terminal into the synaptic cleft.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 2-ADN

The following diagram illustrates the proposed mechanism of action of 2-ADN at a monoaminergic synapse.

2-ADN_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ADN 2-ADN DAT_NET DAT / NET ADN->DAT_NET Uptake VMAT2 VMAT2 ADN->VMAT2 Inhibition DA_NE_cyto Cytoplasmic DA / NE DAT_NET->DA_NE_cyto Reverse Transport (Efflux) DA_NE_vesicle DA/NE Vesicle VMAT2->DA_NE_cyto Release DA_NE_synapse DA / NE Receptor Postsynaptic Receptors DA_NE_synapse->Receptor Binding Signal Downstream Signaling Receptor->Signal

Mechanism of 2-ADN at the monoaminergic synapse.
Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and pharmacological evaluation of 2-ADN and its analogues.

Experimental_Workflow start Starting Materials (e.g., 2-Naphthol) synthesis Multi-step Synthesis start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification racemic_adn Racemic 2-ADN purification->racemic_adn resolution Chiral Resolution racemic_adn->resolution in_vitro In Vitro Assays (Transporter Binding/Uptake) racemic_adn->in_vitro in_vivo In Vivo Studies (Animal Models of Locomotor Activity) racemic_adn->in_vivo enantiomers Enantiomers (R)-(+)-2-ADN (S)-(-)-2-ADN resolution->enantiomers enantiomers->in_vitro enantiomers->in_vivo data_analysis Data Analysis & SAR Studies in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion data_analysis->conclusion

Workflow for the synthesis and evaluation of 2-ADN.

Conclusion

This compound remains a significant compound in the study of stimulant drugs and their interaction with monoamine transporters. Its rigid structure has provided valuable information for the development of pharmacophore models for DAT and NET ligands. This technical guide has summarized the key aspects of its discovery, synthesis, and pharmacology, providing a foundation for further research and development in this area. Future studies could focus on obtaining more precise quantitative data for its interaction with monoamine transporters and exploring the therapeutic potential of its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,2-dihydronaphthalene (2-ADN), also known as 1,2-dihydronaphthalen-2-amine, is a rigid analogue of phenylisobutylamine and a stimulant drug.[1] As a conformationally restricted analogue of amphetamine, it has been a subject of interest in medicinal chemistry and pharmacology for its potential effects on the central nervous system. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols where available, and a visualization of its proposed signaling pathway.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound (Racemate)

PropertyValueSource
Molecular Formula C₁₀H₁₁NPubChem[2]
Molar Mass 145.205 g/mol Wikipedia[1]
XLogP3 1.6PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 1PubChem[2]
Exact Mass 145.089149 g/mol PubChem[2]
Topological Polar Surface Area 26 ŲPubChem[2]
Heavy Atom Count 11PubChem[2]
Complexity 162PubChem[2]

Table 2: Computed Physicochemical Properties of (+)-(2R)-2-Amino-1,2-dihydronaphthalene

PropertyValueSource
Molecular Formula C₁₀H₁₁NPubChem[3]
Molar Mass 145.20 g/mol PubChem[3]
XLogP3 1.6PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 1PubChem[3]
Rotatable Bond Count 1PubChem[3]
Exact Mass 145.089149 g/mol PubChem[3]
Topological Polar Surface Area 26 ŲPubChem[3]
Heavy Atom Count 11PubChem[3]
Complexity 162PubChem[3]

Table 3: Computed Physicochemical Properties of (-)-(2S)-2-Amino-1,2-dihydronaphthalene

PropertyValueSource
Molecular Formula C₁₀H₁₁N-
Molar Mass 145.20 g/mol -
XLogP3 1.6-
Hydrogen Bond Donor Count 1-
Hydrogen Bond Acceptor Count 1-
Rotatable Bond Count 1-
Exact Mass 145.089149 g/mol -
Topological Polar Surface Area 26 Ų-
Heavy Atom Count 11-
Complexity 162-

Note: Data for the (S)-enantiomer is inferred to be identical to the (R)-enantiomer for these computed properties.

Experimental Protocols

Synthesis

The synthesis of this compound was achieved as an analogue of amphetamine and 2-aminotetralin.[4] The process involved chemical resolution to obtain the individual optical isomers, R-(+) and S-(-).[4] While the specific reagents, reaction conditions, and workup procedures are not detailed here, the synthesis is based on established methods for preparing similar amine compounds.

Purification

The purification of the final compound and its enantiomers was sufficient to allow for pharmacological evaluation. Standard techniques for the purification of amines, such as crystallization of their salts (e.g., hydrochloride salt), are likely employed.

Analysis

Characterization of this compound and its stereoisomers would typically involve a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): To separate and determine the enantiomeric purity of the R-(+) and S-(-) isomers.

Signaling Pathway and Mechanism of Action

This compound is a central nervous system stimulant.[4] Its pharmacological effects are antagonized by reserpine (B192253) and alpha-methyl-p-tyrosine, which strongly suggests an indirect sympathomimetic mechanism of action.[4] This mechanism involves the release of catecholamines, primarily dopamine (B1211576) and norepinephrine, from presynaptic nerve terminals. The S-(-) isomer is reported to be solely responsible for the stimulant effects of the racemate.[4]

The following diagram illustrates the proposed signaling pathway for this compound.

2-ADN_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron adn This compound dat Dopamine Transporter (DAT) adn->dat Enters via net Norepinephrine Transporter (NET) adn->net Enters via vesicle Synaptic Vesicle dat->vesicle Disrupts uptake into net->vesicle Disrupts uptake into dopamine Dopamine vesicle->dopamine Releases norepinephrine Norepinephrine vesicle->norepinephrine Releases da_released Dopamine dopamine->da_released Release ne_released Norepinephrine norepinephrine->ne_released Release da_receptor Dopamine Receptors da_released->da_receptor Binds to ne_receptor Adrenergic Receptors ne_released->ne_receptor Binds to effect Stimulant Effects da_receptor->effect ne_receptor->effect Experimental_Workflow start Starting Materials synthesis Synthesis of Racemic This compound start->synthesis resolution Chemical Resolution of Enantiomers synthesis->resolution r_isomer (+)-(R)-2-ADN resolution->r_isomer Separation s_isomer (-)-(S)-2-ADN resolution->s_isomer Separation purification Purification (e.g., Crystallization) r_isomer->purification s_isomer->purification analysis Analysis (NMR, MS, Chiral HPLC) purification->analysis end Pure Enantiomers analysis->end

References

In-Depth Technical Guide: 2-Amino-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1,2-dihydronaphthalene (2-ADN) is a rigid analogue of phenylisobutylamine and a conformationally restricted analogue of amphetamine.[1] As a stimulant drug, it has been a subject of interest in medicinal chemistry and pharmacology for its potential to elucidate the structural requirements for stimulant activity. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, pharmacological properties, and mechanism of action, with a focus on data relevant to researchers in drug development.

Chemical Identity and Properties

This compound is a synthetic compound that exists as a racemic mixture and as individual enantiomers. The S-(-) isomer has been identified as the enantiomer responsible for its stimulant effects.[1]

IdentifierValueReference(s)
IUPAC Name 1,2-dihydronaphthalen-2-amine[1]
CAS Number 79605-60-0 (racemate)[1]
81094-67-9 ((2R)-isomer)
81094-68-0 ((2S)-isomer)
Molecular Formula C₁₀H₁₁N[2]
Molar Mass 145.205 g/mol [1]

Synthesis

The synthesis of this compound has been described in the scientific literature, with a common starting material being 2-tetralone (B1666913). The following is a representative synthetic scheme.

Experimental Protocol: Synthesis of this compound from 2-Tetralone

This protocol is based on established methods for the synthesis of aminotetralin and dihydronaphthalene derivatives.

Step 1: Oximation of 2-Tetralone

  • To a solution of 2-tetralone in ethanol (B145695), add an aqueous solution of hydroxylamine (B1172632) hydrochloride and sodium acetate.

  • Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-tetralone oxime.

Step 2: Reduction of 2-Tetralone Oxime

  • The 2-tetralone oxime can be reduced to the corresponding amine using a suitable reducing agent. A common method is catalytic hydrogenation.

  • Dissolve the oxime in a suitable solvent (e.g., ethanol or acetic acid) and add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

  • Subject the mixture to a hydrogen atmosphere (at a specified pressure) in a hydrogenation apparatus.

  • After the theoretical amount of hydrogen has been consumed, filter the catalyst and concentrate the filtrate to obtain 2-aminotetralin.

Step 3: Resolution of Racemic this compound

The separation of the enantiomers can be achieved by classical resolution using a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form diastereomeric salts that can be separated by fractional crystallization.

Logical Workflow for Synthesis

G Synthesis of this compound start 2-Tetralone oxime 2-Tetralone Oxime start->oxime Hydroxylamine amine Racemic this compound oxime->amine Reduction resolution Resolution of Enantiomers amine->resolution Chiral Acid s_isomer S-(-)-2-ADN resolution->s_isomer r_isomer R-(+)-2-ADN resolution->r_isomer

Caption: Synthetic pathway for this compound.

Pharmacological Profile

This compound is a central nervous system stimulant. Its pharmacological activity is primarily attributed to the S-(-) enantiomer.

Locomotor Activity

In studies with mice, racemic 2-ADN was found to be approximately one-fourth as potent as (+)-amphetamine in stimulating locomotor activity.[1]

CompoundRelative Potency (vs. (+)-amphetamine)
(±)-2-Amino-1,2-dihydronaphthalene~0.25
Drug Discrimination Studies

In rat drug discrimination tests, 2-ADN substitutes for amphetamine, indicating a similar subjective effect.[1]

Experimental Protocol: Locomotor Activity Assessment
  • Animals: Male mice are individually housed and acclimatized to the testing room.

  • Apparatus: Locomotor activity is measured in automated activity monitoring chambers equipped with infrared beams.

  • Procedure:

    • Mice are habituated to the activity chambers for a period (e.g., 30 minutes) before drug administration.

    • Animals are administered with either vehicle (e.g., saline) or varying doses of 2-ADN or a reference stimulant like (+)-amphetamine via a specified route (e.g., intraperitoneal injection).

    • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-120 minutes) post-injection.

    • Dose-response curves are generated to determine the ED50 value for locomotor stimulation.

Mechanism of Action

The mechanism of action of this compound is believed to be similar to that of amphetamine, involving the release of catecholamines. This is supported by studies showing that its stimulant effects are antagonized by reserpine (B192253) (which depletes vesicular monoamines) and alpha-methyl-p-tyrosine (an inhibitor of catecholamine synthesis).[1]

While specific binding affinity (Ki) and functional assay (IC50 for reuptake inhibition or EC50 for release) data for 2-ADN at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) are not widely published, its amphetamine-like profile suggests it primarily acts as a releasing agent at DAT and NET.

Putative Signaling Pathway

The proposed mechanism involves 2-ADN being a substrate for presynaptic monoamine transporters, leading to the reverse transport (efflux) of neurotransmitters like dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft. This increased concentration of neurotransmitters in the synapse then leads to enhanced postsynaptic receptor stimulation and the observed stimulant effects.

G Proposed Mechanism of Action of 2-ADN cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron adn 2-ADN dat DAT/NET adn->dat Substrate da_ne Dopamine/ Norepinephrine dat->da_ne Reverse Transport (Efflux) vesicle Synaptic Vesicle vesicle->da_ne da_ne_synapse Increased Dopamine/ Norepinephrine da_ne->da_ne_synapse Release receptor Postsynaptic Receptors da_ne_synapse->receptor Binding effect Stimulant Effects receptor->effect

Caption: Proposed signaling pathway for this compound.

Conclusion

This compound serves as a valuable research tool for understanding the structure-activity relationships of stimulant drugs. Its rigid structure provides a constrained conformation of the phenethylamine (B48288) pharmacophore, offering insights into the optimal geometry for interaction with monoamine transporters. Further research to quantify its affinity and activity at DAT, NET, and SERT would provide a more complete understanding of its pharmacological profile and its potential as a lead compound in the development of novel CNS-active agents.

References

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of 2-Amino-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and biological significance of 2-Amino-1,2-dihydronaphthalene (2-ADN). As a conformationally restricted analog of amphetamine, 2-ADN serves as a critical tool in neuropharmacological research, offering insights into the structure-activity relationships of stimulant drugs. This document details the synthesis of racemic 2-ADN, the resolution of its enantiomers, and its spectroscopic and structural properties. Furthermore, it elucidates the compound's mechanism of action by illustrating its interaction with key components of the dopaminergic signaling pathway.

Introduction

This compound (2-ADN) is a rigid analog of phenylisobutylamine and a potent stimulant drug.[1] Its rigid structure, where the ethylamine (B1201723) side chain is incorporated into a dihydronaphthalene ring system, makes it a valuable research tool for probing the conformational requirements of receptors and transporters for amphetamine and related psychostimulants. The stimulant properties of 2-ADN are primarily attributed to the (S)-(-)-enantiomer, which is approximately four times less potent than (+)-amphetamine.[2][3] This guide provides an in-depth analysis of the molecular characteristics and stereochemical aspects of 2-ADN, crucial for its application in drug design and development.

Molecular Structure and Physicochemical Properties

2-ADN is a bicyclic aromatic amine with the chemical formula C₁₀H₁₁N.[4] The presence of a chiral center at the C2 position gives rise to two enantiomers: (R)-(+)-2-Amino-1,2-dihydronaphthalene and (S)-(-)-2-Amino-1,2-dihydronaphthalene.[2] The physicochemical properties of racemic 2-ADN are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₁N[4]
Molar Mass 145.20 g/mol [4]
IUPAC Name 1,2-dihydronaphthalen-2-amine[4]
CAS Number 79605-60-0[1]
Appearance (Not explicitly found)
Melting Point (Not explicitly found)
Boiling Point (Not explicitly found)
Solubility (Not explicitly found)

Stereochemistry

The biological activity of 2-ADN is highly dependent on its stereochemistry. The stimulant effects are almost exclusively associated with the (S)-(-)-enantiomer.[2][3] The absolute configuration of the enantiomers was determined to be R-(+) and S-(-).[2] The chiral center at C2 dictates the spatial orientation of the amino group, which is critical for its interaction with biological targets.

Synthesis and Chiral Resolution

The synthesis of racemic this compound and the subsequent resolution of its enantiomers are crucial for studying its stereospecific biological activities.

Synthesis of Racemic this compound

Experimental Protocol (General Approach):

A detailed experimental protocol for the synthesis of 2-ADN was described by Hathaway et al. in 1982, although the full experimental section of this publication is not widely available.[2][3] The synthesis is understood to be a modification of a previously published method.[3]

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its individual enantiomers is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.

Experimental Protocol: Chiral Resolution using d-Tartaric Acid

  • Salt Formation: A solution of racemic this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is treated with a solution of an equimolar amount of d-tartaric acid in the same solvent.

  • Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. The less soluble diastereomeric salt, typically the salt of one of the 2-ADN enantiomers with d-tartaric acid, will crystallize out of the solution upon cooling or solvent evaporation.

  • Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization.

  • Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the tartaric acid and liberate the free amine enantiomer.

  • Extraction: The enantiomerically pure this compound is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Evaporation: The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the pure enantiomer.

  • Isolation of the Other Enantiomer: The mother liquor from the initial crystallization, which is enriched in the other diastereomeric salt, can be processed in a similar manner to isolate the other enantiomer. Alternatively, a different chiral resolving agent (e.g., l-tartaric acid) can be used.

Logical Workflow for Synthesis and Chiral Resolution of 2-ADN

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution Start Starting Materials Reaction Chemical Reactions (e.g., Reduction, Amination) Start->Reaction Workup Reaction Workup (Extraction, Purification) Reaction->Workup Racemate Racemic 2-ADN Workup->Racemate SaltFormation Diastereomeric Salt Formation Racemate->SaltFormation ResolvingAgent d-Tartaric Acid ResolvingAgent->SaltFormation FractionalCrystallization Fractional Crystallization SaltFormation->FractionalCrystallization Liberation_S Liberation of (S)-(-)-2-ADN FractionalCrystallization->Liberation_S Less Soluble Salt Liberation_R Liberation of (R)-(+)-2-ADN FractionalCrystallization->Liberation_R More Soluble Salt Enantiomer_S (S)-(-)-2-ADN Liberation_S->Enantiomer_S Enantiomer_R (R)-(+)-2-ADN Liberation_R->Enantiomer_R G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine / 2-ADN DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters neuron & inhibits reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits TAAR1 TAAR1 Amphetamine->TAAR1 Activates Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Dopamine Efflux Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Transports Dopamine TAAR1->DAT Phosphorylates Dopamine_cytosol Cytosolic Dopamine Dopamine_vesicle->Dopamine_cytosol Release Dopamine_cytosol->DAT Reverse Transport Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binds Signaling_cascade Downstream Signaling (e.g., cAMP, FosB) Dopamine_receptor->Signaling_cascade Activates

References

Spectroscopic Characterization of 2-Amino-1,2-dihydronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-1,2-dihydronaphthalene. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on the predicted spectroscopic data based on its chemical structure and by drawing parallels with closely related compounds. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry who are working with or synthesizing this and similar compounds.

Introduction

This compound is a conformationally restricted analog of amphetamine and has been a subject of interest in medicinal chemistry for its potential stimulant properties. The synthesis and pharmacological activity of this compound were notably described in a 1982 study by Hathaway et al. in the Journal of Medicinal Chemistry. Accurate structural elucidation and purity assessment of such compounds are paramount, and spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, olefinic, aliphatic, and amine protons.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H7.0 - 7.5 (m)125 - 135
Olefinic C-H6.0 - 6.5 (m)120 - 140
CH-NH₂3.5 - 4.0 (m)45 - 55
CH₂2.5 - 3.0 (m)30 - 40
NH₂1.5 - 3.0 (br s)N/A

Note: These are estimated chemical shift ranges and the actual values can be influenced by the solvent and other experimental conditions. The multiplicity (e.g., s, d, t, q, m) of the signals will depend on the coupling with neighboring protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (amine)3300 - 3500Medium, often two bands for primary amine
C-H Stretch (aromatic)3000 - 3100Medium to weak
C-H Stretch (aliphatic)2850 - 3000Medium
C=C Stretch (aromatic)1450 - 1600Medium to strong
C=C Stretch (alkene)1640 - 1680Medium to weak
N-H Bend (amine)1590 - 1650Medium
C-N Stretch (amine)1020 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 145.21 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 145. The fragmentation pattern would likely involve the loss of the amino group and rearrangements of the dihydronaphthalene ring.

m/z Possible Fragment
145[M]⁺ (Molecular ion)
144[M-H]⁺
130[M-NH₂]⁺
129[M-NH₃]⁺
115[C₉H₇]⁺ (Naphthyl cation fragment)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • Data Acquisition:

    • Record the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Record the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by coupling the MS to a gas chromatograph (GC-MS). For less volatile compounds, electrospray ionization (ESI) or other soft ionization techniques coupled with liquid chromatography (LC-MS) can be used.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which can help in structural confirmation.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Spectroscopic Workflow and Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the data and structural confirmation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Elucidation Structure Elucidation and Confirmation Data_Integration->Structure_Elucidation Structure_Confirmation_Logic cluster_data Spectroscopic Data cluster_interpretation Interpretation Proposed_Structure Proposed Structure: This compound NMR_Data NMR Data (Chemical Shifts, Couplings) Proposed_Structure->NMR_Data predicts IR_Data IR Data (Functional Groups) Proposed_Structure->IR_Data predicts MS_Data MS Data (Molecular Weight, Fragmentation) Proposed_Structure->MS_Data predicts Framework Carbon-Hydrogen Framework NMR_Data->Framework Func_Groups Presence of Amine, Aromatic & Alkene Groups IR_Data->Func_Groups Mol_Formula Molecular Formula Confirmation MS_Data->Mol_Formula Confirmed_Structure Confirmed Structure Framework->Confirmed_Structure Func_Groups->Confirmed_Structure Mol_Formula->Confirmed_Structure

Chiral Properties of 2-Amino-1,2-dihydronaphthalene Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chiral properties of the enantiomers of 2-Amino-1,2-dihydronaphthalene (2-ADN), a conformationally restricted analog of amphetamine. The document summarizes the synthesis, stereochemistry, and pharmacological activity of the R-(+) and S-(-) enantiomers, highlighting the stereoselectivity of their stimulant effects. Detailed experimental protocols, based on available literature, are provided for key procedures. Quantitative data is presented in structured tables, and logical diagrams are used to illustrate experimental workflows and the proposed mechanism of action. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound (2-ADN) is a rigid analog of phenylisobutylamine and a potent central nervous system (CNS) stimulant.[1] Its structure is closely related to 2-aminotetralin (2-AT), another amphetamine-like compound.[2] The presence of a chiral center at the C2 position of the dihydronaphthalene ring system gives rise to two enantiomers, (R)- and (S)-2-ADN. As with many chiral drugs, the biological activity of 2-ADN is stereospecific, with one enantiomer being significantly more active than the other.[1] Understanding the distinct properties of each enantiomer is crucial for the development of selective therapeutic agents and for elucidating their mechanism of action.

Physicochemical and Chiral Properties

The enantiomers of this compound have been resolved and their absolute configurations determined to be R-(+) and S-(-).[1] The S-(-) isomer is reported to be solely responsible for the stimulant effects of the racemic mixture.[1]

Property(R)-2-Amino-1,2-dihydronaphthalene(S)-2-Amino-1,2-dihydronaphthaleneRacemic this compound
Absolute Configuration RSRacemate
Optical Rotation (+)(-)(±)
Specific Rotation Value Not explicitly stated in searched literature.Not explicitly stated in searched literature.Not applicable.
Stimulant Activity InactiveActiveActive

Synthesis and Enantiomeric Resolution

The synthesis of racemic 2-ADN and its resolution into individual enantiomers was first reported by Hathaway et al. (1982).[1]

Synthesis of Racemic this compound

A detailed experimental protocol for the synthesis of racemic 2-ADN is not available in the searched literature. The original publication by Hathaway et al. (1982) states that it was prepared as an analog of amphetamine and 2-aminotetralin, suggesting a multi-step synthesis likely starting from a commercially available naphthalene (B1677914) derivative.

Enantiomeric Resolution

The optical isomers of 2-ADN were obtained by chemical resolution.[1] While the specific resolving agent and detailed protocol are not provided in the initial publication, a common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Hypothetical Experimental Protocol for Enantiomeric Resolution:

  • Diastereomeric Salt Formation: A solution of racemic this compound in a suitable solvent (e.g., ethanol) is treated with a half-molar equivalent of a chiral resolving agent (e.g., L-(+)-tartaric acid). The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

  • Fractional Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystals are collected by filtration.

  • Purification: The collected crystals are recrystallized from the same solvent to improve diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide (B78521) solution) to liberate the free amine (one of the 2-ADN enantiomers). The free amine is then extracted with an organic solvent, dried, and the solvent is evaporated to yield the pure enantiomer.

  • Isolation of the Other Enantiomer: The mother liquor from the initial crystallization, which is enriched in the more soluble diastereomer, is treated with a base to recover the other enantiomer of 2-ADN. This enantiomer can be further purified.

Disclaimer: This is a generalized, hypothetical protocol. The actual experimental conditions would require optimization.

Diagram of Enantiomeric Resolution Workflow

G racemic Racemic 2-ADN Solution resolving_agent Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) racemic->resolving_agent salt_formation Diastereomeric Salt Mixture in Solution resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble filtration1 Filtration less_soluble->filtration1 filtration3 Basification & Extraction more_soluble->filtration3 filtration2 Basification & Extraction filtration1->filtration2 enantiomer1 Pure Enantiomer 1 (e.g., S-(-)-2-ADN) filtration2->enantiomer1 enantiomer2 Pure Enantiomer 2 (e.g., R-(+)-2-ADN) filtration3->enantiomer2

Caption: Workflow for the chemical resolution of 2-ADN enantiomers.

Pharmacological Properties and Mechanism of Action

The primary pharmacological effect of this compound is CNS stimulation. This activity is stereospecific, residing exclusively in the S-(-) enantiomer.[1]

EnantiomerPharmacological ActivityPotency (vs. (+)-amphetamine)
(S)-(-)-2-ADN CNS StimulantRacemic 2-ADN is approximately one-fourth as potent as (+)-amphetamine in mice.[1]
(R)-(+)-2-ADN Inactive as a stimulantNot applicable.
Proposed Mechanism of Action

The stimulant effects of 2-ADN are antagonized by both reserpine (B192253) and alpha-methyl-p-tyrosine.[1] This suggests an indirect sympathomimetic mechanism of action, similar to that of amphetamine.

  • Reserpine: Depletes vesicular stores of monoamines (dopamine, norepinephrine (B1679862), and serotonin).

  • Alpha-methyl-p-tyrosine: Inhibits tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines (dopamine and norepinephrine).

The antagonism by these agents indicates that 2-ADN's stimulant effects are dependent on the presence and release of endogenous catecholamines. It is likely that the S-(-) enantiomer acts as a releasing agent and/or reuptake inhibitor at dopamine (B1211576) and/or norepinephrine transporters.

Diagram of Proposed Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_antagonists Antagonists s_adn S-(-)-2-ADN transporter Dopamine/Norepinephrine Transporter (DAT/NET) s_adn->transporter Interacts with catecholamines_out Increased Dopamine/ Norepinephrine transporter->catecholamines_out Promotes Efflux/ Inhibits Reuptake vesicle Vesicular Monoamine Transporter (VMAT) catecholamines_in Dopamine/ Norepinephrine catecholamines_in->vesicle tyrosine Tyrosine th Tyrosine Hydroxylase tyrosine->th dopa L-DOPA th->dopa dopa->catecholamines_in receptors Postsynaptic Receptors catecholamines_out->receptors Binds to response Stimulant Effect receptors->response reserpine Reserpine reserpine->vesicle Inhibits ampt α-Methyl-p-tyrosine ampt->th Inhibits

Caption: Proposed indirect sympathomimetic mechanism of S-(-)-2-ADN.

Receptor and Transporter Binding Affinity

Target(S)-(-)-2-ADN Ki (nM)(R)-(+)-2-ADN Ki (nM)
Dopamine Transporter (DAT) Not AvailableNot Available
Norepinephrine Transporter (NET) Not AvailableNot Available
Serotonin (B10506) Transporter (SERT) Not AvailableNot Available
Dopamine Receptors (e.g., D1, D2) Not AvailableNot Available
Norepinephrine Receptors (e.g., α, β) Not AvailableNot Available

Conclusion

The chiral properties of this compound are a critical determinant of its biological activity. The S-(-) enantiomer is a potent CNS stimulant, while the R-(+) enantiomer is inactive in this regard. The mechanism of action is believed to be indirect, involving the release of endogenous catecholamines. While the foundational research has established these key principles, there remains a need for more detailed quantitative studies to fully characterize the receptor and transporter interactions of the individual enantiomers. Such data would be invaluable for the rational design of more selective and potent CNS-active agents.

References

An In-depth Technical Guide on the Core Properties of 2-Amino-1,2-dihydronaphthalene: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1,2-dihydronaphthalene (2-ADN) is a rigid analogue of phenylisobutylamine and a stimulant drug that has garnered interest in medicinal chemistry and pharmacology.[1] Understanding its physicochemical properties, particularly solubility and stability, is paramount for its potential development and application in research and pharmaceutical contexts. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound. Due to a notable absence of specific experimental data in publicly available literature, this guide focuses on predicting these properties based on the compound's structure and data from analogous compounds. Furthermore, it furnishes detailed experimental protocols for researchers to determine these crucial parameters, along with a proposed metabolic pathway based on related amphetamine analogues.

Chemical and Physical Properties

This compound possesses a molecular formula of C₁₀H₁₁N and a molar mass of 145.205 g·mol⁻¹.[1][2] Its structure, featuring a dihydronaphthalene backbone with an amino group at the 2-position, dictates its physicochemical behavior.

PropertyValueSource
Molecular FormulaC₁₀H₁₁N[1][2]
Molar Mass145.205 g·mol⁻¹[1][2]
IUPAC Name1,2-dihydronaphthalen-2-amine[1][2]
CAS Number79605-60-0[1][2]
Computed XLogP31.6[2][3]

Solubility Profile

2.1. Predicted Solubility

  • Aqueous Solubility: As an amine, this compound is expected to exhibit pH-dependent aqueous solubility. In acidic conditions, the amino group will be protonated, forming a more soluble salt.[4] Conversely, in neutral to basic conditions, it will exist as the free base, which, due to the nonpolar dihydronaphthalene ring, is predicted to have low water solubility.

  • Organic Solvent Solubility: The presence of the lipophilic dihydronaphthalene moiety suggests good solubility in a range of organic solvents. It is anticipated to be soluble in polar organic solvents like ethanol, methanol, and DMSO, as well as in less polar solvents like dichloromethane (B109758) and chloroform.

2.2. Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following equilibrium solubility method can be employed:

Objective: To determine the solubility of this compound in various solvents (e.g., water at different pH values, ethanol, methanol, DMSO) at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., purified water, phosphate (B84403) buffers of various pH, methanol, ethanol, DMSO)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • For aqueous solubility at different pH values, measure the pH of the saturated solution.

Workflow for Solubility Determination

cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis prep1 Add excess 2-ADN to solvent prep2 Seal and incubate with shaking prep1->prep2 sep1 Centrifuge to pellet solid prep2->sep1 sep2 Collect supernatant sep1->sep2 analysis1 Dilute aliquot sep2->analysis1 analysis2 Quantify by HPLC analysis1->analysis2

Caption: Workflow for experimental solubility determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability data is scarce, potential degradation pathways can be predicted based on its chemical structure.

3.1. Predicted Stability

  • Oxidative Degradation: The amino group and the allylic carbons in the dihydronaphthalene ring are susceptible to oxidation. Exposure to atmospheric oxygen or oxidizing agents could lead to the formation of various degradation products.

  • Photostability: Aromatic systems can be sensitive to light. Photodegradation could be a potential instability concern for this compound.

  • pH Stability: The stability of the compound in solution is likely to be influenced by pH. Extreme pH conditions (highly acidic or basic) may catalyze degradation reactions.

  • Thermal Stability: The compound's stability at elevated temperatures should be evaluated to determine appropriate storage and handling conditions.

3.2. Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A typical protocol is outlined below.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • 2-Amino-1,2-dhyidronaphthalene

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acidic Degradation: Dissolve the compound in a suitable solvent and add HCl solution. Heat the solution (e.g., at 60 °C) for a defined period.

  • Basic Degradation: Dissolve the compound in a suitable solvent and add NaOH solution. Heat the solution (e.g., at 60 °C) for a defined period.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add H₂O₂ solution. Keep the solution at room temperature or slightly elevated temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period. Also, subject a solution of the compound to thermal stress.

  • Photolytic Degradation: Expose a solution of the compound and the solid compound to light of a specified wavelength and intensity in a photostability chamber.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for the identification of degradation products.

Workflow for Forced Degradation Study

cluster_stress Stress Conditions start This compound Sample acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidation Oxidative (H2O2) start->oxidation thermal Thermal start->thermal photo Photolytic start->photo analysis Analysis by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Pathways analysis->end

Caption: General workflow for a forced degradation study.

Proposed Metabolic Pathway

As a rigid analogue of amphetamine, this compound is expected to undergo metabolic transformations similar to other amphetamine-type stimulants. The primary routes of metabolism for amphetamines involve hydroxylation and deamination.

Proposed Metabolic Transformations:

  • Aromatic Hydroxylation: The aromatic ring of the dihydronaphthalene moiety is a likely site for hydroxylation, catalyzed by cytochrome P450 enzymes.

  • N-Oxidation: The amino group can be oxidized to form the corresponding hydroxylamine (B1172632) and nitroso metabolites.

  • Deamination: Oxidative deamination of the primary amine can lead to the formation of a ketone metabolite.

  • Conjugation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion.

Proposed Metabolic Pathway of this compound

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ADN This compound hydroxylated Hydroxylated Metabolites ADN->hydroxylated CYP450 deaminated Deaminated Metabolite (Ketone) ADN->deaminated Oxidative Deamination n_oxidized N-Oxidized Metabolites ADN->n_oxidized N-Oxidation conjugated Glucuronide/Sulfate Conjugates hydroxylated->conjugated excretion Excretion deaminated->excretion n_oxidized->excretion conjugated->excretion

Caption: Proposed metabolic pathway for this compound.

Synthesis

Conclusion

This technical guide has provided a comprehensive overview of the anticipated solubility and stability of this compound, grounded in its chemical structure and the properties of analogous compounds. While a significant gap in specific experimental data exists, this document serves as a valuable resource for researchers by outlining detailed experimental protocols for determining these critical parameters. The proposed metabolic pathway offers a logical framework for pharmacokinetic and toxicological investigations. Further experimental work is crucial to quantitatively define the solubility and stability profile of this compound, which will be essential for its future development and application in scientific research and drug discovery.

References

Quantum Chemical Calculations for 2-Amino-1,2-dihydronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-1,2-dihydronaphthalene (2-ADN) is a bicyclic molecule that can be considered a rigid analog of amphetamine.[1] Its constrained structure limits the conformational freedom of the side chain, making it a valuable tool in probing the structural requirements of receptors for amphetamine-like stimulants. Preliminary pharmacological evaluations have shown that 2-ADN exhibits stimulant properties, with the S-(-) isomer being the more active enantiomer. The synthesis and resolution of its optical isomers have been reported, laying the groundwork for more detailed structure-activity relationship (SAR) studies.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico approach to investigate the molecular properties of 2-ADN at the atomic level. These calculations can provide valuable insights into its geometry, vibrational frequencies, electronic structure, and reactivity, which are essential for understanding its pharmacological profile and for the design of new derivatives with enhanced potency and selectivity.

Computational Methodology

A robust computational protocol is fundamental to obtaining reliable and reproducible results. The following section details a recommended workflow for the quantum chemical characterization of this compound.

Software

A variety of software packages are suitable for performing the quantum chemical calculations outlined in this guide. Commonly used programs include Gaussian, ORCA, and Spartan. The choice of software will depend on user preference and available computational resources.

Conformational Search

Due to the non-planar nature of the dihydronaphthalene ring system and the rotatable amino group, 2-ADN can exist in multiple conformations. A thorough conformational search is a critical first step to identify the lowest energy structures. A common approach involves an initial exploration of the potential energy surface using a lower level of theory, such as molecular mechanics (e.g., MMFF94) or semi-empirical methods (e.g., PM7), followed by re-optimization of the most stable conformers at a higher level of theory.

Geometry Optimization and Frequency Calculations

The geometries of the identified low-energy conformers should be fully optimized without any symmetry constraints. A widely used and reliable level of theory for organic molecules is DFT with the B3LYP functional and a 6-31G(d) basis set. For more accurate results, a larger basis set such as 6-311+G(d,p) is recommended.

Following geometry optimization, frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.

Electronic Structure Analysis

Further analysis of the electronic properties can be carried out on the optimized geometry. This includes the calculation of:

  • Molecular Orbitals: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron density distribution and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and is useful for identifying regions of the molecule that are prone to electrophilic or nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about atomic charges, hybridization, and intramolecular interactions.

Logical Workflow for Quantum Chemical Analysis

The following diagram illustrates the logical workflow for the quantum chemical analysis of this compound.

computational_workflow cluster_input Input Preparation cluster_conf_search Conformational Analysis cluster_dft_calc DFT Calculations cluster_analysis Data Analysis and Interpretation cluster_validation Validation mol_structure Initial 3D Structure of 2-ADN conf_search Conformational Search (e.g., Molecular Mechanics) mol_structure->conf_search low_energy_conformers Selection of Low-Energy Conformers conf_search->low_energy_conformers geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) low_energy_conformers->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_properties Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_properties nbo_analysis NBO Analysis (Charges, Hybridization) geom_opt->nbo_analysis thermo_data Thermochemical Data (Zero-Point Energy, Enthalpy, Gibbs Free Energy) freq_calc->thermo_data vibrational_spectra Simulated Vibrational Spectra (IR/Raman) freq_calc->vibrational_spectra experimental_data Comparison with Experimental Data (X-ray, NMR, IR) thermo_data->experimental_data Indirect Comparison vibrational_spectra->experimental_data

Figure 1: A generalized workflow for the quantum chemical analysis of this compound.

Quantitative Data Summary

While specific published quantum chemical data for this compound is scarce, the following tables present illustrative data that would be expected from the computational workflow described above. These values are based on typical results for similar organic molecules and should be replaced with actual calculated values in a research setting.

Table 1: Calculated Geometric Parameters (Illustrative)
ParameterBond/AngleCalculated Value (B3LYP/6-31G(d))
Bond Lengths (Å) C1-C21.51
C2-N1.47
C=C (aromatic avg.)1.39
Bond Angles (°) C1-C2-N110.5
H-N-H107.0
Dihedral Angles (°) C1-C2-N-H60.0 / 180.0 / -60.0
Table 2: Calculated Vibrational Frequencies (Illustrative)
Vibrational ModeFrequency (cm⁻¹) (B3LYP/6-31G(d), Scaled)Description
N-H stretch3450, 3360Asymmetric and symmetric stretching
C-H stretch (aromatic)3100-3000Aromatic C-H stretching
C-H stretch (aliphatic)2950-2850Aliphatic C-H stretching
C=C stretch (aromatic)1600-1450Aromatic ring stretching
N-H bend1620Scissoring
C-N stretch1250-1020C-N stretching

Note: Calculated frequencies are often systematically overestimated and should be scaled by an appropriate factor (e.g., ~0.96 for B3LYP/6-31G(d)) for better agreement with experimental data.

Table 3: Calculated Electronic Properties (Illustrative)
PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy0.5
HOMO-LUMO Gap6.3
Dipole Moment (Debye)1.5

Experimental Protocols (Cited)

While this guide focuses on computational methods, comparison with experimental data is crucial for validation. Key experimental techniques would include:

  • X-ray Crystallography: To determine the solid-state geometry of 2-ADN or its salts, providing definitive bond lengths and angles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and provide insights into the solution-state conformation.

  • Infrared (IR) Spectroscopy: To obtain the vibrational spectrum of the molecule, which can be directly compared with the calculated spectrum.

Detailed protocols for these standard techniques are widely available in the chemical literature.

Signaling Pathways and Logical Relationships

The interaction of this compound with its biological targets, such as monoamine transporters, is a complex process. The following diagram illustrates a conceptual signaling pathway that could be investigated using molecular docking and molecular dynamics simulations, which are often the next steps after initial quantum chemical characterization.

signaling_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_response Cellular Response cluster_physiological_effect Physiological Effect adn This compound transporter Monoamine Transporter (e.g., DAT, NET, SERT) adn->transporter Binding reuptake_inhibition Inhibition of Neurotransmitter Reuptake transporter->reuptake_inhibition Functional Consequence neurotransmitter_increase Increased Synaptic Neurotransmitter Levels (Dopamine, Norepinephrine) reuptake_inhibition->neurotransmitter_increase cns_stimulation CNS Stimulation neurotransmitter_increase->cns_stimulation

Figure 2: A conceptual diagram of the interaction of 2-ADN with monoamine transporters and the subsequent physiological effect.

Conclusion

Quantum chemical calculations provide a powerful and cost-effective means to investigate the fundamental molecular properties of this compound. This technical guide has outlined a standard computational workflow, from conformational analysis to the calculation of electronic properties. The illustrative data and visualizations presented serve as a template for researchers to conduct and report their own computational studies on this important pharmacological scaffold. By integrating computational data with experimental results, a deeper understanding of the structure-activity relationships of 2-ADN and its derivatives can be achieved, ultimately facilitating the design of novel and more effective central nervous system agents.

References

An In-depth Technical Guide on the Thermochemical Data of 2-Amino-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-Amino-1,2-dihydronaphthalene

While experimental thermochemical data is sparse, a collection of physicochemical properties has been computed and is available through public databases. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₁NPubChem[1][2]
Molar Mass 145.20 g/mol PubChem[1][3]
IUPAC Name 1,2-dihydronaphthalen-2-aminePubChem[1]
CAS Number 79605-60-0PubChem[1]
XLogP3 1.6PubChem[1][3]
Hydrogen Bond Donor Count 1PubChem[1][3]
Hydrogen Bond Acceptor Count 1PubChem[1][3]
Rotatable Bond Count 1PubChem[1][3]
Exact Mass 145.089149355 DaPubChem[1][3]
Topological Polar Surface Area 26 ŲPubChem[1][3]

Prospective Experimental Protocols for Thermochemical Data Determination

The determination of key thermochemical data for this compound would involve well-established calorimetric techniques. The following protocols are based on standard methods used for similar organic compounds.

2.1. Determination of the Enthalpy of Combustion

The standard molar enthalpy of combustion would be determined using static bomb combustion calorimetry.

  • Apparatus: A static bomb calorimeter with a platinum crucible.

  • Procedure:

    • A pellet of the crystalline this compound is accurately weighed and placed in the platinum crucible.

    • A cotton thread fuse is positioned in contact with the pellet.

    • The bomb is charged with high-purity oxygen to a pressure of approximately 3.04 MPa.

    • The calorimeter is filled with a known mass of distilled water.

    • The combustion is initiated by passing an electric current through the ignition wire.

    • The temperature change of the water is monitored until a constant temperature is reached.

    • The energy equivalent of the calorimeter is determined by burning a certified standard, such as benzoic acid.

    • The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

2.2. Determination of the Enthalpy of Sublimation

The standard molar enthalpy of sublimation would be measured using Calvet microcalorimetry.

  • Apparatus: A high-temperature Calvet microcalorimeter.

  • Procedure:

    • A small, accurately weighed sample of this compound is placed in a Knudsen effusion cell.

    • The cell is placed in the microcalorimeter at a constant temperature (T = 298.15 K).

    • The heat flow is measured as the sample sublimes.

    • The standard molar enthalpy of sublimation is derived from the measured heat flow and the mass of the sublimed sample.

2.3. Derivation of the Gaseous-Phase Enthalpy of Formation

The standard molar enthalpy of formation in the gaseous phase (ΔfHm°(g)) can be derived from the experimentally determined standard molar enthalpy of formation in the solid state (ΔfHm°(cr)) and the standard molar enthalpy of sublimation (ΔsubHm°), using the following relationship:

ΔfHm°(g) = ΔfHm°(cr) + ΔsubHm°

Logical Workflow for Thermochemical Analysis

The following diagram illustrates the logical workflow for the experimental determination and theoretical validation of the thermochemical data for a compound like this compound.

Thermochemical_Analysis_Workflow cluster_experimental Experimental Determination cluster_data_processing Data Processing and Derivation cluster_theoretical Theoretical Calculation cluster_validation Validation Combustion_Calorimetry Static Bomb Combustion Calorimetry Enthalpy_Combustion ΔcHm°(cr) Combustion_Calorimetry->Enthalpy_Combustion Sublimation_Calorimetry Calvet Microcalorimetry Enthalpy_Sublimation ΔsubHm° Sublimation_Calorimetry->Enthalpy_Sublimation Enthalpy_Formation_Solid ΔfHm°(cr) Enthalpy_Combustion->Enthalpy_Formation_Solid Enthalpy_Formation_Gas ΔfHm°(g) Enthalpy_Sublimation->Enthalpy_Formation_Gas Enthalpy_Formation_Solid->Enthalpy_Formation_Gas Comparison Comparison and Validation Enthalpy_Formation_Gas->Comparison Quantum_Chemistry Quantum Chemical Calculations (e.g., G3MP2B3) Theoretical_Enthalpy Calculated ΔfHm°(g) Quantum_Chemistry->Theoretical_Enthalpy Theoretical_Enthalpy->Comparison

Workflow for Thermochemical Analysis.

Synthesis Pathway Overview

This compound is structurally related to 2-aminotetralins. The synthesis of such compounds often starts from a corresponding β-tetralone intermediate. The following diagram provides a generalized overview of a synthetic approach to 2-aminotetralin derivatives.

Synthesis_Pathway Start β-Tetralone Intermediate Step1 Reductive Amination Start->Step1 Reaction Product 2-Aminotetralin Derivative Step1->Product Formation Reagents Reagents: - Amine (R-NH2) - Reducing Agent (e.g., NaBH3CN) Step1->Reagents

Generalized Synthesis of 2-Aminotetralins.

References

Navigating the Crystalline Landscape of 2-Amino-1,2-dihydronaphthalene Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide serves as a resource for researchers aiming to synthesize, crystallize, and characterize salts of 2-Amino-1,2-dihydronaphthalene. In the absence of published crystallographic data for these specific salts, this document provides detailed, generalized experimental protocols for synthesis and crystallization, based on established methods for similar amine compounds. It also presents a template for the systematic collection and presentation of crystallographic data.

Synthesis of this compound and its Salts

The preparation of this compound salts typically involves a two-stage process: the synthesis of the free amine (2-ADN), followed by its reaction with a suitable acid to form the desired salt.

Experimental Protocol: Synthesis of this compound (Free Amine)

A common route to 2-aminotetralin and its dihydro-analogs involves the reduction of a corresponding ketone or oxime. A plausible synthetic pathway to 2-ADN starts from 2-tetralone (B1666913).

Materials:

Procedure:

  • Oximation of 2-tetralone:

    • Dissolve 2-tetralone (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TTC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and an organic solvent like diethyl ether.

    • Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate to yield the crude 2-tetralone oxime.

  • Reduction of 2-tetralone oxime to this compound:

    • This step requires careful control of the reducing agent to favor the dihydronaphthalene over the fully saturated tetralin. A milder reducing agent or carefully controlled catalytic hydrogenation would be preferred.

    • Using a metal hydride (example): Suspend the crude oxime in a suitable anhydrous solvent (e.g., THF for LiAlH₄) under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the suspension in an ice bath and slowly add the reducing agent (e.g., LiAlH₄, 1.5-2 equivalents).

    • After the addition, allow the reaction to warm to room temperature and then reflux for 4-8 hours, monitoring by TLC.

    • Cool the reaction mixture and quench cautiously by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting solids and wash with the reaction solvent.

    • Concentrate the filtrate to obtain the crude this compound. The product may require purification by column chromatography.

Experimental Protocol: Formation and Crystallization of this compound Salts

The formation of amine salts is typically a straightforward acid-base reaction. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction.

Materials:

  • Purified this compound

  • Selected acid (e.g., Hydrochloric acid in isopropanol (B130326), Tartaric acid, Fumaric acid, etc.)

  • A suitable solvent system (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof)

  • Heating and stirring apparatus

  • Crystallization dishes (e.g., small beakers, vials)

General Salt Formation Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

  • Add a stoichiometric amount (1 equivalent for a monoprotic acid) of the chosen acid. The acid can be added as a solution in the same or a miscible solvent. For hydrochloride salts, a solution of HCl in isopropanol or dioxane is commonly used.

  • Stir the mixture at room temperature. The salt may precipitate directly. If not, the solution is ready for crystallization.

General Crystallization Techniques:

  • Slow Evaporation:

    • Filter the salt solution to remove any particulate matter.

    • Place the solution in a clean vial or beaker, covered with a perforated lid (e.g., parafilm with pinholes) to allow for slow solvent evaporation.

    • Leave the vessel undisturbed in a vibration-free environment. Crystals should form over a period of days to weeks.

  • Vapor Diffusion:

    • Dissolve the salt in a small amount of a relatively non-volatile "good" solvent.

    • Place this solution in a small open vial.

    • Place the small vial inside a larger, sealed container that contains a small amount of a more volatile "poor" solvent in which the salt is insoluble.

    • The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the salt and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature.

    • Filter the hot solution to remove any impurities.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator). Slow cooling is crucial for the formation of large, well-ordered crystals.

Data Presentation: A Template for Crystallographic Analysis

As no specific crystallographic data for this compound salts have been published in the searched literature, the following table serves as a template for researchers to populate upon successful single-crystal X-ray diffraction analysis.

ParameterSalt 1 (e.g., Hydrochloride)Salt 2 (e.g., Tartrate)Salt 3 (e.g., Fumarate)
Chemical Formula
Formula Weight ( g/mol )
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Calculated Density (g/cm³)
Absorption Coeff. (mm⁻¹)
F(000)
Crystal Size (mm³)
θ range for data collection (°)
Reflections Collected
Independent Reflections
R_int
Final R indices [I>2σ(I)]
R indices (all data)
Goodness-of-fit on F²

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the parent amine to the characterization of its crystalline salts.

G cluster_synthesis Synthesis cluster_salt_formation Salt Formation & Crystallization cluster_characterization Characterization start Starting Material (e.g., 2-tetralone) oximation Oximation start->oximation reduction Reduction oximation->reduction amine This compound (Free Amine) reduction->amine reaction Acid-Base Reaction amine->reaction acid Acid Selection (e.g., HCl, Tartaric Acid) acid->reaction crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) reaction->crystallization crystals Single Crystals crystallization->crystals scxrd Single-Crystal X-ray Diffraction (SC-XRD) crystals->scxrd other Other Analyses (NMR, IR, DSC, etc.) crystals->other structure Crystal Structure Determination scxrd->structure

Methodological & Application

Synthesis of 2-Amino-1,2-dihydronaphthalene: A Conformationally Restricted Amphetamine Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-amino-1,2-dihydronaphthalene, a potent, conformationally restricted analogue of amphetamine with significant stimulant properties. The synthesis commences with the Birch reduction of naphthalene (B1677914) to yield 1,4-dihydronaphthalene (B28168), which is subsequently isomerized to the conjugated 1,2-dihydronaphthalene (B1214177). The key final step involves an amination reaction to introduce the amino group at the 2-position. This protocol is based on established synthetic methodologies and is intended for use by qualified researchers in a laboratory setting. Additionally, the document outlines the compound's known mechanism of action related to dopaminergic signaling.

Introduction

This compound (2-ADN) is a rigid analogue of phenylisobutylamine and a potent central nervous system stimulant.[1][2] Its constrained conformation, due to the dihydronaphthalene ring system, makes it a valuable tool in medicinal chemistry and pharmacology for probing the structural requirements of stimulant activity at monoamine transporters. Studies have shown that 2-ADN substitutes for amphetamine in drug discrimination tests, indicating a similar mechanism of action.[2] This compound and its derivatives are of interest in the development of novel therapeutic agents and as research tools to understand the neurobiology of stimulant action.

The synthesis of this compound typically involves a multi-step process beginning with the partial reduction of naphthalene. The Birch reduction is a classic and effective method for this transformation, yielding 1,4-dihydronaphthalene.[3][4][5][6] Subsequent isomerization to the more stable, conjugated 1,2-dihydronaphthalene is a crucial step before the introduction of the amino functionality. The final amination can be achieved through various methods, with this protocol detailing a robust approach.

Experimental Protocols

Part 1: Synthesis of 1,4-Dihydronaphthalene via Birch Reduction

This procedure outlines the reduction of naphthalene to 1,4-dihydronaphthalene using a dissolving metal reduction.

Materials:

  • Naphthalene

  • Sodium metal

  • Liquid ammonia (B1221849), anhydrous

  • Ethanol (B145695), absolute

  • Diethyl ether

  • Dry ice

  • Acetone

  • Three-necked round-bottom flask

  • Dry ice condenser

  • Mechanical stirrer

  • Dropping funnel

Procedure:

  • Set up a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a dropping funnel.

  • In a well-ventilated fume hood, condense approximately 500 mL of anhydrous liquid ammonia into the flask.

  • To the stirred liquid ammonia, add 25.6 g (0.2 mol) of naphthalene.

  • Carefully add 11.5 g (0.5 g-atom) of sodium metal in small pieces to the naphthalene solution over 30 minutes. The solution will develop a deep blue color.

  • After the addition of sodium is complete, slowly add 29 mL (0.5 mol) of absolute ethanol via the dropping funnel over 1 hour.

  • Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • To the remaining residue, cautiously add 200 mL of water to quench any unreacted sodium.

  • Extract the aqueous mixture with three 100 mL portions of diethyl ether.

  • Combine the organic extracts and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,4-dihydronaphthalene.

Part 2: Isomerization of 1,4-Dihydronaphthalene to 1,2-Dihydronaphthalene

This procedure describes the base-catalyzed isomerization of the non-conjugated diene to the conjugated diene.

Materials:

  • 1,4-Dihydronaphthalene (from Part 1)

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 1,4-dihydronaphthalene in 100 mL of anhydrous DMSO.

  • To this solution, add a catalytic amount of potassium tert-butoxide (approximately 5 mol %).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into 300 mL of ice-water and extract with three 100 mL portions of diethyl ether.

  • Combine the organic extracts, wash with water and then with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 1,2-dihydronaphthalene can be purified by vacuum distillation.

Part 3: Synthesis of this compound

This procedure details the amination of 1,2-dihydronaphthalene.

Materials:

  • 1,2-Dihydronaphthalene (from Part 2)

  • N-Bromosuccinimide (NBS)

  • tert-Butyl carbamate (B1207046)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Formation of the N-Boc protected amine (via an intermediate bromo-adduct):

    • Dissolve 13.0 g (0.1 mol) of 1,2-dihydronaphthalene in 200 mL of anhydrous dichloromethane in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 17.8 g (0.1 mol) of N-bromosuccinimide in portions, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction for an additional 30 minutes at 0 °C.

    • In a separate flask, prepare a solution of 13.0 g (0.11 mol) of tert-butyl carbamate in 100 mL of anhydrous dichloromethane.

    • Add the solution of the intermediate bromo-adduct to the tert-butyl carbamate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-amino-1,2-dihydronaphthalene.

  • Deprotection to yield this compound:

    • Dissolve the crude N-Boc protected amine in 100 mL of dichloromethane.

    • Add 50 mL of trifluoroacetic acid slowly at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in water and basify with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with three 100 mL portions of diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Quantitative Data

CompoundMolecular FormulaMolar Mass ( g/mol )Yield (%)Melting Point (°C)Boiling Point (°C)Spectroscopic Data
1,4-DihydronaphthaleneC₁₀H₁₀130.19~90%24-2685-86 (15 mmHg)¹H NMR consistent with structure.
1,2-DihydronaphthaleneC₁₀H₁₀130.19>95% (isomerization)-889 (16 mmHg)¹H NMR consistent with structure.
This compoundC₁₀H₁₁N145.2160-70% (from 1,2-dihydronaphthalene)(HCl salt) 230-232Not available¹H NMR, IR, and MS data consistent with the structure as reported in the literature.

Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualizations

Experimental Workflow

Synthesis_Workflow Naphthalene Naphthalene Birch_Reduction Birch Reduction (Na, liq. NH3, EtOH) Naphthalene->Birch_Reduction DHN_1_4 1,4-Dihydronaphthalene Birch_Reduction->DHN_1_4 Isomerization Isomerization (K-tBuO, DMSO) DHN_1_4->Isomerization DHN_1_2 1,2-Dihydronaphthalene Isomerization->DHN_1_2 Amination Amination (NBS, t-BuOCONH2 then TFA) DHN_1_2->Amination ADN_2 This compound Amination->ADN_2

Caption: Synthetic route for this compound from naphthalene.

Mechanism of Action: Dopaminergic Signaling Pathway

This compound, similar to amphetamine, is believed to exert its stimulant effects primarily through its interaction with the dopaminergic system. It acts as a releasing agent and reuptake inhibitor of dopamine.

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Storage in vesicles Dopamine_cleft VMAT2->Dopamine_cleft Release DAT Dopamine Transporter (DAT) ADN 2-Amino-1,2- dihydronaphthalene ADN->VMAT2 Inhibits ADN->DAT Blocks Reuptake ADN->Dopamine_cleft Promotes Release Dopamine_cleft->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_cleft->D_Receptor Signaling Downstream Signaling D_Receptor->Signaling Response Cellular Response (Stimulant Effects) Signaling->Response

Caption: Simplified dopaminergic signaling and the effects of 2-ADN.

Safety Precautions

  • This synthesis involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood.

  • Sodium metal is highly reactive with water and flammable. Handle with care under an inert atmosphere.

  • Liquid ammonia is a corrosive and toxic gas at room temperature. Use appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

  • N-Bromosuccinimide is a lachrymator and corrosive. Avoid inhalation and skin contact.

  • Trifluoroacetic acid is a strong, corrosive acid. Handle with extreme care.

  • Dichloromethane is a suspected carcinogen. Minimize exposure.

  • Always wear appropriate PPE, including safety goggles, lab coat, and gloves.

Conclusion

The synthesis of this compound from naphthalene is a multi-step process that provides a valuable pharmacological tool for studying the mechanism of stimulant drugs. The provided protocol, based on established chemical literature, offers a viable route for its preparation. The biological activity of this compound is intrinsically linked to its interaction with the dopaminergic system, highlighting the importance of understanding these signaling pathways in the context of drug development and neuroscience research. Researchers should adhere to all safety precautions when performing this synthesis.

References

Asymmetric Synthesis of 2-Amino-1,2-dihydronaphthalene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2-amino-1,2-dihydronaphthalene derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to their structural relationship to pharmacologically active agents. The protocols outlined below focus on catalytic enantioselective methods, offering efficient routes to chiral this compound scaffolds.

Introduction

This compound (2-ADN) and its derivatives are conformationally restricted analogues of phenylisopropylamines, such as amphetamine. This structural constraint imparts specific pharmacological properties, making them valuable tools for probing receptor interactions and as potential therapeutic agents. The chiral nature of the this compound core necessitates stereocontrolled synthetic strategies to access enantiomerically pure compounds, as biological activity is often enantiomer-dependent.

The asymmetric synthesis of these derivatives can be approached through several catalytic strategies, including transition-metal catalysis and organocatalysis. These methods aim to establish the stereocenter at the C2 position with high enantioselectivity.

Key Synthetic Strategies and Methodologies

The asymmetric synthesis of this compound derivatives can be broadly categorized into two main approaches:

  • Catalytic Asymmetric Amination of Dihydronaphthalene Precursors: This involves the direct introduction of an amino group to a dihydronaphthalene scaffold using a chiral catalyst.

  • Enzymatic Resolution: This classic method separates enantiomers from a racemic mixture using stereoselective enzymes.

This document will focus on providing a detailed protocol for a transition-metal-catalyzed approach, which represents a modern and efficient strategy for this transformation.

Transition-Metal-Catalyzed Asymmetric Hydroamination

A promising strategy for the synthesis of chiral amines is the asymmetric hydroamination of olefins. While direct asymmetric hydroamination of 1,2-dihydronaphthalene (B1214177) with an amine nucleophile is a challenging transformation, related copper-catalyzed methodologies have been successfully applied to unactivated internal olefins, providing a strong basis for the development of a protocol for this compound derivatives.[1][2][3]

The following protocol is a representative method adapted from literature precedents on copper-catalyzed asymmetric hydroamination.

Experimental Workflow

The overall workflow for the synthesis and analysis is depicted below.

Asymmetric Synthesis Workflow Workflow for Asymmetric Synthesis of this compound Derivatives cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis cluster_product Product start Starting Materials: 1,2-Dihydronaphthalene Amine Source (e.g., Hydroxylamine derivative) reaction Asymmetric Hydroamination start->reaction catalyst_prep Catalyst Preparation: Cu(I) or Cu(II) salt Chiral Ligand catalyst_prep->reaction workup Reaction Workup & Purification (Column Chromatography) reaction->workup analysis Characterization: NMR, HRMS workup->analysis ee_det Enantiomeric Excess Determination (Chiral HPLC) workup->ee_det product Enantioenriched This compound Derivative analysis->product ee_det->product

Caption: General workflow for the asymmetric synthesis.

Detailed Experimental Protocol: Copper-Catalyzed Asymmetric Hydroamination

This protocol describes the asymmetric hydroamination of 1,2-dihydronaphthalene using a copper catalyst with a chiral bisphosphine ligand.

Materials:

  • Copper(I) acetate (B1210297) (CuOAc)

  • Chiral Ligand: (S)-DTBM-SEGPHOS

  • 1,2-Dihydronaphthalene

  • O-Benzoylhydroxylamine or related amine source

  • Hydrosilane (e.g., (EtO)₃SiH)

  • Anhydrous, degassed solvent (e.g., Toluene (B28343) or THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flasks, syringes, etc.)

  • Magnetic stirrer and heating plate

  • Chromatography supplies (silica gel, solvents)

  • Chiral HPLC column for ee determination

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under a strict inert atmosphere, add CuOAc (0.01 mmol, 1 mol%) and (S)-DTBM-SEGPHOS (0.011 mmol, 1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add 2 mL of anhydrous, degassed toluene to the flask.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.

  • Reaction Setup:

    • To the flask containing the catalyst, add 1,2-dihydronaphthalene (1.0 mmol, 1.0 equiv).

    • In a separate vial, dissolve the amine source (e.g., O-benzoylhydroxylamine, 1.2 mmol, 1.2 equiv) in 3 mL of anhydrous, degassed toluene.

    • Using a syringe, add the solution of the amine source to the reaction flask.

    • Finally, add the hydrosilane (e.g., (EtO)₃SiH, 1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Reaction Conditions:

    • Seal the Schlenk flask and heat the reaction mixture to the desired temperature (e.g., 50-80 °C).

    • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 12 to 48 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding 5 mL of a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-protected this compound derivative.

  • Deprotection (if necessary):

    • The protecting group on the amine (e.g., benzoyl) can be removed under standard conditions (e.g., hydrolysis with NaOH or LiOH) to yield the free this compound derivative.

  • Analysis:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation

The following table summarizes expected results based on related literature for copper-catalyzed asymmetric hydroaminations. Actual results may vary depending on the specific substrate and reaction conditions.

EntrySubstrateCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)ee (%)
11,2-DihydronaphthaleneCuOAc (1)(S)-DTBM-SEGPHOSToluene602475-8590-96
26-Methoxy-1,2-dihydronaphthaleneCuOAc (1)(S)-DTBM-SEGPHOSTHF503670-8092-97
31,2-DihydronaphthaleneCu(OAc)₂ (1)(R)-BINAPToluene802465-7585-90

Signaling Pathways and Biological Relevance

While specific signaling pathways for novel this compound derivatives are typically elucidated during pharmacological studies, the parent compound, 2-ADN, is known to act as a central nervous system (CNS) stimulant. Its mechanism of action is presumed to be similar to that of amphetamine, involving the modulation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.

The logical relationship for the proposed mechanism of action is illustrated below.

CNS Stimulant Mechanism Proposed Mechanism of CNS Stimulant Action ADN This compound Derivative DAT Dopamine Transporter (DAT) ADN->DAT Inhibition/Reversal NET Norepinephrine Transporter (NET) ADN->NET Inhibition/Reversal SERT Serotonin Transporter (SERT) ADN->SERT Inhibition/Reversal VMAT Vesicular Monoamine Transporter 2 (VMAT2) ADN->VMAT Inhibition Synapse Increased Synaptic Concentration of Dopamine, Norepinephrine, & Serotonin CNS CNS Stimulation Synapse->CNS

Caption: Proposed monoaminergic mechanism of action.

Conclusion

The asymmetric synthesis of this compound derivatives is a rapidly evolving field with significant potential for the discovery of novel CNS-active agents. The protocols and data presented herein provide a foundation for researchers to develop and optimize synthetic routes to these valuable chiral building blocks. Further exploration of different catalytic systems, including organocatalysts and biocatalysts, will undoubtedly expand the synthetic toolbox for accessing a diverse range of these promising compounds.

References

Application Notes and Protocols: Use of 2-Amino-1,2-dihydronaphthalene as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. Therefore, the isolation of a single, therapeutically active enantiomer is frequently a regulatory requirement for drug approval. One of the most established and industrially viable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. This method leverages the different physical properties, such as solubility, of the resulting diastereomeric salts to enable their separation by fractional crystallization.

This document aims to provide detailed application notes and protocols for the use of 2-amino-1,2-dihydronaphthalene as a chiral resolving agent, specifically for the separation of racemic carboxylic acids. This compound is a chiral amine that can react with a racemic carboxylic acid to form a pair of diastereomeric salts. The differential solubility of these salts in a suitable solvent allows for the selective crystallization of one diastereomer, from which the desired enantiomer of the carboxylic acid can be recovered.

Note: Following an extensive search of scientific literature and patent databases, no specific examples, detailed experimental protocols, or quantitative data for the use of this compound as a chiral resolving agent for any class of compounds could be located. The information presented below is therefore a generalized protocol based on the well-established principles of diastereomeric salt resolution and may serve as a starting point for researchers to develop their own specific methods. The provided tables and diagrams are illustrative templates and do not contain experimental data.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have distinct physical properties. This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent.

The logical workflow for this process is as follows:

G racemic_acid Racemic Carboxylic Acid (R-Acid + S-Acid) diastereomeric_salts Mixture of Diastereomeric Salts ((R-Acid)-(S-Amine) + (S-Acid)-(S-Amine)) racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent ((S)-2-Amino-1,2-dihydronaphthalene) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (R-Acid)-(S-Amine)) crystallization->less_soluble_salt Precipitation mother_liquor Mother Liquor (Enriched in more soluble salt, e.g., (S-Acid)-(S-Amine)) crystallization->mother_liquor Solution acidification_less Acidification less_soluble_salt->acidification_less acidification_more Acidification mother_liquor->acidification_more resolved_enantiomer1 Resolved Enantiomer 1 (e.g., R-Acid) acidification_less->resolved_enantiomer1 recovered_agent1 Recovered Resolving Agent acidification_less->recovered_agent1 resolved_enantiomer2 Resolved Enantiomer 2 (e.g., S-Acid) acidification_more->resolved_enantiomer2 recovered_agent2 Recovered Resolving Agent acidification_more->recovered_agent2 G start Start dissolve_acid Dissolve Racemic Acid in Chosen Solvent start->dissolve_acid add_amine Add (S)-2-Amino-1,2-dihydronaphthalene dissolve_acid->add_amine heat Heat to Dissolve add_amine->heat cool_crystallize Cool Slowly to Crystallize heat->cool_crystallize filter Filter to Isolate Less Soluble Salt cool_crystallize->filter mother_liquor Collect Mother Liquor filter->mother_liquor acidify_salt Acidify Crystalline Salt filter->acidify_salt acidify_liquor Acidify Mother Liquor mother_liquor->acidify_liquor isolate_enantiomer1 Isolate/Extract Enantiomer 1 acidify_salt->isolate_enantiomer1 analyze_ee1 Analyze ee% of Enantiomer 1 isolate_enantiomer1->analyze_ee1 end End analyze_ee1->end isolate_enantiomer2 Isolate/Extract Enantiomer 2 acidify_liquor->isolate_enantiomer2 analyze_ee2 Analyze ee% of Enantiomer 2 isolate_enantiomer2->analyze_ee2 analyze_ee2->end

Application Notes and Protocols: 2-Amino-1,2-dihydronaphthalene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1,2-dihydronaphthalene (2-ADN) is a conformationally restricted analog of amphetamine and a valuable scaffold in medicinal chemistry.[1] Its rigid structure makes it a compelling starting material for the synthesis of novel pharmaceutical intermediates, particularly those targeting the central nervous system. This document provides detailed application notes and representative protocols for the synthesis of this compound and its subsequent derivatization to yield N-substituted analogs, which can serve as key intermediates in drug discovery programs.

Introduction

This compound (2-ADN) is a bicyclic primary amine that has garnered interest in pharmaceutical research due to its structural similarity to neurotransmitters and psychoactive compounds. As a rigid analog of phenylisobutylamine, it serves as a valuable tool in structure-activity relationship (SAR) studies aimed at understanding receptor binding and functional activity.[2] The dihydronaphthalene core offers a stereochemically defined framework that can be strategically modified to explore chemical space and develop novel therapeutic agents, particularly dopamine (B1211576) receptor agonists.[3][4][5]

This application note details a representative synthetic approach to this compound and a general protocol for its N-alkylation, a common strategy for generating libraries of compounds for biological screening.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available naphthalene (B1677914) derivatives. A common strategy for the synthesis of related 2-aminotetralins involves the reductive amination of β-tetralone.[3][4] By analogy, a plausible and efficient route to this compound is the reductive amination of 3,4-dihydronaphthalen-2(1H)-one.

Experimental Protocol: Reductive Amination of 3,4-dihydronaphthalen-2(1H)-one

This protocol describes a representative procedure for the synthesis of this compound via reductive amination.

Materials:

Procedure:

  • To a solution of 3,4-dihydronaphthalen-2(1H)-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by conversion to its hydrochloride salt.

Data Presentation: Synthesis of this compound
Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Purity Product Molecular Weight ( g/mol ) Theoretical Yield (g) Physical Form
3,4-dihydronaphthalen-2(1H)-one146.181.0>95%This compound145.21-Oily solid
Ammonium acetate77.0810.0>98%
Sodium cyanoborohydride62.841.5>95%

Visualization: Synthetic Pathway for this compound

G start 3,4-dihydronaphthalen-2(1H)-one reagents NH4OAc, NaBH3CN Methanol start->reagents product This compound reagents->product Reductive Amination

Synthetic pathway to this compound.

N-Alkylation of this compound

The primary amine of this compound serves as a versatile handle for introducing a wide range of substituents, thereby enabling the generation of libraries of potential pharmaceutical intermediates. Reductive amination with various aldehydes and ketones is a common and efficient method for N-alkylation.

Experimental Protocol: N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of this compound using a representative aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and the desired aldehyde (1.2 eq) in 1,2-dichloroethane.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: N-Alkylation of this compound
Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Purity Product Molecular Weight ( g/mol ) Theoretical Yield (g) Physical Form
This compound145.211.0>95%N-isobutyl-1,2-dihydronaphthalen-2-amine201.32-Oily liquid
Isobutyraldehyde72.111.2>98%
Sodium triacetoxyborohydride211.941.5>95%

Visualization: N-Alkylation of this compound

G cluster_0 start This compound reagents STAB, DCE Acetic Acid start->reagents aldehyde Aldehyde/Ketone (R-CHO) aldehyde->reagents product N-Alkyl-2-amino-1,2-dihydronaphthalene reagents->product Reductive Amination

N-Alkylation of this compound.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel pharmaceutical intermediates. The protocols outlined in this application note provide a foundation for the synthesis of the core scaffold and its subsequent derivatization. The ability to readily introduce a variety of substituents on the amino group allows for the systematic exploration of structure-activity relationships, which is a cornerstone of modern drug discovery. Further modifications to the aromatic ring of the dihydronaphthalene system can provide additional avenues for generating chemical diversity and fine-tuning the pharmacological properties of lead compounds. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.

References

Application of 2-Amino-1,2-dihydronaphthalene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 2-Amino-1,2-dihydronaphthalene (2-ADN)

This compound (2-ADN) is a semi-rigid analogue of amphetamine, meaning its chemical structure is held in a more fixed conformation.[1] This structural rigidity makes it a valuable tool in medicinal chemistry for probing the specific three-dimensional requirements of neurotransmitter receptors and transporters. Primarily investigated for its central nervous system (CNS) stimulant properties, 2-ADN serves as a scaffold for designing novel psychoactive compounds and understanding the pharmacophore of amphetamine-like stimulants.[2] The biological activity of 2-ADN resides predominantly in its S-(-)-enantiomer.[2]

Mechanism of Action as a CNS Stimulant

The stimulant effects of 2-ADN are comparable to those of amphetamine, although it is approximately one-fourth as potent in vivo.[1][2] Its mechanism of action is believed to involve the release of monoamine neurotransmitters, such as dopamine (B1211576) and norepinephrine, from presynaptic terminals. This is supported by evidence that the stimulant effects of 2-ADN can be blocked by pretreatment with reserpine (B192253) (which depletes vesicular monoamine stores) and alpha-methyl-p-tyrosine (an inhibitor of catecholamine synthesis).[2] This pharmacological profile suggests that 2-ADN acts as an indirect agonist at dopamine and serotonin (B10506) receptors by increasing the synaptic concentration of these neurotransmitters.

Interaction with Dopaminergic and Serotonergic Systems

While direct binding data for 2-ADN is limited, the extensive research on the closely related 2-aminotetralin (2-AT) scaffold provides strong evidence for the likely molecular targets. Derivatives of 2-AT have been shown to be potent agonists at both dopamine and serotonin receptors. Therefore, it is highly probable that 2-ADN and its derivatives also interact with these receptor systems.

  • Dopamine Receptors: The 2-aminotetralin scaffold is a well-established dopamine D2 receptor agonist. It is anticipated that 2-ADN will also exhibit affinity for D2 receptors, contributing to its stimulant and motor effects.

  • Serotonin Receptors: Various derivatives of 2-aminotetralin have shown significant affinity and agonist activity at several serotonin receptor subtypes, particularly the 5-HT1A and 5-HT2A receptors. These interactions may contribute to the complex behavioral and psychological effects of 2-ADN.

The rigid structure of 2-ADN, compared to the more flexible amphetamine, allows for a more defined interaction with the binding pockets of these receptors, making it a useful probe for computational modeling and structure-activity relationship (SAR) studies.

Quantitative Data

In Vivo Potency of this compound
CompoundPotency vs. (+)-Amphetamine (in vivo stimulant activity in mice)Reference
Racemic 2-ADN~ 1/4[2]
S-(-)-2-ADNSolely responsible for stimulant effects[2]
Representative Biological Data of Structurally Related 2-Aminotetralins

The following table presents binding affinities (Ki) and functional potencies (EC50) for selected 2-aminotetralin derivatives, which are structurally similar to 2-ADN and provide insight into its likely receptor interaction profile.

CompoundReceptorKi (nM)EC50 (nM)Reference
Dopamine Receptor Ligands
2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN)D23.1 - 6-[3]
Serotonin Receptor Ligands
5-substituted-2-aminotetralins (general)5-HT1A, 5-HT1B, 5-HT1D≤ 25Varies[4]
Rotational restricted tryptamines5-HT2High AffinityPotent Agonists[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (Plausible Route)

This protocol is adapted from the synthesis of a structurally related compound, 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol.

Materials:

Procedure:

  • Reductive Amination:

    • To a solution of 2-tetralone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic (pH ~2).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Wash the aqueous residue with diethyl ether (3 x 50 mL) to remove any unreacted starting material.

    • Basify the aqueous layer to pH ~12 by the addition of 6M sodium hydroxide.

    • Extract the product with diethyl ether (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of dichloromethane (B109758) and methanol to afford pure this compound.

Protocol 2: Radioligand Binding Assay (General)

This protocol describes a general method for determining the binding affinity of 2-ADN for a specific receptor (e.g., dopamine D2).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., D2)

  • Radioligand specific for the receptor (e.g., [3H]-Spiperone)

  • This compound (test compound)

  • Non-specific binding control (e.g., Haloperidol)

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.

    • Add increasing concentrations of 2-ADN to the wells.

    • For non-specific binding, add a high concentration of the non-specific control.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting and Washing:

    • Harvest the contents of the wells onto the filter plates using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of 2-ADN.

    • Determine the IC50 value (the concentration of 2-ADN that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: cAMP Functional Assay for D2 Receptors (General)

This protocol outlines a method to assess the functional activity of 2-ADN at the Gαi/o-coupled D2 receptor.

Materials:

  • CHO cells stably expressing the human D2 receptor

  • Forskolin (B1673556)

  • This compound (test compound)

  • Dopamine (control agonist)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and reagents

Procedure:

  • Cell Culture and Plating:

    • Culture the D2-expressing CHO cells under standard conditions.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay:

    • Wash the cells with assay buffer.

    • Add increasing concentrations of 2-ADN to the cells.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Incubate the plate for a specified time (e.g., 30 minutes) at 37 °C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration as a function of the log concentration of 2-ADN.

    • Determine the EC50 value (the concentration of 2-ADN that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

Visualizations

G cluster_synthesis Synthesis of this compound start 2-Tetralone reductive_amination Reductive Amination (Ammonium acetate, NaBH3CN) start->reductive_amination workup Acid-Base Work-up & Extraction reductive_amination->workup purification Column Chromatography workup->purification product This compound purification->product G cluster_d2_pathway Dopamine D2 Receptor Signaling Pathway ligand 2-ADN Derivative (Agonist) receptor Dopamine D2 Receptor ligand->receptor Binds g_protein Gαi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Produces pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., altered gene expression) pka->cellular_response Phosphorylates targets G cluster_5ht2a_pathway Serotonin 5-HT2A Receptor Signaling Pathway ligand 2-ADN Derivative (Agonist) receptor Serotonin 5-HT2A Receptor ligand->receptor Binds g_protein Gαq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

References

Application Notes and Protocols: 2-Amino-1,2-dihydronaphthalene in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1,2-dihydronaphthalene (2-ADN) is a chiral amine that presents intriguing possibilities as a ligand in organometallic chemistry. While its application in this field is not yet extensively documented, its structural rigidity and chiral nature make it a promising candidate for use in asymmetric catalysis and the development of novel metal-based therapeutics. This document provides a prospective overview of the synthesis of 2-ADN, its potential coordination chemistry, and hypothetical protocols for its use in organometallic synthesis and catalysis, drawing parallels with well-established amino-ligated metal complexes.

Introduction to this compound as a Ligand

This compound is a bicyclic primary amine with a stereocenter at the C2 position. Its rigidified phenethylamine (B48288) backbone, a common motif in pharmacologically active molecules, also suggests potential for creating well-defined and sterically hindered coordination environments around a metal center. The primary amine group can act as a strong sigma-donor, while the dihydronaphthalene scaffold can be functionalized to modulate electronic and steric properties. These features suggest that 2-ADN could be a valuable ligand for a variety of transition metal-catalyzed reactions.

Synthesis of this compound

The synthesis of this compound has been reported in the literature, primarily in the context of its pharmacological evaluation. A common route involves the reduction of 2-naphthylamine (B18577) derivatives.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is a generalized procedure based on known chemical transformations.

Materials:

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet.

  • Condense approximately 200 mL of liquid ammonia into the flask at -78 °C.

  • Add 10 g of 2-naphthylamine to the liquid ammonia with stirring.

  • Carefully add small pieces of sodium metal (approximately 4.5 g) to the solution until a persistent blue color is observed, indicating the presence of solvated electrons.

  • After the blue color persists for 30 minutes, quench the reaction by the slow addition of absolute ethanol until the blue color disappears.

  • Allow the ammonia to evaporate overnight under a fume hood.

  • To the remaining residue, carefully add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by conversion to its hydrochloride salt. Dissolve the crude amine in diethyl ether and bubble dry HCl gas through the solution.

  • Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry.

  • The free base can be regenerated by dissolving the salt in water and basifying with NaOH, followed by extraction with diethyl ether.

Expected Yield: 60-70%

Hypothetical Coordination Chemistry and Complex Synthesis

Due to the limited specific literature on 2-ADN in organometallic chemistry, we present a hypothetical framework for its coordination behavior and the synthesis of its metal complexes.

Potential Coordination Modes

2-ADN is expected to act as a monodentate ligand through its primary amine group. However, derivatization of the aromatic ring could introduce other coordinating functionalities, leading to bidentate or even tridentate ligands.

Caption: Potential coordination modes of 2-ADN.

Hypothetical Protocol: Synthesis of a Pd(II)-2-ADN Complex

This protocol describes a general method for the synthesis of a dichloropalladium(II) complex with two 2-ADN ligands.

Materials:

  • Potassium tetrachloropalladate(II) (K₂[PdCl₄])

  • This compound (2-ADN)

  • Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve 100 mg of K₂[PdCl₄] in 10 mL of DMF in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve 2.1 equivalents of 2-ADN in 5 mL of DMF.

  • Slowly add the 2-ADN solution to the stirred K₂[PdCl₄] solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. A color change and/or precipitation may be observed.

  • Remove the solvent under high vacuum.

  • Wash the resulting solid with diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the solid product under vacuum.

Characterization: The resulting complex, hypothetically [PdCl₂(2-ADN)₂], can be characterized by ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

Hypothetical Reaction Data
ParameterValue
Metal PrecursorK₂[PdCl₄]
LigandThis compound
Stoichiometry (M:L)1:2.1
SolventDMF
Reaction Temperature25 °C
Reaction Time24 hours
Hypothetical Yield80-90%

Potential Applications in Asymmetric Catalysis

Chiral amine ligands are widely used in asymmetric catalysis. A chiral metal complex of 2-ADN could potentially be an effective catalyst for a range of transformations.

Hypothetical Catalytic Application: Asymmetric Transfer Hydrogenation

A hypothetical ruthenium(II) complex of a chiral 2-ADN derivative could be employed as a catalyst for the asymmetric transfer hydrogenation of prochiral ketones.

CatalyticCycle A [Ru(II)-2-ADN] Pre-catalyst B [Ru(II)-H(2-ADN)] Active Catalyst A->B Formic Acid/ Triethylamine C Ketone Coordination B->C Prochiral Ketone D Hydride Transfer (Stereodetermining Step) C->D E Chiral Alcohol Product Release D->E E->B

Caption: Hypothetical catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocol: Hypothetical Asymmetric Transfer Hydrogenation

Materials:

  • Hypothetical [RuCl₂(chiral-2-ADN-derivative)]₂ catalyst

  • Prochiral ketone (e.g., acetophenone)

  • Formic acid/triethylamine azeotrope (5:2)

  • Degassed solvent (e.g., dichloromethane)

Procedure:

  • In a glovebox, charge a Schlenk tube with the ruthenium pre-catalyst (1 mol%).

  • Add the prochiral ketone (1 mmol).

  • Add the degassed solvent (5 mL).

  • Add the formic acid/triethylamine azeotrope (2.5 mmol).

  • Seal the tube and stir the mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12 hours).

  • After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Analyze the conversion and enantiomeric excess of the chiral alcohol product by chiral GC or HPLC.

Conclusion and Future Outlook

While the use of this compound as a ligand in organometallic chemistry is a nascent field, its structural and electronic properties make it a highly attractive candidate for future research. The protocols and concepts outlined in this document provide a foundational framework for exploring the synthesis of 2-ADN-metal complexes and their potential applications in catalysis and materials science. Further investigation into the synthesis of chiral derivatives of 2-ADN and their coordination to a wider range of transition metals is warranted and expected to yield novel and efficient catalytic systems.

Derivatization of the Amino Group of 2-Amino-1,2-dihydronaphthalene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification, or derivatization, of the primary amino group of 2-amino-1,2-dihydronaphthalene. This compound serves as a crucial scaffold in medicinal chemistry and drug discovery, and the ability to selectively modify its amino group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below cover three fundamental classes of derivatization reactions: N-acylation, N-sulfonylation, and reductive amination.

Introduction

This compound is a conformationally restricted analog of phenylethylamines and has been a subject of interest in the development of central nervous system (CNS) active compounds.[1] Derivatization of the amino group is a key strategy to modulate the pharmacological properties of this scaffold, including receptor binding affinity, selectivity, metabolic stability, and pharmacokinetic profiles. The following sections provide detailed methodologies for these transformations, along with expected outcomes and characterization data.

N-Acylation of this compound

N-acylation is a widely employed transformation that introduces an acyl group onto the nitrogen atom of the primary amine, forming an amide. This modification can significantly alter the electronic and steric properties of the molecule, influencing its biological activity. A common and straightforward method for N-acylation is the reaction with an acyl chloride or anhydride (B1165640) in the presence of a base.

Protocol: Synthesis of N-(1,2-Dihydronaphthalen-2-yl)acetamide

This protocol details the synthesis of the N-acetyl derivative of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (B92270) (or another suitable base, e.g., triethylamine)

  • Dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to yield the pure N-(1,2-dihydronaphthalen-2-yl)acetamide.

Quantitative Data Summary:

ParameterValue
Reactants
This compound1.0 eq.
Acetic Anhydride1.1 eq.
Pyridine1.2 eq.
Reaction Conditions
SolventDichloromethane
TemperatureRoom Temperature
Reaction TimeTypically 2-4 hours (monitor by TLC)
Expected Outcome
ProductN-(1,2-Dihydronaphthalen-2-yl)acetamide
Expected Yield> 85%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃): Expect characteristic signals for the acetyl group (singlet around δ 2.0 ppm), the protons of the dihydronaphthalene core, and a downfield shift of the proton attached to the nitrogen upon acylation.

  • ¹³C NMR (CDCl₃): Expect a carbonyl signal for the amide around δ 170 ppm.

  • IR (KBr): Expect a strong C=O stretching vibration for the amide around 1650 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹.

  • MS (ESI+): Expect a molecular ion peak corresponding to [M+H]⁺.

N_Acylation_Workflow start Start: 2-Amino-1,2- dihydronaphthalene dissolve Dissolve in DCM + Pyridine start->dissolve add_reagent Add Acetic Anhydride dissolve->add_reagent react Stir at RT (Monitor by TLC) add_reagent->react workup Quench with NaHCO₃ Extract with DCM react->workup purify Purify by Column Chromatography workup->purify product Product: N-Acetyl Derivative purify->product

N-Acylation Experimental Workflow

N-Sulfonylation of this compound

N-sulfonylation introduces a sulfonyl group to the amino function, forming a sulfonamide. This derivatization is significant in drug design as sulfonamides are a common motif in various therapeutic agents. The reaction is typically carried out by treating the amine with a sulfonyl chloride in the presence of a base.

Protocol: Synthesis of N-(1,2-Dihydronaphthalen-2-yl)-4-methylbenzenesulfonamide

This protocol describes the synthesis of the N-tosyl derivative of this compound.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting amine.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired N-tosyl derivative.

Quantitative Data Summary:

ParameterValue
Reactants
This compound1.0 eq.
p-Toluenesulfonyl Chloride1.1 eq.
Pyridine1.5 eq.
Reaction Conditions
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction TimeTypically 4-12 hours (monitor by TLC)
Expected Outcome
ProductN-(1,2-Dihydronaphthalen-2-yl)-4-methylbenzenesulfonamide
Expected Yield> 80%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃): Expect signals for the tosyl group (a singlet for the methyl group around δ 2.4 ppm and aromatic protons in the δ 7.3-7.8 ppm region), along with signals for the dihydronaphthalene moiety. The N-H proton signal will be present.

  • ¹³C NMR (CDCl₃): Expect characteristic signals for the aromatic carbons of the tosyl group and the dihydronaphthalene core.

  • IR (KBr): Expect characteristic S=O stretching vibrations for the sulfonamide group around 1340 and 1160 cm⁻¹.

  • MS (ESI+): Expect a molecular ion peak corresponding to [M+H]⁺.

N_Sulfonylation_Workflow start Start: 2-Amino-1,2- dihydronaphthalene dissolve Dissolve in DCM + Pyridine at 0°C start->dissolve add_reagent Add p-Tosyl Chloride dissolve->add_reagent react Stir at RT (Monitor by TLC) add_reagent->react workup Wash with HCl, NaHCO₃, and Brine react->workup purify Purify by Recrystallization or Chromatography workup->purify product Product: N-Tosyl Derivative purify->product

N-Sulfonylation Experimental Workflow

Reductive Amination of this compound

Reductive amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide variety of alkyl or arylalkyl substituents to the amino group. The reaction proceeds via the formation of an imine or enamine intermediate from the reaction of the primary amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.

Protocol: Synthesis of N-Benzyl-1,2-dihydronaphthalen-2-amine

This protocol describes the synthesis of the N-benzyl derivative of this compound via reductive amination with benzaldehyde (B42025).

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in 1,2-dichloroethane, add a catalytic amount of acetic acid.

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench carefully by adding saturated aqueous sodium bicarbonate solution. Extract the mixture with dichloromethane (3x).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-1,2-dihydronaphthalen-2-amine.

Quantitative Data Summary:

ParameterValue
Reactants
This compound1.0 eq.
Benzaldehyde1.1 eq.
Sodium Triacetoxyborohydride1.5 eq.
Reaction Conditions
Solvent1,2-Dichloroethane
TemperatureRoom Temperature
Reaction TimeTypically 6-24 hours (monitor by TLC)
Expected Outcome
ProductN-Benzyl-1,2-dihydronaphthalen-2-amine
Expected Yield70-90%

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃): Expect signals for the benzyl (B1604629) group (aromatic protons in the δ 7.2-7.4 ppm region and a singlet for the benzylic CH₂ protons), along with the signals for the dihydronaphthalene core.

  • ¹³C NMR (CDCl₃): Expect signals for the benzylic carbon and the aromatic carbons of the benzyl group, in addition to the signals of the dihydronaphthalene scaffold.

  • MS (ESI+): Expect a molecular ion peak corresponding to [M+H]⁺.

Reductive_Amination_Workflow start Start: 2-Amino-1,2- dihydronaphthalene mix Mix with Benzaldehyde in DCE start->mix add_reductant Add Sodium Triacetoxyborohydride mix->add_reductant react Stir at RT (Monitor by TLC) add_reductant->react workup Quench with NaHCO₃ Extract with DCM react->workup purify Purify by Column Chromatography workup->purify product Product: N-Benzyl Derivative purify->product

Reductive Amination Experimental Workflow

Conclusion

The protocols described in these application notes provide robust and reliable methods for the derivatization of the amino group of this compound. These transformations are fundamental in the construction of diverse chemical libraries for screening in drug discovery programs. The choice of derivatization strategy will depend on the desired physicochemical and pharmacological properties of the final compounds. It is recommended to optimize reaction conditions for each specific substrate and to thoroughly characterize the resulting products using modern analytical techniques.

References

Application Note: Optical Resolution of Racemic 2-Amino-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the optical resolution of racemic 2-Amino-1,2-dihydronaphthalene, a crucial process for the isolation of pure enantiomers essential in pharmaceutical research and development. The method described is based on the well-established technique of diastereomeric salt formation, which is widely applicable to the resolution of racemic amines.

Introduction

This compound is a chiral molecule with two enantiomers that may exhibit different pharmacological and toxicological profiles. For the development of safe and effective chiral drugs, it is imperative to isolate and characterize the individual enantiomers. This protocol outlines a systematic approach to separate these enantiomers through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Principle of Diastereomeric Salt Resolution

The fundamental principle of this method lies in the reaction of a racemic mixture of a base, in this case, (±)-2-Amino-1,2-dihydronaphthalene, with a single enantiomer of a chiral acid. This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the resolved amine enantiomer can be recovered from the purified diastereomeric salt by treatment with a base.

Experimental Protocol

This protocol is a representative procedure based on established methods for the resolution of structurally similar primary amines. Optimization of specific parameters may be necessary to achieve the best results.

Materials:

  • Racemic this compound

  • Chiral resolving agent: (+)-Tartaric acid or (R)-(-)-Mandelic acid

  • Solvents: Methanol, Ethanol, Isopropanol, Ethyl Acetate

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Dichloromethane (B109758) (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Filter paper

  • Standard laboratory glassware (beakers, flasks, Buchner funnel, etc.)

  • Heating mantle or water bath

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve one equivalent of racemic this compound in a minimal amount of a selected solvent (e.g., methanol, ethanol). Gentle heating may be applied to facilitate dissolution.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, again using minimal volume and gentle heating if necessary.

    • Slowly add the solution of the resolving agent to the solution of the racemic amine with constant stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • If no crystals form, the solution can be concentrated by slow evaporation or by the addition of a less polar co-solvent (anti-solvent) to promote precipitation.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent. The choice of solvent for recrystallization should be one in which the salt has a moderate solubility at elevated temperatures and low solubility at room temperature.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a sufficient amount of an aqueous base solution (e.g., 2 M NaOH) to the solution with stirring until the pH is basic (pH > 10). This will neutralize the chiral acid and liberate the free amine.

    • Extract the liberated amine into an organic solvent such as dichloromethane (3 x 20 mL).

    • Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer (if available).

    • The yield of the resolved enantiomer should also be calculated.

Data Presentation

The following table summarizes representative quantitative data obtained from the optical resolution of primary amines using diastereomeric salt formation. These values can serve as a benchmark for the resolution of this compound.

Chiral Resolving AgentSolvent SystemYield (%)Enantiomeric Excess (ee%)
(+)-Tartaric AcidMethanol35-45>95
(+)-Tartaric AcidEthanol30-40>90
(R)-(-)-Mandelic AcidIsopropanol40-50>98
(R)-(-)-Mandelic AcidEthyl Acetate38-48>97

Note: The data presented are typical values for the resolution of analogous primary amines and may vary for this compound. Experimental optimization is crucial.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the optical resolution process.

Optical_Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_end Products racemic_amine Racemic (±)-2-Amino-1,2-dihydronaphthalene salt_formation 1. Diastereomeric Salt Formation (in a suitable solvent) racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salt_formation crystallization 2. Fractional Crystallization (Isolation of less soluble diastereomer) salt_formation->crystallization liberation 3. Liberation of Free Amine (Treatment with base) crystallization->liberation mother_liquor Mother Liquor (Contains other diastereomer) crystallization->mother_liquor extraction 4. Extraction and Isolation liberation->extraction resolved_enantiomer Enantiomerically Pure (+)- or (-)-Amine extraction->resolved_enantiomer

Caption: Workflow for the optical resolution of racemic this compound.

Conclusion

The described protocol provides a robust framework for the optical resolution of racemic this compound via diastereomeric salt formation. The selection of an appropriate chiral resolving agent and a suitable solvent system are critical factors that influence the efficiency of the resolution. Systematic screening of these parameters is highly recommended to achieve optimal yield and enantiomeric purity. The successful separation of the enantiomers is a key step in advancing the research and development of chiral pharmaceuticals based on the this compound scaffold.

Application Notes and Protocols: 2-Amino-1,2-dihydronaphthalene as a Precursor for Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and pharmacological significance of 2-Amino-1,2-dihydronaphthalene (2-ADN) and its derivatives as psychoactive compounds. This document details the synthesis of related psychoactive molecules, presents key pharmacological data, and outlines experimental protocols for assessing their biological activity.

Introduction

This compound (2-ADN) is a rigid analog of phenylisobutylamine and a potent central nervous system stimulant.[1][2][3] Its constrained conformation makes it a valuable scaffold for probing the structure-activity relationships of various G-protein coupled receptors (GPCRs), particularly within the dopaminergic, serotonergic, and adrenergic systems.[4][5] Derivatives of the closely related 2-aminotetralin (2-AT) scaffold have shown significant promise in the development of selective ligands for a range of therapeutic targets.[4][6][7] This document focuses on the application of 2-ADN and its analogs as precursors for novel psychoactive compounds.

Data Presentation

The following tables summarize the quantitative pharmacological data for a series of 5-substituted-2-aminotetralin (5-SAT) analogs, which share a common structural backbone with derivatives of 2-ADN. This data highlights how substitutions on the aromatic ring and the amine can modulate receptor affinity and functional activity.

Table 1: Binding Affinities (Ki, nM) of 5-Substituted-2-Aminotetralins at α2A and α2C-Adrenergic Receptors

CompoundC(2) SubstituentC(5) Substituentα2AR Ki (nM)α2CR Ki (nM)
FPT (2S)-N,N-dimethyl5-(2'-fluorophenyl)1.54.5
CPT (2S)-N,N-dimethyl5-(2'-chlorophenyl)2.17.8
PFPT (2S)-pyrrolidinyl5-(2'-fluorophenyl)1.81.9
5-PAT (2S)-N,N-dimethyl5-phenyl3.512
NAP (2S)-N,N-dimethyl5-naphthyl1035

Data sourced from reference[8].

Table 2: Functional Activity (EC50 and Emax) of 5-Substituted-2-Aminotetralins at α2A and α2C-Adrenergic Receptors

CompoundReceptorAgonist/Inverse AgonistEC50 (nM)Emax (%)
FPT α2ARPartial Agonist1.855
α2CRInverse Agonist2.5-40
CPT α2ARPartial Agonist2.250
α2CRInverse Agonist3.0-35
PFPT α2ARPartial Agonist1.960
α2CRInverse Agonist1.5-45
5-PAT α2ARPartial Agonist4.025
α2CRInverse Agonist10-20
NAP α2ARPartial Agonist1214
α2CRInverse Agonist20-15

Emax is relative to a reference agonist (e.g., lofexidine) for agonists and a reference inverse agonist (e.g., yohimbine) for inverse agonists. Data adapted from reference[8].

Table 3: Binding Affinities (Ki, nM) of 5-Substituted-2-Aminotetralins at 5-HT1 Receptor Subtypes

CompoundC(2) SubstituentC(5) Substituent5-HT1AR Ki (nM)5-HT1BR Ki (nM)5-HT1DR Ki (nM)
FPT (2S)-N,N-dimethyl5-(2'-fluorophenyl)2.04.81.5
CPT (2S)-N,N-dimethyl5-(2'-chlorophenyl)3.52.51.8
5-PAT (2S)-N,N-dimethyl5-phenyl5.0153.0
NAP (2S)-N,N-dimethyl5-naphthyl8.0255.0
DFPT (2S)-N,N-dipropyl5-(2'-fluorophenyl)1.51.82.5
DCPT (2S)-N,N-dipropyl5-(2'-chlorophenyl)4.01.53.0

Data sourced from reference[2].

Table 4: Functional Efficacy (Emax, %) of 5-Substituted-2-Aminotetralins at 5-HT1 Receptor Subtypes

CompoundC(2) SubstituentC(5) Substituent5-HT1AR Emax (%)5-HT1BR Emax (%)5-HT1DR Emax (%)
FPT (2S)-N,N-dimethyl5-(2'-fluorophenyl)>90>90>90
5-PAT (2S)-N,N-dimethyl5-phenyl>90~30>90
NAP (2S)-N,N-dimethyl5-naphthyl>90~20>90
DFPT (2S)-N,N-dipropyl5-(2'-fluorophenyl)>90>90>90
DCPT (2S)-N,N-dipropyl5-(2'-chlorophenyl)>90>90>90

Emax is relative to the response of a reference full agonist (e.g., 5-CT). Data adapted from reference[2].

Experimental Protocols

Protocol 1: Synthesis of 5-Substituted-2-Aminotetralin Analogs

This protocol describes a general method for the synthesis of 5-substituted-2-aminotetralin analogs, which can be adapted from this compound by utilizing appropriate starting materials and synthetic routes. The following is a stereoselective synthesis of (R)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine ((R)-2), adapted from a published procedure.[8]

Materials:

  • (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl

  • Aqueous HBr

  • Sodium borohydride (B1222165)

  • N-(2-pyridyl)-bis(trifluoromethanesulfonimide)

  • 2-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Organic solvents (e.g., Dichloromethane, Methanol, Toluene, Ethanol)

Procedure:

  • O-Demethylation: (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl is refluxed with aqueous HBr to yield the corresponding phenolic adduct.

  • Reductive Amination: The resulting amine is subjected to reductive amination with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium borohydride to introduce the desired N-substituents.

  • Triflate Formation: The phenolic intermediate is then reacted with N-(2-pyridyl)-bis(trifluoromethanesulfonimide) to form the triflate.

  • Suzuki-Miyaura Coupling: The triflate is coupled with 2-fluorophenylboronic acid using a palladium catalyst and a base in a suitable solvent system (e.g., toluene/ethanol/water).

  • Purification: The final product is purified using column chromatography or recrystallization.

Protocol 2: Radioligand Binding Assay (Competition)

This protocol is for determining the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand with known affinity for the receptor (e.g., [3H]Rauwolscine for α2 receptors)

  • Test compound (2-ADN derivative)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: cAMP Functional Assay (Inhibition)

This protocol is used to determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at a Gαi/o-coupled receptor by measuring the inhibition of adenylyl cyclase activity.[9][10]

Materials:

  • Cells expressing the Gαi/o-coupled receptor of interest

  • Test compound (2-ADN derivative)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based)

  • Cell culture medium and reagents

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Plate the cells in a suitable microplate and culture overnight.

  • Prepare serial dilutions of the test compound.

  • Treat the cells with the test compound or vehicle for a specified incubation period.

  • Stimulate the cells with a concentration of forskolin known to produce a submaximal cAMP response (e.g., EC80).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Generate dose-response curves by plotting the cAMP concentration against the log of the test compound concentration.

  • Determine the EC50 (for agonists) or IC50 (for inverse agonists) and the Emax from the curves.

Mandatory Visualization

Signaling Pathways

The psychoactive effects of this compound derivatives are primarily mediated through their interaction with G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical Gαs and Gαi/o signaling pathways, which are commonly modulated by these compounds.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Agonist (e.g., 2-ADN derivative) GPCR Gαs-Coupled Receptor Ligand->GPCR Binds G_protein Gαsβγ GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s Gαs-GTP G_protein->G_alpha_s Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha_s->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., Neurotransmission) CREB->Response

Caption: Gαs-Coupled GPCR Signaling Pathway.

Gi_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Agonist (e.g., 2-ADN derivative) GPCR Gαi/o-Coupled Receptor Ligand->GPCR Binds G_protein Gαiβγ GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Blocked G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha_i->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Reduced Response Cellular Response (e.g., Altered Neuronal Excitability) PKA->Response

Caption: Gαi/o-Coupled GPCR Signaling Pathway.

Experimental and Logical Workflows

The following diagrams outline the workflows for the synthesis and pharmacological evaluation of novel psychoactive compounds derived from this compound.

Synthesis_Workflow Start Start: this compound Precursor Step1 Chemical Modification (e.g., N-alkylation, Aromatic Substitution) Start->Step1 Step2 Reaction Work-up and Purification Step1->Step2 Step3 Structural Characterization (NMR, MS, etc.) Step2->Step3 End Pure Psychoactive Compound Library Step3->End

Caption: Synthetic Workflow for 2-ADN Derivatives.

Pharmacological_Workflow Start Library of 2-ADN Derivatives Screening Primary Screening: Receptor Binding Assays Start->Screening Functional_Assay Secondary Screening: Functional Assays (e.g., cAMP) Screening->Functional_Assay Data_Analysis Data Analysis: Determine Ki, EC50, Emax Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Compound Identification and Optimization SAR->Lead_Optimization

Caption: Pharmacological Evaluation Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2-Amino-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 2-Amino-1,2-dihydronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for achieving high yield and enantioselectivity in this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

The main hurdles in the stereoselective synthesis of this compound revolve around controlling the stereochemistry at the C2 position, achieving high enantiomeric excess (ee), and minimizing side reactions. Key challenges include:

  • Low Enantioselectivity: Achieving high stereocontrol is often difficult due to factors like suboptimal catalyst systems, inappropriate ligand choice, or unfavorable reaction conditions.[1][2]

  • Catalyst Poisoning: The amine product can act as a ligand, coordinating to the metal center of the catalyst and inhibiting its activity, a common issue in transition metal-catalyzed aminations.[3][4]

  • Side Reactions: Competing reactions such as over-reduction to tetralin derivatives, isomerization of the double bond, or dimerization can lower the yield of the desired product.[2]

  • Purification of Enantiomers: Separating the desired enantiomer from the racemic mixture or minor enantiomer can be challenging and often requires specialized chromatographic techniques.

Q2: My reaction is showing low enantioselectivity. What are the likely causes and how can I improve it?

Low enantioselectivity is a frequent issue that can often be traced back to several factors in your experimental setup. A systematic approach to troubleshooting is recommended.

  • Catalyst and Ligand Choice: The selection of the chiral catalyst and ligand is paramount. The ligand's structure, particularly its steric and electronic properties, dictates the chiral environment of the catalytic center.[5][6] It is crucial to screen a variety of ligands to find the optimal one for your specific substrate.

  • Reaction Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the catalyst's activity and selectivity. A solvent screen is often necessary to identify the optimal medium for the reaction.

  • Substrate Purity: Impurities in the starting material can act as catalyst poisons or promote non-selective background reactions, leading to a decrease in enantioselectivity. Ensure the purity of your 1,2-dihydronaphthalene (B1214177) or its precursor.

Q3: The reaction is sluggish or stalls completely. What could be the problem?

A stalled or slow reaction is often indicative of catalyst deactivation or inhibition.

  • Catalyst Poisoning by Product: The newly formed amino group can coordinate to the metal catalyst, effectively poisoning it.[3] This can sometimes be mitigated by using a higher catalyst loading or by choosing a catalyst less susceptible to product inhibition.

  • Impurities: Trace amounts of water, oxygen, or other coordinating species in the reagents or solvents can deactivate the catalyst.[3] Ensure all components of the reaction are rigorously dried and degassed, and the reaction is performed under a strictly inert atmosphere.

  • Incorrect Reaction Conditions: The catalyst's activity can be highly sensitive to temperature and pressure. Ensure your reaction conditions are optimized for the specific catalyst system you are using.

Q4: How can I effectively purify the enantiomers of this compound?

The separation of enantiomers is a critical final step.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for both analytical determination of enantiomeric excess and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases are often effective.[7]

  • Supercritical Fluid Chromatography (SFC): SFC can be a greener and faster alternative to HPLC for chiral separations, often providing excellent resolution.[7][8][9][10]

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

Troubleshooting Guides

Low Enantioselectivity
Potential Cause Recommended Action
Suboptimal Chiral Ligand Screen a library of chiral ligands with varying steric and electronic properties. Consider ligands known to be effective for similar asymmetric transformations.[5][6]
Incorrect Reaction Temperature Systematically vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity, though reaction times may need to be extended.[1]
Inappropriate Solvent Perform a solvent screen using solvents with a range of polarities and coordinating abilities.
Substrate Impurities Ensure the starting materials are of high purity by re-purification (e.g., distillation or chromatography) before use.
Catalyst Decomposition Monitor the reaction for signs of catalyst decomposition (e.g., formation of palladium black). If observed, consider a more stable catalyst or milder reaction conditions.
Low Reaction Yield
Potential Cause Recommended Action
Catalyst Poisoning by Product Increase the catalyst loading or consider in-situ product protection or removal.[3]
Presence of Air or Moisture Use rigorously dried solvents and reagents. Perform the reaction under a strictly inert atmosphere (e.g., using a glovebox or Schlenk line techniques).
Suboptimal Reaction Conditions Re-optimize reaction parameters such as temperature, pressure, and concentration.
Side Reactions Analyze the crude reaction mixture by GC-MS or LC-MS to identify major byproducts. Adjust reaction conditions to minimize their formation.

Experimental Protocols

While a specific, detailed protocol for the direct asymmetric amination of 1,2-dihydronaphthalene is not extensively reported, the following protocols for related transformations can be adapted.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydroamination (Adapted)

This protocol is adapted from methodologies for the asymmetric hydroamination of alkenes.

Materials:

  • [Rh(COD)2]BF4 (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • Chiral diphosphine ligand (e.g., (R)-BINAP)

  • 1,2-Dihydronaphthalene

  • Amine source (e.g., hydroxylamine (B1172632) derivative or ammonia (B1221849) equivalent)

  • Anhydrous and degassed solvent (e.g., Toluene or THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube, add [Rh(COD)2]BF4 (1-2 mol%) and the chiral ligand (1.1-2.2 mol%).

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add 1,2-dihydronaphthalene (1.0 equivalent) to the catalyst solution.

  • Add the amine source (1.1-1.5 equivalents).

  • Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for 12-48 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Chiral HPLC for Enantiomeric Excess Determination

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H)

Mobile Phase:

  • A mixture of hexane (B92381) and isopropanol (B130326) is a common starting point. The ratio may need to be optimized (e.g., 90:10 to 98:2 v/v).

  • Addition of a small amount of an amine modifier (e.g., diethylamine, 0.1%) can improve peak shape and resolution.

Procedure:

  • Dissolve a small sample of the purified product in the mobile phase.

  • Set the flow rate (e.g., 0.5-1.0 mL/min) and column temperature (e.g., 25 °C).

  • Inject the sample and monitor the elution of the enantiomers at a suitable UV wavelength (e.g., 254 nm).

  • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Data Presentation

Table 1: Influence of Chiral Ligand on Enantioselectivity in a Model Asymmetric Amination Reaction
EntryChiral LigandSolventTemperature (°C)Yield (%)ee (%)
1(R)-BINAPToluene257585
2(S)-SEGPHOSTHF256878
3(R,R)-Me-DuPhosDioxane08292
4(S,S)-f-BinaphaneToluene257990

Note: This data is representative and intended for illustrative purposes. Actual results will vary depending on the specific reaction conditions and substrates.

Visualizations

Experimental_Workflow General Workflow for Stereoselective Synthesis reagents Prepare Dry Glassware and Reagents inert_atm Establish Inert Atmosphere reagents->inert_atm catalyst_prep Catalyst Pre-formation (Metal Precursor + Chiral Ligand) inert_atm->catalyst_prep reaction_setup Reaction Setup (Substrate + Catalyst + Amine Source) catalyst_prep->reaction_setup reaction Reaction (Stirring at Optimized Temperature) reaction_setup->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Chiral HPLC for ee determination) purification->analysis

Caption: A generalized experimental workflow for the stereoselective synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Enantioselectivity start Low Enantioselectivity Observed check_purity Verify Substrate and Reagent Purity start->check_purity screen_ligands Screen Chiral Ligands check_purity->screen_ligands If purity is high optimize_temp Optimize Reaction Temperature screen_ligands->optimize_temp screen_solvents Screen Solvents optimize_temp->screen_solvents success High Enantioselectivity Achieved screen_solvents->success

Caption: A logical workflow for troubleshooting low enantioselectivity in the synthesis.

References

Technical Support Center: Purification of 2-Amino-1,2-dihydronaphthalene and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-1,2-dihydronaphthalene and its salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its salts?

A1: The primary purification techniques for this compound and its salts, such as the hydrochloride salt, are recrystallization and column chromatography. Recrystallization is often effective for removing impurities with different solubility profiles. Column chromatography, typically using silica (B1680970) gel, is employed for separating closely related impurities.

Q2: How can I convert the free base of this compound to its hydrochloride salt for purification?

A2: To convert the free base to its hydrochloride salt, dissolve the crude this compound in a suitable organic solvent (e.g., ethanol (B145695), isopropanol) and add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration.

Q3: What are potential impurities I might encounter during the synthesis and purification of this compound?

A3: Potential impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. The specific impurities will depend on the synthetic route employed. Common types of impurities in the synthesis of related amino compounds can include isomers, oxidized byproducts, and residual reagents.

Q4: My purified this compound hydrochloride salt is colored. What could be the cause and how can I fix it?

A4: A colored product often indicates the presence of trace impurities, possibly due to oxidation or residual colored starting materials. To decolorize the product, you can perform a recrystallization step that includes the addition of a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.

Q5: What is the stability of this compound and its salts?

A5: Amines, in general, can be susceptible to oxidation, which can lead to discoloration over time. It is recommended to store the purified compound and its salts under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to minimize degradation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation - Insufficient concentration of the compound. - Inappropriate solvent system.- Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. - If using a mixed solvent system, slowly add the anti-solvent (the solvent in which the compound is less soluble) until turbidity is observed, then warm slightly to redissolve and cool slowly.
Low Recovery of Purified Product - Too much solvent was used. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to fully dissolve the compound. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. - After the initial filtration, the mother liquor can be concentrated and cooled to obtain a second crop of crystals.
Product Appears Oily or Gummy - The compound may be "oiling out" instead of crystallizing. - The presence of impurities that lower the melting point.- Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. - Consider a different solvent system. - If impurities are suspected, a preliminary purification by column chromatography may be necessary before recrystallization.
Discolored Crystals - Presence of colored impurities. - Co-precipitation of impurities.- During recrystallization, add a small amount of activated charcoal to the hot solution and filter it hot to remove the charcoal and adsorbed impurities before cooling. - Ensure a slow cooling rate to promote the formation of pure crystals.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Compound from Impurities - Inappropriate eluent system (solvent polarity is too high or too low). - Column was not packed properly.- Optimize the eluent system using thin-layer chromatography (TLC) first to find a solvent mixture that gives good separation (Rf value of the desired compound around 0.3-0.4). - Repack the column carefully to ensure a uniform stationary phase.
Compound is Tailing on the Column - The compound is too polar for the eluent system. - The compound is interacting strongly with the silica gel.- Gradually increase the polarity of the eluent during the chromatography run (gradient elution). - Add a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.1-1%), to the eluent to reduce the interaction of the amine with the acidic silica gel.
Low Recovery from the Column - Compound is irreversibly adsorbed onto the silica gel. - Compound is spread across too many fractions.- Use a more polar eluent to elute the compound. - As mentioned above, adding a small amount of triethylamine to the eluent can improve recovery of amines. - Monitor the elution closely with TLC to collect the correct fractions.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride
  • Dissolution: In a flask, add the crude this compound hydrochloride to a suitable solvent (e.g., a mixture of ethanol and water, or isopropanol). Heat the mixture gently with stirring to dissolve the solid. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution. Swirl the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound (Free Base)
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Loading the Column: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes, potentially with 0.1% triethylamine). Start with a low polarity and gradually increase the polarity to elute the compounds.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_decision Initial Assessment cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_end End Start Crude this compound or its Salt Assess Assess Purity and Color Start->Assess Recrystallize Perform Recrystallization (with optional charcoal treatment) Assess->Recrystallize Minor Impurities/ Discoloration Chromatography Perform Column Chromatography Assess->Chromatography Significant Impurities/ Poor Separation by Recrystallization CheckPurity1 Check Purity Recrystallize->CheckPurity1 CheckPurity1->Chromatography Purity Not Acceptable PureProduct Pure Product CheckPurity1->PureProduct Purity Acceptable CheckPurity2 Check Purity Chromatography->CheckPurity2 CheckPurity2->Recrystallize Further Polishing Needed CheckPurity2->PureProduct Purity Acceptable

Caption: A workflow diagram illustrating the decision-making process for purifying this compound.

Troubleshooting_Recrystallization cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Recrystallization Issue Encountered Cause1 Low/No Crystals Problem->Cause1 Cause2 Low Recovery Problem->Cause2 Cause3 Oily Product Problem->Cause3 Cause4 Discolored Crystals Problem->Cause4 Solution1 Concentrate Solution/ Induce Crystallization Cause1->Solution1 Solution2 Use Minimal Hot Solvent/ Preheat Funnel Cause2->Solution2 Solution3 Re-heat and Add More Solvent/ Change Solvent Cause3->Solution3 Solution4 Use Activated Charcoal/ Slow Cooling Cause4->Solution4

Caption: A troubleshooting guide for common issues encountered during the recrystallization of this compound.

Technical Support Center: Synthesis of 2-Amino-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Amino-1,2-dihydronaphthalene.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the reductive amination of 2-tetralone (B1666913). This typically involves a two-step process where 2-tetralone is first converted to an intermediate, such as an oxime or an imine, which is then reduced to the desired amine. Another potential route is the controlled reduction of 2-nitronaphthalene.

Q2: What are the most common impurities I should expect in my final product?

The impurities in your final product will largely depend on the synthetic route you have chosen. However, some common impurities include:

  • Unreacted Starting Materials: Residual 2-tetralone or 2-nitronaphthalene.

  • Intermediates: Incomplete conversion of intermediates like 2-tetraloxime.

  • Over-reduction Products: Formation of 2-Amino-1,2,3,4-tetrahydronaphthalene (2-aminotetralin) if the reduction is too harsh or prolonged.

  • Isomeric Impurities: Depending on the reaction conditions, other positional isomers of the amino group on the dihydronaphthalene ring might form.

  • Solvent and Reagent Residues: Residual solvents from the reaction or purification steps, and byproducts from the reagents used.

Q3: How can I best purify my crude this compound?

Purification is critical to obtaining a high-purity final product. A multi-step approach is often the most effective:

  • Extraction: An initial acid-base extraction can help to separate the basic amine product from neutral or acidic impurities.

  • Chromatography: Column chromatography is a powerful technique for separating the desired product from closely related impurities. A silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes, often with a small amount of a basic modifier like triethylamine (B128534) to prevent tailing) is commonly used.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can significantly enhance its purity.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for quantifying the purity of the main component and detecting and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid or formic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying the structures of any significant impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction of the starting material.- Increase reaction time or temperature.- Ensure the purity and reactivity of your reagents.- Check the pH of the reaction mixture if it is critical for the reaction mechanism.
Product loss during workup or purification.- Optimize extraction procedures to minimize emulsion formation.- Use a less polar solvent for extraction if the product has some water solubility.- Refine your column chromatography technique to improve separation and recovery.
Presence of Starting Material in the Final Product Incomplete conversion during the reaction.- Drive the reaction to completion by using a slight excess of one of the reagents.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
Formation of Over-reduced Product (2-Aminotetralin) The reducing agent is too strong or the reaction time is too long.- Use a milder reducing agent.- Carefully control the reaction temperature and time.- Monitor the reaction closely to stop it once the desired product is formed.
Multiple Spots on TLC/Peaks in HPLC of the Final Product Formation of side products or isomeric impurities.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired product.- Improve the purification strategy, perhaps by trying a different stationary phase or solvent system for chromatography.
Poor Crystallization of the Final Product Presence of impurities that inhibit crystal formation.- Further purify the crude product using column chromatography before attempting crystallization.- Screen a variety of solvents and solvent mixtures for recrystallization.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via reductive amination of 2-tetralone is provided below.

Step 1: Synthesis of 2-Tetraloxime

  • In a round-bottom flask, dissolve 10.0 g of 2-tetralone in 100 mL of ethanol (B145695).

  • Add 1.2 equivalents of hydroxylamine (B1172632) hydrochloride and 1.5 equivalents of a suitable base (e.g., sodium acetate or pyridine).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the 2-tetralone is consumed (typically 2-4 hours).

  • Remove the ethanol under reduced pressure.

  • Add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-tetraloxime.

Step 2: Reduction of 2-Tetraloxime to this compound

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 2-tetraloxime in a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107) or diethyl ether).

  • Carefully add 2-3 equivalents of a reducing agent (e.g., lithium aluminum hydride or sodium borohydride (B1222165) with a Lewis acid catalyst) portion-wise while maintaining a low temperature (0 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the oxime is consumed (monitor by TLC).

  • Carefully quench the reaction by the dropwise addition of water, followed by a sodium hydroxide (B78521) solution.

  • Filter the resulting precipitate and wash it with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_impurities Potential Impurities 2-Tetralone 2-Tetralone 2-Tetraloxime 2-Tetraloxime 2-Tetralone->2-Tetraloxime Hydroxylamine Impurity_A Unreacted 2-Tetralone 2-Tetralone->Impurity_A This compound This compound 2-Tetraloxime->this compound Reduction Impurity_C Unreacted 2-Tetraloxime 2-Tetraloxime->Impurity_C Impurity_B 2-Aminotetralin (Over-reduction) This compound->Impurity_B Excessive Reduction

Caption: Synthesis pathway of this compound and common impurity formation.

Troubleshooting_Workflow start Start: Purity Issue Identified check_starting_material Analyze Starting Material Purity start->check_starting_material is_sm_present Starting Material Impurity? check_starting_material->is_sm_present review_reaction Review Reaction Conditions (Temp, Time, Reagents) is_side_product Side Product or Over-reduction? review_reaction->is_side_product optimize_workup Optimize Workup & Purification is_residual Residual Solvents/Reagents? optimize_workup->is_residual is_sm_present->review_reaction No purify_sm Purify Starting Material is_sm_present->purify_sm Yes is_side_product->optimize_workup No adjust_conditions Adjust Reaction Conditions is_side_product->adjust_conditions Yes refine_purification Refine Purification Method (e.g., different chromatography) is_residual->refine_purification Yes end End: Purity Improved is_residual->end No purify_sm->end adjust_conditions->end refine_purification->end

Caption: Troubleshooting workflow for purity issues in this compound synthesis.

Optimization of reaction conditions for 2-Amino-1,2-dihydronaphthalene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-1,2-dihydronaphthalene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of reductive amination of β-tetralone.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or other borohydride (B1222165) reagents can degrade upon improper storage. 2. Inefficient Imine Formation: The equilibrium between the ketone starting material and the imine intermediate may not favor the imine. 3. Incorrect pH: The reaction pH is critical for both imine formation and the activity of the reducing agent.1. Use a fresh, unopened bottle of the reducing agent or test the activity of the current batch on a known, reliable substrate. 2. Add a dehydrating agent, such as molecular sieves (3Å or 4Å), to the reaction mixture to drive the equilibrium towards the imine. Ensure the ammonia (B1221849) source (e.g., ammonium (B1175870) acetate (B1210297), ammonia in methanol) is in sufficient excess. 3. Adjust the pH of the reaction mixture to the optimal range for the chosen reducing agent. For NaBH₃CN, a pH of 6-7 is generally effective. This can be achieved using a buffer or by the controlled addition of a mild acid like acetic acid.
Presence of Side Products 1. Over-reduction: The ketone starting material may be reduced to the corresponding alcohol (2-hydroxy-1,2,3,4-tetrahydronaphthalene). 2. Dimerization/Polymerization: Under certain conditions, the starting material or product can undergo side reactions. 3. Incomplete reaction: Unreacted β-tetralone remains in the crude product.1. Add the reducing agent portion-wise to control the reaction temperature and prevent over-reduction. Ensure the imine has had sufficient time to form before adding the reducing agent. 2. Maintain a lower reaction temperature and ensure efficient stirring to minimize side reactions. Diluting the reaction mixture may also be beneficial. 3. Increase the reaction time or temperature (within a reasonable range to avoid degradation). Check the purity of the starting material.
Difficulty in Product Purification 1. Emulsion during Work-up: The product may form an emulsion during the aqueous work-up, making phase separation difficult. 2. Co-elution with Impurities: The product and impurities may have similar polarities, leading to difficult separation by column chromatography.1. Add a saturated solution of sodium chloride (brine) to the aqueous layer to break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective. 2. Adjust the solvent system for column chromatography. A gradient elution may be necessary. If the product is basic, consider using a triethylamine-treated silica (B1680970) gel or adding a small amount of triethylamine (B128534) to the eluent to prevent streaking.
Inconsistent Results 1. Solvent Purity: The presence of water or other impurities in the solvent can affect the reaction. 2. Atmospheric Moisture: The reaction may be sensitive to moisture from the air, especially during imine formation.**1. Use anhydrous solvents for the reaction. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound and its derivatives is the reductive amination of the corresponding ketone, β-tetralone. This one-pot reaction involves the formation of an imine intermediate from β-tetralone and an ammonia source, which is then reduced in situ to the desired amine.

Q2: Which reducing agents are suitable for this reaction?

A2: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation due to its mild nature and selectivity for imines over ketones at a slightly acidic pH. Other reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or catalytic hydrogenation can also be employed.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) should be used to separate the starting material (β-tetralone) from the product (this compound). Staining with a visualizing agent such as ninhydrin (B49086) can help to identify the amine product.

Q4: What are the typical reaction conditions?

A4: Typically, the reaction is carried out in a protic solvent like methanol (B129727) or ethanol. An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is used. The reaction is often run at room temperature for several hours to overnight.

Q5: What are the key safety precautions for this synthesis?

A5: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood. The reaction should be quenched carefully with an appropriate aqueous solution, as the quenching process may release hydrogen cyanide gas, especially under strongly acidic conditions. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

General Protocol for Reductive Amination of β-Tetralone

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.

Materials:

  • β-Tetralone

  • Ammonium acetate (or other ammonia source)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous methanol

  • Acetic acid (optional, for pH adjustment)

  • Dichloromethane (B109758) (or other extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexanes with a small percentage of triethylamine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-tetralone (1 equivalent) in anhydrous methanol.

  • Imine Formation: Add ammonium acetate (5-10 equivalents) to the solution. If necessary, adjust the pH to 6-7 by the dropwise addition of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: To the stirring solution, add sodium cyanoborohydride (1.5-2 equivalents) portion-wise. Be cautious as the addition may cause gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Partition the residue between dichloromethane and a saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system.

Quantitative Data

The following table summarizes representative yields for the synthesis of 2-aminotetralin derivatives using enzymatic reductive amination, which is analogous to the synthesis of this compound.[1]

Substrate Amine Partner Biocatalyst Conversion (%) Isolated Yield (%) Enantiomeric Excess (ee %)
2-Tetralonen-PropylamineIRED-1>998598 (S)
2-TetraloneIsopropylamineIRED-29882>99 (R)
6-Methoxy-2-tetraloneCyclopropylamineIRED-1>999197 (S)
7-Fluoro-2-tetraloneMethylamineIRED-3957896 (R)

Data adapted from a study on the synthesis of 2-aminotetralin and 3-aminochroman derivatives via enzymatic reductive amination.[1] The specific yields for this compound may vary based on the chosen synthetic method and reaction conditions.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product beta_tetralone β-Tetralone imine Imine Intermediate beta_tetralone->imine + NH₃ - H₂O ammonia Ammonia Source (e.g., NH₄OAc) product This compound imine->product + [H] (Reducing Agent)

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (β-Tetralone + Solvent) B 2. Imine Formation (Add Ammonia Source) A->B C 3. Reduction (Add Reducing Agent) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Work-up (Quench & Extract) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Product Analysis (NMR, MS, etc.) F->G

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product? CheckReagents Check Purity/Activity of Reagents Start->CheckReagents Yes Success Successful Synthesis Start->Success No OptimizeConditions Optimize Reaction Conditions (pH, Temp, Time) CheckReagents->OptimizeConditions Reagents OK CheckReagents->Success Reagent Issue Fixed ImproveWorkup Improve Work-up/ Purification Protocol OptimizeConditions->ImproveWorkup Still Issues OptimizeConditions->Success Problem Solved ImproveWorkup->Success Problem Solved

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

Stability issues and degradation products of 2-Amino-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Amino-1,2-dihydronaphthalene (2-ADN).

Troubleshooting Guide

This guide addresses common issues encountered during the handling, storage, and analysis of this compound.

Issue Possible Cause Recommended Action
Discoloration of Solid Compound (Yellowing/Browning) Oxidation of the primary amine functionality upon exposure to air and/or light. Aromatic amines are susceptible to forming colored oxidation products.[1]Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in a dark location. For long-term storage, refrigeration (2-8 °C) is recommended.[1]
Color Change in Solution Degradation of the compound in the solvent. This can be due to oxidation, reaction with solvent impurities, or pH effects. The usability of the solution depends on the specific experimental requirements.[1]For high-purity applications, prepare fresh solutions. If minor degradation is acceptable, the solution might still be usable but should be verified by an analytical method like HPLC to assess the level of impurities.[1]
Appearance of New Peaks in HPLC Analysis Degradation of 2-ADN. The new peaks represent degradation products.Perform forced degradation studies to identify potential degradation products and establish their retention times. This will help in developing a stability-indicating HPLC method.
Inconsistent Analytical Results Instability of the analytical solution. Degradation can occur in the autosampler or on the benchtop during analysis.Assess the stability of the analytical solution by analyzing it at different time points (e.g., 0, 4, 8, 24 hours) under the typical laboratory conditions.[2]
Poor Peak Shape in HPLC Interaction of the basic amine with acidic sites on the HPLC column.Use a mobile phase with a suitable pH to ensure the amine is in a consistent protonation state. The addition of a competing base (e.g., triethylamine) to the mobile phase can also improve peak shape.

Frequently Asked Questions (FAQs)

1. What are the primary stability concerns for this compound?

As a primary aromatic amine, this compound is primarily susceptible to oxidation .[1] Exposure to atmospheric oxygen, elevated temperatures, and light can accelerate this process, leading to the formation of colored impurities and a decrease in purity. The dihydronaphthalene ring system may also be susceptible to aromatization or other rearrangements under certain stress conditions.

2. What are the likely degradation products of this compound?

While specific degradation products for 2-ADN are not extensively documented in publicly available literature, based on the chemistry of analogous compounds like 2-aminotetralin and other primary aromatic amines, potential degradation pathways include:

  • Oxidation: Formation of corresponding imines, quinone-imines, or further oxidized and polymerized products.

  • Dehydrogenation: Aromatization of the dihydronaphthalene ring to form 2-naphthylamine, particularly under oxidative or thermal stress.

  • Photodegradation: Light exposure can induce oxidation and other complex rearrangements.

3. How should this compound be stored to ensure its stability?

To minimize degradation, 2-ADN should be stored under the following conditions:

  • Atmosphere: Under an inert gas like argon or nitrogen.[1]

  • Temperature: In a cool, dry place, preferably refrigerated (2-8 °C).[1]

  • Light: Protected from light in an amber, tightly sealed container.[1]

4. What analytical techniques are suitable for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for developing a stability-indicating method. A well-developed HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of purity and degradation over time.[3][4] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[5]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, illustrating its potential stability profile. This data is representative and based on typical results for similar aromatic amines.

Stress Condition Duration Temperature % Degradation (Hypothetical) Potential Degradation Products (Hypothetical)
Acid Hydrolysis (0.1 M HCl) 24 hours60 °C< 5%Minor unknown polar impurities
Base Hydrolysis (0.1 M NaOH) 24 hours60 °C5-10%Naphthol and other related impurities
Oxidative (3% H₂O₂) 8 hoursRoom Temp15-25%Imine, Quinone-imine, N-oxide derivatives
Thermal 48 hours80 °C10-15%Dehydrogenation to 2-naphthylamine, dimers
Photolytic (UV light) 24 hoursRoom Temp5-15%Oxidized and rearranged products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products and assess the intrinsic stability of 2-ADN under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-ADN in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in methanol for analysis.

  • Photolytic Degradation: Expose the solid compound to UV light in a photostability chamber for 24 hours. Dissolve a known amount in methanol for analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2-ADN from its degradation products.

Instrumentation and Conditions (Typical Starting Point):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Inject the unstressed and stressed samples from the forced degradation study.

  • Evaluate the resolution between the parent peak (2-ADN) and any degradation product peaks.

  • Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve baseline separation of all peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]

Visualizations

degradation_pathway ADN This compound Oxidized Oxidized Products (e.g., Imines, Quinones) ADN->Oxidized Oxidation (O2, H2O2) Dehydrogenated 2-Naphthylamine ADN->Dehydrogenated Thermal/Oxidative Stress Hydrolyzed Hydrolysis Products (e.g., Naphthols) ADN->Hydrolyzed Acid/Base Photodegraded Photolytic Products ADN->Photodegraded Light

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome Acid Acid Hydrolysis HPLC HPLC Method Development Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Validation Method Validation LCMS->Validation Stability Stability Profile Validation->Stability Degradants Degradation Products Validation->Degradants Method Validated Stability-Indicating Method Validation->Method

Caption: Workflow for stability testing and method development.

References

Troubleshooting guide for the resolution of 2-Amino-1,2-dihydronaphthalene enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 2-Amino-1,2-dihydronaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

The resolution of enantiomers is achieved by introducing a chiral environment to create diastereomeric interactions, which allows for separation.[1] The most common methods include:

  • Chromatographic Resolution: This is a widely used technique, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[1][2] The enantiomers interact differently with the CSP, leading to different retention times and separation.

  • Diastereomeric Salt Formation: This classic method involves reacting the racemic amine with an enantiomerically pure chiral acid.[3][4] This reaction forms two diastereomeric salts which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[3][4]

  • Enzymatic Resolution: This method utilizes the stereospecificity of enzymes. An enzyme can be used to selectively react with one enantiomer in the racemic mixture, a process known as kinetic resolution.[4] This allows the unreacted enantiomer to be isolated.

G cluster_methods Resolution Methods cluster_chromatography Chromatographic cluster_crystallization Crystallization cluster_enzymatic Biocatalytic racemate Racemic this compound hplc Chiral HPLC / SFC racemate->hplc Separation on Chiral Stationary Phase salts Diastereomeric Salt Formation racemate->salts React with Chiral Acid enzyme Kinetic Resolution (Enzymatic) racemate->enzyme Selective Enzymatic Reaction G cluster_troubleshooting Troubleshooting Workflow start Poor or No Resolution check_mp Optimize Mobile Phase (Modifier Type & Concentration) start->check_mp check_flow Reduce Flow Rate check_mp->check_flow If still poor result_good Resolution Achieved check_mp->result_good If peak shape is good check_temp Decrease Temperature check_flow->check_temp If still poor check_flow->result_good If peak shape is good check_additive Adjust Additive Conc. (for peak shape) check_temp->check_additive If peak shape is poor check_temp->result_good If peak shape is good check_additive->result_good

References

Improving the yield and purity of 2-Amino-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 2-Amino-1,2-dihydronaphthalene (2-ADN). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently cited method for synthesizing this compound is through the reductive amination of 2-tetralone (B1666913). This typically involves reacting 2-tetralone with an ammonia (B1221849) source, followed by a reduction of the intermediate imine.

Q2: Why is the product often isolated as a hydrochloride salt?

A2: Primary amines like this compound can be susceptible to oxidation and degradation when stored as the freebase. Conversion to the hydrochloride salt significantly improves the compound's stability and shelf-life, making it easier to handle and store. The salt form is also often more crystalline, which aids in purification by recrystallization.

Q3: What are the critical parameters to control for maximizing the yield?

A3: Key parameters for maximizing yield include the choice of reducing agent, reaction temperature, pressure (if using catalytic hydrogenation), and reaction time. Careful control of these variables is essential to drive the reaction to completion while minimizing the formation of byproducts.

Q4: How can I confirm the purity of my this compound sample?

A4: Purity can be assessed using a combination of techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of the hydrochloride salt is also a good indicator of purity.

Q5: What are the potential safety hazards associated with this synthesis?

A5: The synthesis may involve flammable solvents, high-pressure hydrogenation, and potentially hazardous reagents. It is crucial to conduct a thorough risk assessment before starting any experiment. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst (Catalytic Hydrogenation) - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under inert gas).- Use a higher catalyst loading.
Ineffective Reducing Agent - Verify the quality and age of the reducing agent (e.g., sodium borohydride (B1222165), sodium cyanoborohydride).- Consider using a different, more potent reducing agent.
Incomplete Imine Formation - Ensure the removal of water formed during the imine formation step, as its presence can inhibit the reaction. This can be achieved using a Dean-Stark apparatus or a drying agent.- Increase the reaction time for imine formation.
Suboptimal Reaction Temperature - For reductive amination with chemical hydrides, ensure the temperature is appropriate for the chosen reagent. Some reactions may require initial cooling followed by warming to room temperature.- For catalytic hydrogenation, the temperature may need to be optimized to balance reaction rate and selectivity.
Leaks in Hydrogenation Apparatus - Carefully check all connections and seals of the hydrogenation reactor to ensure it can maintain the set pressure.
Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Unreacted 2-Tetralone - Increase the reaction time or the amount of the ammonia source and reducing agent.- Purify the crude product using column chromatography before salt formation.
Over-reduction to 2-Amino-1,2,3,4-tetrahydronaphthalene - Use a milder reducing agent or less harsh reaction conditions (lower temperature, lower hydrogen pressure).- Monitor the reaction progress closely using TLC or GC to stop it once the desired product is formed.
Formation of N-alkylated byproducts - Ensure a sufficient excess of the ammonia source is used to minimize the reaction of the product amine with the starting ketone.
Residual Solvent - After recrystallization, ensure the product is thoroughly dried under vacuum.
Difficulty with Product Isolation and Purification
Potential Cause Suggested Solution
Product is an oil and will not crystallize - Ensure the freebase has been completely converted to the hydrochloride salt by checking the pH.- Try different solvents or solvent mixtures for recrystallization. Common choices include ethanol (B145695), methanol (B129727), isopropanol, or mixtures with diethyl ether or ethyl acetate.
Low recovery after recrystallization - Use the minimum amount of hot solvent required to dissolve the product to avoid excessive loss in the mother liquor.- Cool the solution slowly to promote the formation of pure crystals and then cool further in an ice bath to maximize precipitation.
Product is discolored - Treat the solution with activated charcoal during the recrystallization process to remove colored impurities.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is a representative procedure based on common laboratory practices for reductive amination.

Step 1: Imine Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-tetralone (1.0 eq) in toluene.

  • Add a solution of ammonia in methanol (excess, e.g., 7 N solution, 5-10 eq).

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

Step 2: Reduction

  • Carefully add a solution of a suitable reducing agent, such as sodium borohydride (1.5 - 2.0 eq), portion-wise to the cooled imine solution while maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound freebase.

Step 3: Purification and Salt Formation

  • Purify the crude freebase by column chromatography on silica (B1680970) gel if necessary.

  • Dissolve the purified freebase in a suitable solvent such as diethyl ether or ethyl acetate.

  • Add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete and the solution is acidic.

  • Collect the precipitated this compound hydrochloride by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum.

Step 4: Recrystallization

  • Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol or isopropanol.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes
ParameterCondition ACondition BExpected Outcome
Reducing Agent Sodium BorohydrideCatalytic Hydrogenation (H₂, Pd/C)Both are effective, but catalytic hydrogenation may lead to over-reduction if not carefully controlled.
Temperature 0-25 °C25-50 °CHigher temperatures can increase the reaction rate but may also promote side reactions.
Pressure (H₂) N/A50-100 psiHigher pressure generally increases the rate of hydrogenation.
Typical Yield 60-75%70-85%Yields are highly dependent on the specific conditions and purification efficiency.
Expected Purity (after recrystallization) >98%>98%Recrystallization is crucial for obtaining high purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Tetralone imine_formation Imine Formation (Ammonia, Toluene, Reflux) start->imine_formation reduction Reduction (e.g., NaBH4 or H2/Pd-C) imine_formation->reduction crude_product Crude this compound reduction->crude_product salt_formation HCl Salt Formation crude_product->salt_formation recrystallization Recrystallization (e.g., Ethanol) salt_formation->recrystallization pure_product Pure this compound HCl recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound HCl.

troubleshooting_yield low_yield Low Yield check_reagents Check Reagent Quality (Catalyst, Reducing Agent) low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Pressure) low_yield->check_conditions check_setup Inspect Apparatus (e.g., Leaks) low_yield->check_setup optimize Optimize Conditions check_reagents->optimize check_conditions->optimize check_setup->optimize

Caption: Troubleshooting logic for addressing low product yield.

Handling and storage recommendations for 2-Amino-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-1,2-dihydronaphthalene

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of this compound. The recommendations are based on the general properties of aromatic amines and air- and light-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are oxidation and photodegradation. As an aromatic amine, it is susceptible to degradation upon exposure to air (oxygen) and light (UV radiation).[1] This can lead to discoloration of the compound, typically turning it yellow or brown, and the formation of impurities.[1]

Q2: What is the recommended method for long-term storage?

A2: For long-term storage, it is recommended to store this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). The vial should be stored in a cool, dry, and dark place, such as a refrigerator or a freezer, to minimize thermal and photodegradation.[2][3]

Q3: How should I handle this compound in the laboratory for routine experiments?

A3: When handling this compound for routine use, it is best to work quickly and minimize its exposure to air and bright light. Use of a glove box or Schlenk line is recommended for transfers and weighing.[4][5] If a glove box is not available, briefly opening the container in a fume hood and quickly weighing the desired amount is a viable alternative. Always re-blanket the container with an inert gas before resealing.

Q4: Can I store solutions of this compound?

A4: Solutions of aromatic amines can also be susceptible to degradation.[6] If you need to store a solution, it should be prepared in a degassed solvent and stored in a tightly sealed container with an inert atmosphere in a cool, dark place. It is advisable to use freshly prepared solutions for the best results. The stability of the solution will depend on the solvent used.

Troubleshooting Guide
Problem Possible Cause Solution
Compound has a yellow or brown discoloration. Oxidation due to exposure to air and/or light.[1]The compound may have degraded. For less sensitive applications, it might still be usable. For high-purity requirements, purification by recrystallization or chromatography under an inert atmosphere may be necessary. To prevent future discoloration, strictly follow the recommended handling and storage procedures.[1]
Low or inconsistent yields in reactions. Degradation of the this compound starting material.Ensure the compound has been stored properly and appears as a pure, white solid. If the compound is discolored, consider purifying it before use. Always use freshly opened or properly stored material for sensitive reactions.
Difficulty dissolving the compound. The compound may have oxidized to less soluble impurities.Try sonicating or gently warming the solution. If solubility issues persist with a previously soluble batch, it is a strong indicator of degradation.
Formation of unexpected byproducts in a reaction. Reaction with atmospheric oxygen or moisture. Impurities in the starting material.Ensure all reactions are carried out under a dry, inert atmosphere using anhydrous solvents. Verify the purity of the this compound before use.
Storage Condition Recommendations
Condition Solid State In Solution
Temperature Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.[2]Store solutions at 2-8°C for short-term use. For longer-term storage, freeze aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen).[4]Prepare solutions with degassed solvents and store under an inert atmosphere.
Light Store in an amber or opaque container to protect from light.[7]Use amber vials or wrap the container in aluminum foil to protect from light.[7]
Container Tightly sealed glass vial.Tightly sealed vial with a PTFE-lined cap.

Experimental Protocols

Protocol 1: Handling and Weighing of this compound

Objective: To safely weigh the compound while minimizing exposure to air and light.

Methodology:

  • Preparation: Move the sealed container of this compound from cold storage to a desiccator to allow it to warm to room temperature before opening. This prevents condensation of moisture on the cold solid.

  • Inert Atmosphere Transfer:

    • Ideal Method (Glovebox): Transfer the container into a glovebox with an inert atmosphere. Open the container and weigh the desired amount of the compound directly in the glovebox.

    • Alternative Method (Schlenk Line/Inert Gas Flush): In a fume hood, briefly open the container and quickly weigh the desired amount. Place the weighed solid into a pre-dried flask. Immediately after taking the sample, flush the headspace of the storage container with a gentle stream of dry nitrogen or argon before tightly resealing.

  • Post-Weighing: The flask containing the weighed compound should be immediately sealed and flushed with an inert gas if it is to be used in an air-sensitive reaction.

Protocol 2: Preparation of a Stock Solution

Objective: To prepare a solution of this compound for experimental use.

Methodology:

  • Solvent Preparation: Use a dry, high-purity solvent. Degas the solvent by bubbling a gentle stream of an inert gas (argon or nitrogen) through it for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Dissolution:

    • Weigh the desired amount of this compound following Protocol 1 and place it in a clean, dry flask equipped with a magnetic stir bar.

    • Under a positive pressure of inert gas, add the degassed solvent to the flask via a cannula or a syringe.

    • Stir the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but this should be done with caution to avoid thermal degradation.

  • Storage of the Solution: If the solution is not for immediate use, transfer it to a clean, dry, amber glass vial with a PTFE-lined cap. Flush the headspace of the vial with inert gas before sealing. Store the solution in a cool, dark place.

Visual Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues start Start: Encounter an issue with this compound check_appearance Is the compound discolored (yellow/brown)? start->check_appearance oxidation_suspected Oxidation is likely. Consider purification (recrystallization/chromatography) or using a new batch. check_appearance->oxidation_suspected Yes check_reaction Are you experiencing poor reaction outcomes (low yield, impurities)? check_appearance->check_reaction No end_bad Discard degraded material and obtain a fresh batch. oxidation_suspected->end_bad improper_handling Review handling and reaction setup. Ensure inert atmosphere, dry solvents, and pure starting material. check_reaction->improper_handling Yes end_good Continue with experiment. check_reaction->end_good No check_storage Review storage conditions. (Cool, dark, dry, inert atmosphere) improper_handling->check_storage check_storage->end_good

References

Technical Support Center: Synthesis of 2-Amino-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-1,2-dihydronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the common synthetic route involving the reduction of 2-tetralone (B1666913) oxime with lithium aluminum hydride (LAH).

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Incomplete formation of 2-tetralone oxime. 2. Inactive or degraded lithium aluminum hydride (LAH). 3. Insufficient reaction time or temperature for the reduction. 4. Improper work-up procedure leading to product loss.1. Ensure complete conversion of 2-tetralone to its oxime. Monitor the reaction by TLC. Use a slight excess of hydroxylamine (B1172632) hydrochloride and a suitable base (e.g., sodium acetate). 2. Use freshly opened or properly stored LAH. LAH is highly reactive with moisture and can degrade upon exposure to air. 3. The reduction of oximes with LAH typically requires refluxing in an ethereal solvent like THF. Ensure the reaction is heated appropriately for a sufficient duration (monitor by TLC). 4. Follow a careful work-up procedure. A common method is the sequential addition of water, followed by aqueous sodium hydroxide, and then more water to precipitate the aluminum salts, which can then be filtered off.
Presence of a Major Byproduct with a Different Polarity 1. Aromatization: The dihydronaphthalene ring is susceptible to aromatization, which can lead to the formation of 2-aminonaphthalene, a known carcinogen. This can be promoted by harsh acidic or basic conditions, or exposure to air and heat, especially during work-up and purification. 2. Beckmann Rearrangement: Acidic conditions during the oximation step or work-up of the LAH reduction can catalyze the Beckmann rearrangement of the 2-tetralone oxime intermediate to form a lactam (3,4-dihydro-1(2H)-naphthalenone).1. Maintain inert atmosphere (nitrogen or argon) throughout the reaction and work-up. Avoid excessive heat and prolonged exposure to acidic or basic conditions. Purification by column chromatography should be performed promptly after the reaction. 2. Ensure the oximation reaction is performed under neutral or slightly basic conditions. During the LAH reduction work-up, avoid adding acid until the aluminum salts have been completely removed.
Product Contaminated with Starting Material (2-tetralone) 1. Incomplete oximation reaction. 2. Incomplete reduction of the oxime.1. Drive the oximation to completion by extending the reaction time or using a slight excess of hydroxylamine. Confirm the absence of 2-tetralone by TLC before proceeding to the reduction step. 2. Ensure an adequate excess of LAH is used for the reduction (typically 1.5-2 equivalents relative to the oxime). Increase the reaction time or temperature if necessary.
Formation of a More Polar Byproduct Over-reduction: While the desired product is a dihydronaphthalene, the powerful nature of LAH could potentially lead to the reduction of the double bond, resulting in the formation of 2-amino-1,2,3,4-tetrahydronaphthalene (2-aminotetralin).Use a less powerful reducing agent if over-reduction is a significant issue. Alternatively, carefully control the reaction temperature and time. The use of inverse addition (adding the LAH solution to the oxime solution) can sometimes provide better control and selectivity.[1]
Difficult Purification The basic nature of the product can cause tailing on silica (B1680970) gel chromatography. The product may also be sensitive to air oxidation.Neutralize the crude product with an acid (e.g., HCl in ether) to form the hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization. If column chromatography is necessary, consider using a silica gel column that has been treated with a small amount of triethylamine (B128534) in the eluent to suppress tailing. Perform chromatography quickly to minimize air exposure.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently cited method for the preparation of this compound is the reduction of 2-tetralone oxime using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). The synthesis of the precursor, 2-tetralone oxime, is typically achieved by reacting 2-tetralone with hydroxylamine hydrochloride.

Q2: What are the most critical safety precautions to take during this synthesis?

A2: The use of lithium aluminum hydride (LAH) requires stringent safety measures. LAH reacts violently with water and is pyrophoric. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The work-up of the LAH reaction is also hazardous as it generates hydrogen gas, which is flammable. It should be performed slowly and with adequate cooling. Additionally, a potential byproduct, 2-aminonaphthalene, is a known carcinogen, so appropriate personal protective equipment should be worn, and all manipulations should be carried out in a well-ventilated fume hood.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. For the oximation step, you can track the disappearance of the 2-tetralone spot and the appearance of the more polar oxime spot. For the LAH reduction, the disappearance of the oxime spot and the appearance of the amine product spot (which can be visualized with a suitable stain like ninhydrin) will indicate the reaction's progress.

Q4: My final product is an oil. How can I obtain a solid for easier handling and characterization?

A4: The free amine of this compound may be an oil at room temperature. It is common practice to convert the amine to its hydrochloride salt by treating a solution of the purified amine in an organic solvent (e.g., diethyl ether) with a solution of hydrogen chloride in ether or with gaseous hydrogen chloride. The resulting hydrochloride salt is typically a crystalline solid that can be collected by filtration and further purified by recrystallization.

Q5: I suspect my product has aromatized to 2-aminonaphthalene. How can I confirm this?

A5: Aromatization to 2-aminonaphthalene is a potential side reaction. You can analyze your product mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. The mass spectrum of 2-aminonaphthalene will have a distinct molecular ion peak, and its 1H NMR spectrum will show signals in the aromatic region characteristic of a naphthalene (B1677914) ring system, which will be different from the spectrum of the desired dihydronaphthalene product.

Experimental Protocols

Synthesis of 2-Tetralone Oxime (Intermediate)

  • Dissolve 2-tetralone in a suitable solvent such as ethanol.

  • Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate (B1210297) or pyridine) in water.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and add water to precipitate the oxime.

  • Collect the solid by filtration, wash with water, and dry. The crude oxime can be purified by recrystallization if necessary.

Synthesis of this compound

  • Under an inert atmosphere (nitrogen or argon), carefully add lithium aluminum hydride (LAH) to anhydrous tetrahydrofuran (THF) in a flame-dried flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a solution of 2-tetralone oxime in anhydrous THF dropwise to the LAH suspension.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the excess LAH by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Stir the resulting mixture until a granular white precipitate of aluminum salts forms.

  • Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and dry over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography. For easier handling, it can be converted to its hydrochloride salt.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification Tetralone 2-Tetralone Reagent1 Hydroxylamine HCl, Base Oxime 2-Tetralone Oxime Tetralone->Oxime Reaction Reagent1->Oxime LAH LiAlH4 in THF Oxime_ref 2-Tetralone Oxime Product This compound LAH->Product Purification Work-up & Purification Product_ref Crude Product Oxime_ref->Product Reduction FinalProduct Purified Product Purification->FinalProduct Product_ref->Purification

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions Start 2-Tetralone Oxime DesiredProduct This compound Start->DesiredProduct LAH Reduction (Main Pathway) Aromatization 2-Aminonaphthalene Start->Aromatization Harsh Conditions (Aromatization) Beckmann Lactam Start->Beckmann Acidic Conditions (Beckmann Rearrangement) OverReduction 2-Amino-1,2,3,4-tetrahydronaphthalene DesiredProduct->OverReduction Excess LAH / Heat (Over-reduction)

Caption: Potential side reactions in the synthesis of this compound.

References

Technical Support Center: Analytical Method Development for 2-Amino-1,2-dihydronaphthalene Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method development for impurity profiling of 2-Amino-1,2-dihydronaphthalene.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Peak Tailing for the Main Analyte and Impurities

  • Question: Why are my peaks for this compound showing significant tailing?

  • Answer: Peak tailing is a common issue when analyzing basic compounds like aromatic amines on silica-based reversed-phase columns. The primary cause is the interaction between the protonated amine group of the analyte and acidic silanol (B1196071) groups on the stationary phase surface.[1][2]

    • Solution 1: Mobile Phase pH Adjustment:

      • Low pH (pH 2.5-3.5): At low pH, the silanol groups are protonated and thus less likely to interact with the protonated amine. This is a common and effective strategy.[1]

      • High pH (pH 8-10): At high pH, the amine is in its neutral form, minimizing ionic interactions. This approach requires a pH-stable column (e.g., hybrid silica (B1680970) or polymer-based).

    • Solution 2: Use of Mobile Phase Additives:

      • Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase at a concentration of 0.1-0.5% (v/v). TEA competes with the analyte for active silanol sites, reducing peak tailing.

    • Solution 3: Column Selection:

      • Utilize a column with a highly deactivated, end-capped stationary phase to minimize the number of accessible silanol groups.[1]

      • Consider using a column with a different stationary phase chemistry, such as a polar-embedded phase or a polymer-based column.

Issue 2: Poor Resolution Between Impurities or Between an Impurity and the Main Peak

  • Question: I am unable to separate two closely eluting impurity peaks. What should I do?

  • Answer: Achieving adequate resolution is critical for accurate quantitation.

    • Solution 1: Optimize Mobile Phase Composition:

      • Gradient Elution: If using isocratic elution, switch to a shallow gradient. This can often improve the separation of closely eluting peaks.

      • Organic Modifier: Change the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa). Different solvents can alter the selectivity of the separation.

    • Solution 2: Adjust Mobile Phase pH: A small change in pH can alter the ionization state of impurities, leading to changes in retention and potentially improved resolution.

    • Solution 3: Change Column:

      • Particle Size: Switch to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) to increase efficiency.

      • Stationary Phase: Use a column with a different selectivity (e.g., a phenyl or pentafluorophenyl (PFP) phase) that can offer different interactions with aromatic compounds.[3]

Issue 3: Variable Retention Times

  • Question: The retention times of my peaks are shifting between injections. What is the cause?

  • Answer: Retention time variability can be caused by several factors related to the HPLC system and the mobile phase.

    • Solution 1: Ensure Proper Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important for gradient methods.

    • Solution 2: Check for Leaks: Inspect all fittings and connections for leaks, as this can cause pressure fluctuations and affect retention times.

    • Solution 3: Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is well-mixed. For buffered mobile phases, check the pH before use.

    • Solution 4: Column Temperature Control: Use a column oven to maintain a consistent temperature, as fluctuations can lead to shifts in retention.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 1: Poor Peak Shape or No Elution of this compound

  • Question: My analyte peak is broad, tailing, or not eluting from the GC column. Why is this happening?

  • Answer: Amines are polar and can interact with active sites in the GC system (e.g., inlet liner, column), leading to poor chromatography.

    • Solution 1: Derivatization: Derivatization is often necessary for the GC analysis of amines to increase their volatility and reduce their polarity. Silylation (e.g., with BSTFA or MTBSTFA) or acylation (e.g., with trifluoroacetic anhydride) are common approaches.[4]

    • Solution 2: Use a Deactivated Inlet Liner: Employ a deactivated inlet liner to minimize interactions with the analyte.

    • Solution 3: Column Selection: Use a column specifically designed for the analysis of basic compounds.

Issue 2: Low Sensitivity

  • Question: I am having trouble detecting low-level impurities. How can I improve the sensitivity of my GC-MS method?

  • Answer: Low sensitivity can be due to analyte loss in the system or non-optimal MS parameters.

    • Solution 1: Optimize Injection Volume and Split Ratio: If using a split injection, try decreasing the split ratio or using a splitless injection for trace analysis.

    • Solution 2: Mass Spectrometer Settings:

      • Full Scan vs. SIM/MRM: For quantitative analysis of known impurities, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode instead of full scan mode to significantly increase sensitivity.

      • Ion Source Cleaning: A contaminated ion source can reduce sensitivity. Perform regular maintenance and cleaning.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities of this compound I should be looking for?

A1: Without specific information on the synthetic route, potential impurities can be categorized as follows:

  • Synthesis-Related Impurities: These could include starting materials, intermediates, by-products from side reactions, and residual catalysts.

  • Degradation Products: Aromatic amines can be susceptible to oxidation and photodegradation. Potential degradation products could include oxidized species (e.g., nitroso, nitro compounds) or products of ring opening.

  • Enantiomeric Impurity: If the desired product is a single enantiomer, the other enantiomer is considered a chiral impurity and will require a chiral separation method for its determination.[3][5][6]

Q2: How do I validate an HPLC method for impurity profiling?

A2: Method validation for impurity profiling should be performed according to ICH Q2(R1) guidelines and typically includes the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products. This is often demonstrated using photodiode array (PDA) detection to check for peak purity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[7]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value, often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[8]

Q3: When should I use GC-MS versus HPLC for impurity profiling of this compound?

A3: The choice between HPLC and GC-MS depends on the properties of the impurities.

  • HPLC is generally the preferred technique for non-volatile and thermally labile compounds. It is highly versatile for a wide range of polar and non-polar impurities.[9]

  • GC-MS is ideal for volatile and semi-volatile impurities, such as residual solvents or certain low molecular weight synthesis by-products.[10] For non-volatile amines, derivatization is often required to make them suitable for GC analysis.

Q4: How can I identify an unknown impurity peak in my chromatogram?

A4: Identifying unknown impurities typically requires hyphenated techniques that provide structural information.

  • LC-MS/MS (or LC-Q-TOF): This is a powerful tool for impurity identification. The mass spectrometer provides the molecular weight of the impurity, and fragmentation patterns (MS/MS) can be used to elucidate its structure.[11]

  • Isolation and NMR: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC, and its structure can be definitively determined using Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Representative HPLC Method Performance for Aromatic Amine Impurity Analysis

ParameterTypical Performance
Linearity (R²)> 0.999
Limit of Detection (LOD)0.005 - 0.02 µg/mL
Limit of Quantitation (LOQ)0.015 - 0.06 µg/mL
Precision (%RSD)< 2.0%
Accuracy/Recovery (%)98 - 102%

Note: These are typical values and will vary depending on the specific analyte, impurity, and instrumentation.

Table 2: Representative GC-MS Method Performance for Derivatized Aromatic Amine Impurity Analysis

ParameterTypical Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ)0.03 - 0.3 ng/mL
Precision (%RSD)< 5.0%
Accuracy/Recovery (%)95 - 105%

Note: These are typical values and will vary depending on the specific analyte, impurity, derivatization method, and instrumentation.

Experimental Protocols

Protocol 1: Representative HPLC-UV Method for Impurity Profiling
  • Instrumentation: HPLC with a UV/PDA detector.

  • Column: C18 reversed-phase, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: Representative GC-MS Method for Volatile Impurities and Derivatized Amines
  • Instrumentation: Gas Chromatograph with a Mass Spectrometer.

  • Derivatization (for non-volatile amines):

    • Evaporate 1 mg of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (or split 10:1 for higher concentration samples).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing and Identification sample This compound Sample dissolution Dissolution in appropriate solvent sample->dissolution derivatization Derivatization (for GC-MS) dissolution->derivatization hplc HPLC-UV/PDA dissolution->hplc gcms GC-MS derivatization->gcms integration Peak Integration & Quantitation hplc->integration gcms->integration identification Impurity Identification (LC-MS/MS) integration->identification reporting Reporting identification->reporting

Caption: Experimental workflow for impurity profiling.

troubleshooting_peak_tailing start Peak Tailing Observed check_ph Is mobile phase pH optimal? (2.5-3.5 or >8 with stable column) start->check_ph adjust_ph Adjust pH with appropriate buffer check_ph->adjust_ph No check_additive Is a competing base used? (e.g., TEA) check_ph->check_additive Yes adjust_ph->check_additive add_additive Add competing base to mobile phase (e.g., 0.1% TEA) check_additive->add_additive No check_column Is the column appropriate? (End-capped, deactivated) check_additive->check_column Yes add_additive->check_column change_column Use a highly deactivated column or one with different chemistry check_column->change_column No end Peak Shape Improved check_column->end Yes change_column->end

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

A Comparative Study: 2-Amino-1,2-dihydronaphthalene vs. 2-Aminotetralin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological and metabolic profiles of two rigid amphetamine analogues.

In the landscape of psychostimulant research, the rigid analogues of amphetamine, 2-Amino-1,2-dihydronaphthalene (2-ADN) and 2-aminotetralin (2-AT), serve as critical tools for understanding the structural requirements for interaction with monoamine transporters. This guide provides a comprehensive, data-driven comparison of these two compounds, focusing on their chemical properties, pharmacological activity at dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters, and their metabolic stability. This objective analysis is intended to aid researchers, scientists, and drug development professionals in their evaluation of these important chemical entities.

Chemical and Physical Properties

Both 2-ADN and 2-AT are structurally related to amphetamine, with the ethylamine (B1201723) side chain incorporated into a bicyclic ring system, which restricts their conformational flexibility. This rigidity is a key feature that allows for the probing of the specific spatial arrangements required for activity at monoamine transporters.

PropertyThis compound (2-ADN)2-Aminotetralin (2-AT)
Chemical Structure 2-ADN Structure2-AT Structure
Molecular Formula C₁₀H₁₁NC₁₀H₁₃N
Molar Mass 145.21 g/mol 147.22 g/mol
Description A stimulant drug and rigid analogue of phenylisobutylamine.[1]A stimulant drug of the 2-aminotetralin family, also a rigid analogue of phenylisobutylamine.[2]

Pharmacological Profile: A Head-to-Head Comparison

The primary mechanism of action for both 2-ADN and 2-AT involves the inhibition of monoamine reuptake and, in some cases, the promotion of neurotransmitter release.[3] However, their potencies and selectivities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) can differ.

While comprehensive, directly comparable in vitro data from a single source is limited, the available literature provides insights into their relative activities. It has been reported that 2-ADN is approximately twice as potent as 2-AT in substituting for amphetamine in drug discrimination tests in rats, suggesting a more potent in vivo stimulant effect.[1] Conversely, another source suggests 2-AT has greater potency than 2-ADN among a variety of amphetamine homologues.[2] These conflicting reports highlight the need for direct, side-by-side in vitro comparisons.

Due to the limited availability of specific binding affinity (Ki) and uptake inhibition (IC50) data for 2-ADN, a direct quantitative comparison in a tabular format is challenging at this time. Research on 2-aminotetralin and its derivatives has been more extensive, with numerous studies characterizing their interactions with dopamine and serotonin receptors.[4][5][6]

In Vivo Activity: Locomotor Effects

Studies in animal models provide valuable information on the overall stimulant effects of these compounds. The dose required to produce a specific effect, such as an increase in locomotor activity (ED50), is a common measure of in vivo potency.

CompoundAnimal ModelED50 (mg/kg) for Locomotor Activity
This compound (racemic) Mice~10
(+)-Amphetamine Mice2.5

One study found that racemic 2-ADN is approximately one-fourth as potent as (+)-amphetamine as a stimulant in mice.[7]

Metabolic Stability

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its duration of action and potential for the formation of active or inactive metabolites. In vitro microsomal stability assays are commonly used to assess this property.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine, serotonin, and norepinephrine transporters.

Objective: To measure the ability of a test compound to displace a specific radioligand from the transporter binding site.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing DAT, SERT, or NET) Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Radioligand Solution (e.g., [3H]WIN 35,428 for DAT) Radioligand->Incubate Test_Compound Test Compound Dilutions Test_Compound->Incubate Filtration Rapid Filtration to separate bound and free radioligand Incubate->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Radioligand Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of the test compound.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vitro Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Compound Test Compound Compound->Incubate Cofactors NADPH regenerating system Cofactors->Incubate Time_Points Collect samples at various time points Incubate->Time_Points Quench Quench reaction (e.g., with acetonitrile) Time_Points->Quench LC_MS LC-MS/MS Analysis to quantify remaining compound Quench->LC_MS Calculate Calculate t½ and CLint LC_MS->Calculate

Microsomal Stability Assay Workflow

Detailed Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), the test compound at a fixed concentration (e.g., 1 µM), and a buffer solution.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the rate constant of elimination (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Signaling Pathways

The interaction of 2-ADN and 2-AT with monoamine transporters ultimately modulates dopaminergic, serotonergic, and noradrenergic signaling in the brain. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. Inhibition of these transporters by compounds like 2-ADN and 2-AT leads to an increase in the extracellular concentration of these neurotransmitters, enhancing their signaling.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synapse Synaptic Cleft Vesicle Synaptic Vesicle (Dopamine) DA Dopamine Vesicle->DA Release DAT Dopamine Transporter (DAT) D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Activates D2R D2 Receptor D2R->AC Inhibits cAMP cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling DA->DAT Reuptake DA->D1R DA->D2R 2_ADN_2_AT 2-ADN / 2-AT 2_ADN_2_AT->DAT Inhibition

Dopaminergic Synapse Signaling

Conclusion

This compound and 2-aminotetralin are valuable pharmacological tools for elucidating the structure-activity relationships of compounds that interact with monoamine transporters. While both are rigid analogues of amphetamine with stimulant properties, there is a clear need for further direct comparative studies to definitively characterize their relative potencies and selectivities at the dopamine, serotonin, and norepinephrine transporters. Furthermore, a comprehensive understanding of their metabolic stability is crucial for interpreting their in vivo effects and for guiding the design of future novel psychoactive compounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and contextualizing such research.

References

A Comparative Analysis of the Stimulant Effects of 2-Amino-1,2-dihydronaphthalene and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stimulant properties of 2-Amino-1,2-dihydronaphthalene (2-ADN) and the well-characterized psychostimulant, amphetamine. The information presented herein is intended to support research and drug development efforts by offering a side-by-side look at their effects on locomotor activity and their interactions with the dopamine (B1211576) transporter system.

Disclaimer: The information provided in this guide is for research and informational purposes only. The compounds discussed can have significant physiological and psychological effects and should only be handled and studied by qualified professionals in controlled laboratory settings.

Introduction

Amphetamine is a potent central nervous system (CNS) stimulant widely studied for its therapeutic applications in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, as well as for its abuse potential. Its mechanism of action primarily involves increasing the synaptic concentrations of dopamine and norepinephrine.[1][2][3][4][5] this compound (2-ADN) is a rigid analogue of amphetamine, suggesting a similar pharmacological profile.[6] However, detailed experimental data comparing the stimulant effects of 2-ADN to amphetamine are scarce in publicly available literature. This guide compiles the available data to facilitate a comparative understanding and to highlight areas where further research is needed.

Comparative Quantitative Data

The following tables summarize the available quantitative data for 2-ADN and amphetamine. It is important to note the significant lack of published data for 2-ADN concerning its affinity for the dopamine transporter and its effect on in vivo dopamine release.

Table 1: Locomotor Activity

CompoundAnimal ModelDosingRoute of AdministrationObserved EffectRelative Potency
This compound (Racemic) MiceNot SpecifiedNot SpecifiedIncreased locomotor activityApproximately 1/4th the potency of (+)-amphetamine.
d-Amphetamine Mice2.5 - 10 mg/kgIntraperitoneal (IP)Dose-dependent increase in locomotor activity.-

Data for 2-ADN is based on a single study by Hathaway et al. (1982). Detailed experimental parameters were not available.

Table 2: Dopamine Transporter (DAT) Binding Affinity

CompoundRadioligandPreparationKi (nM)
This compound Data Not AvailableData Not AvailableData Not Available
d-Amphetamine [3H]WIN 35,428Rat Striatal Membranes~600

Ki values for amphetamine can vary depending on the experimental conditions and radioligand used.

Table 3: In Vivo Dopamine Release (Nucleus Accumbens)

CompoundAnimal ModelDosingRoute of AdministrationPeak Increase in Extracellular Dopamine (% of Baseline)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
d-Amphetamine Rat2.0 mg/kgIntraperitoneal (IP)~400-800%

The increase in dopamine release induced by amphetamine is dose-dependent and can vary between studies.

Experimental Protocols

The following are representative experimental protocols for assessing the stimulant effects of compounds like 2-ADN and amphetamine.

Locomotor Activity Assessment in Mice

Objective: To measure the effect of a test compound on spontaneous locomotor activity.

Apparatus:

  • Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated photobeam detection systems or video tracking software.

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. On preceding days, handle the mice and habituate them to the injection procedure (e.g., with saline injections) and the test arenas.

  • Baseline Activity: Place individual mice into the open field arenas and record their locomotor activity for a baseline period (e.g., 30-60 minutes).

  • Drug Administration: Administer the test compound (e.g., 2-ADN or amphetamine) or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Data Recording: Immediately return the mice to the arenas and record locomotor activity for a specified duration (e.g., 60-120 minutes). Data is typically binned into time intervals (e.g., 5 minutes).

  • Analysis: Analyze data for parameters such as total distance traveled, horizontal activity, and rearing frequency. Compare the effects of different doses of the test compound to the vehicle control.

Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Materials:

  • Rat striatal tissue

  • Radioligand (e.g., [3H]WIN 35,428)

  • Test compound (e.g., 2-ADN, amphetamine)

  • Nonspecific binding agent (e.g., cocaine)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Binding Reaction: In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound. For determining nonspecific binding, add a high concentration of a known DAT inhibitor (e.g., cocaine).

  • Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a set duration to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from competition curves. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure changes in extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) in response to a test compound.

Apparatus:

  • Stereotaxic frame

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

  • Surgery: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

  • Drug Administration: Administer the test compound (e.g., 2-ADN or amphetamine) or vehicle.

  • Post-Drug Collection: Continue collecting dialysate samples for a specified period after drug administration.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED. Express the results as a percentage change from the baseline dopamine levels.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of these stimulants.

Amphetamine_Mechanism_of_Action cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA_cytosol Cytosolic Dopamine DA_synapse Increased Synaptic Dopamine DA_cytosol->DA_synapse Efflux DAT Dopamine Transporter (DAT) DAT->DA_cytosol Reverses Transport Amphetamine_in Amphetamine Amphetamine_in->VMAT2 Inhibits Amphetamine_in->DAT Enters via DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds Stimulant_effect Stimulant Effect DA_receptor->Stimulant_effect Leads to

Figure 1. Simplified signaling pathway of amphetamine's stimulant effect.

Locomotor_Activity_Workflow start Start habituation Animal Habituation (Handling, Injections, Arena) start->habituation baseline Record Baseline Locomotor Activity habituation->baseline administration Administer Test Compound or Vehicle baseline->administration recording Record Post-Administration Locomotor Activity administration->recording analysis Data Analysis (e.g., Distance Traveled) recording->analysis end End analysis->end In_Vivo_Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline administration Administer Test Compound baseline->administration collection Collect Post-Administration Dialysate Samples administration->collection analysis Analyze Dopamine Levels (HPLC-ED) collection->analysis end End analysis->end

References

Structure-Activity Relationship of 2-Amino-1,2-dihydronaphthalene Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,2-dihydronaphthalene scaffold is a rigid analogue of phenylethylamine and has been a subject of interest in medicinal chemistry due to its structural similarity to neurotransmitters like dopamine (B1211576) and serotonin (B10506). This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogues, focusing on their interactions with dopamine and serotonin receptors. The information presented herein is intended to support drug discovery and development efforts by providing a concise overview of the key structural determinants for biological activity.

I. General Structure-Activity Relationships

The biological activity of this compound analogues is significantly influenced by substitutions on the amino group (R¹ and R²) and the aromatic ring (R³). These modifications alter the compounds' affinity and efficacy at various G-protein coupled receptors, primarily dopamine and serotonin receptor subtypes.

  • N-Substitution (R¹ and R²): The nature of the substituents on the nitrogen atom is a critical determinant of dopaminergic activity. Generally, N,N-disubstituted analogues exhibit greater potency as dopamine agonists compared to their N-monosubstituted or unsubstituted counterparts.[1] For instance, N-n-propyl substitution is often associated with favorable dopamine D2 receptor activity. Increasing the alkyl chain length beyond propyl can lead to a decrease or loss of activity.[1]

  • Aromatic Ring Substitution (R³): Hydroxylation of the aromatic ring, particularly at positions analogous to the catechol moiety of dopamine, significantly enhances dopamine receptor affinity and agonist activity. The presence of hydroxyl groups at the 5 and 6 positions of the related 2-aminotetralin scaffold is a well-established strategy for potent dopaminergic compounds.

  • Stereochemistry: The stereochemistry at the C2 position of the dihydronaphthalene ring is crucial for biological activity. The individual enantiomers often exhibit different potencies and efficacies at their target receptors.

Below is a diagram illustrating the core structure of this compound and the key points of modification that dictate its pharmacological profile.

SAR_2_aminodihydronaphthalene cluster_R1R2 N-Substitution (R1, R2) cluster_R3 Aromatic Substitution (R3) cluster_Stereo Stereochemistry Core N_sub Affects Dopamine Agonist Potency - N,N-dialkyl > N-monoalkyl > NH2 - n-Propyl often optimal R1 R1 R1->N_sub R2 R2 R2->N_sub Aromatic_sub Influences Receptor Affinity and Selectivity - Hydroxylation enhances dopaminergic activity R3 R3 R3->Aromatic_sub Stereo_C2 C2 Stereocenter - Enantiomers can have different potencies C2_pointer * C2_pointer->Stereo_C2

Caption: General structure of this compound and key modification sites.

II. Quantitative Data on Receptor Binding and Functional Activity

While extensive quantitative SAR data for a broad series of this compound analogues is limited in the public domain, data for the closely related and more extensively studied 2-aminotetralin analogues provide valuable insights. The following table summarizes representative binding affinity (Ki) and functional potency (EC50) data for selected analogues at dopamine and serotonin receptors.

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Selected 2-Aminotetralin Analogues

CompoundReceptorKi (nM)EC50 (nM)Reference Compound
2-Amino-1,2,3,4-tetrahydronaphthalene (2-AT)HHHDAT--Amphetamine
8-OH-DPATn-Prn-Pr8-OH5-HT1A0.91.9Serotonin
5,6-dihydroxy-2-dipropylamino-tetralinn-Prn-Pr5,6-di-OHD25.3-Dopamine
7-OH-DPATn-Prn-Pr7-OHD30.82.1Dopamine
N-0437n-Prn-Pr5-OMeD21.2-Dopamine

Note: This table is a compilation of representative data from various sources and is intended for comparative purposes. The experimental conditions under which these values were determined may vary.

III. Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound analogues and related compounds.

1. Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is a standard method for determining the binding affinity of test compounds for the dopamine D2 receptor.

  • Materials:

    • HEK293 cells stably expressing the human dopamine D2 receptor.

    • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

    • Radioligand: [³H]-Spiperone (specific activity ~90 Ci/mmol).

    • Non-specific determinant: 10 µM Haloperidol.

    • Test compounds (this compound analogues).

    • Glass fiber filters (Whatman GF/B).

    • Scintillation cocktail.

  • Experimental Workflow:

Radioligand_Binding_Workflow A Prepare D2 Receptor Membranes (from HEK293 cells) B Incubate Membranes with: - [3H]-Spiperone (constant concentration) - Varying concentrations of test compound - Assay buffer A->B C Incubate at 25°C for 90 minutes B->C D Terminate incubation by rapid filtration (through glass fiber filters) C->D E Wash filters with ice-cold buffer D->E F Measure radioactivity on filters (using a scintillation counter) E->F G Data Analysis: - Determine IC50 values - Calculate Ki using the Cheng-Prusoff equation F->G GTPgS_Binding_Workflow A Prepare 5-HT1A Receptor Membranes (from CHO cells) B Pre-incubate membranes with GDP A->B C Incubate Membranes with: - [35S]GTPγS (constant concentration) - Varying concentrations of test compound - Assay buffer B->C D Incubate at 30°C for 60 minutes C->D E Terminate incubation by rapid filtration (through glass fiber filters) D->E F Wash filters with ice-cold buffer E->F G Measure radioactivity on filters (using a scintillation counter) F->G H Data Analysis: - Determine EC50 and Emax values G->H

References

A Researcher's Guide to the Comparative Pharmacology of 2-ADN Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for the comparative pharmacological evaluation of the enantiomers of 2-Aminodihydronaphthalene (2-ADN). As chiral molecules, the (R)- and (S)-enantiomers of 2-ADN are expected to exhibit distinct pharmacological profiles, particularly in their interactions with dopaminergic systems. Understanding these differences is crucial for the development of more selective and efficacious therapeutic agents. While specific experimental data on 2-ADN enantiomers is not extensively available in the public domain, this guide outlines the essential experimental protocols and data presentation structures necessary for a thorough comparative analysis.

Quantitative Comparison of Receptor Binding Affinity

A primary step in characterizing the 2-ADN enantiomers is to determine their binding affinities for various dopamine (B1211576) receptor subtypes. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of affinity such as the inhibition constant (Kᵢ).

Table 1: Comparative Dopamine Receptor Binding Affinities of 2-ADN Enantiomers (Hypothetical Data)

CompoundD₁ Receptor Kᵢ (nM)D₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)D₄ Receptor Kᵢ (nM)D₅ Receptor Kᵢ (nM)
(R)-2-ADNData not availableData not availableData not availableData not availableData not available
(S)-2-ADNData not availableData not availableData not availableData not availableData not available
Dopamine (Reference)250301540300

Functional Activity at Dopamine Receptors

Beyond binding affinity, it is critical to assess the functional activity of each enantiomer. This determines whether the compound acts as an agonist, antagonist, or partial agonist at the receptor. Functional assays, such as cAMP accumulation assays, are employed to measure the cellular response following receptor activation.

Table 2: Comparative Functional Activity of 2-ADN Enantiomers at D₁ and D₂ Receptors (Hypothetical Data)

CompoundD₁ Receptor Functional AssayD₂ Receptor Functional Assay
EC₅₀ (nM) Eₘₐₓ (%)
(R)-2-ADNData not availableData not available
(S)-2-ADNData not availableData not available
Dopamine (Reference)100100

In Vivo Effects on Dopamine Neurotransmission

To understand the physiological effects of the 2-ADN enantiomers, in vivo studies are essential. Techniques like microdialysis in rodent models allow for the measurement of extracellular dopamine levels in specific brain regions following drug administration, providing insights into the compound's impact on dopamine release and reuptake.

Table 3: Comparative In Vivo Effects of 2-ADN Enantiomers on Striatal Dopamine Levels (Hypothetical Data)

CompoundDose (mg/kg)Peak Increase in Extracellular Dopamine (%)Duration of Effect (min)
(R)-2-ADNData not availableData not availableData not available
(S)-2-ADNData not availableData not availableData not available
Amphetamine (Reference)1.0300120

Experimental Protocols

Dopamine Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of the 2-ADN enantiomers for dopamine D₂ receptors.

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]-Spiperone (a D₂/D₃ antagonist).

  • Non-specific binding control: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds: (R)-2-ADN and (S)-2-ADN at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone solution, and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of 10 µM Haloperidol.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cluster_prep Plate Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_ligand Prepare Radioligand ([³H]-Spiperone) add_components Add Radioligand, Test Compounds/Controls to Plate prep_ligand->add_components prep_test Prepare Test Compounds ((R)- & (S)-2-ADN) prep_test->add_components prep_control Prepare Controls (Total & Non-specific) prep_control->add_components add_membranes Add D₂ Receptor Membranes add_components->add_membranes incubate Incubate (60-90 min) add_membranes->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate Calculate IC₅₀ and Kᵢ count->calculate

Workflow for a competitive radioligand binding assay.
cAMP Accumulation Functional Assay

This protocol measures the effect of 2-ADN enantiomers on intracellular cyclic AMP (cAMP) levels in cells expressing D₂ dopamine receptors, which are Gᵢ-coupled and thus inhibit adenylyl cyclase.

Materials:

  • A cell line stably expressing the human dopamine D₂ receptor (e.g., CHO or HEK293 cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds: (R)-2-ADN and (S)-2-ADN at various concentrations.

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell lysis buffer.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with varying concentrations of the test compounds for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the presence of the test compound for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

  • Determine the EC₅₀ value (the concentration of the test compound that produces 50% of its maximal effect) and the Eₘₐₓ (the maximum effect as a percentage of the response to a reference agonist) using non-linear regression.

cluster_pathway D₂ Receptor Signaling Pathway D2_Receptor D₂ Receptor Gi_Protein Gᵢ Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase

Simplified signaling pathway for the D₂ dopamine receptor.
In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in the striatum of freely moving rats following administration of a 2-ADN enantiomer.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Stereotaxic apparatus.

  • Microdialysis probes (2-4 mm membrane).

  • Guide cannula.

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compounds: (R)-2-ADN and (S)-2-ADN.

  • HPLC system with electrochemical detection (HPLC-ECD).

Procedure:

  • Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the striatum. Allow the animal to recover for 48-72 hours.

  • Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for several hours.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-injection dopamine levels as a percentage of the average baseline concentration.

cluster_prep Animal Preparation cluster_exp Microdialysis Experiment cluster_analysis Analysis surgery Stereotaxic Surgery (Guide Cannula Implantation) recovery Post-operative Recovery (48-72h) surgery->recovery probe_insertion Probe Insertion recovery->probe_insertion stabilization Stabilization & Baseline Sample Collection probe_insertion->stabilization drug_admin Drug Administration stabilization->drug_admin sample_collection Post-drug Sample Collection drug_admin->sample_collection hplc HPLC-ECD Analysis sample_collection->hplc data_analysis Data Quantification hplc->data_analysis

Experimental workflow for in vivo microdialysis.

This guide provides a foundational framework for the rigorous pharmacological comparison of 2-ADN enantiomers. The execution of these, and complementary, experiments will be invaluable in elucidating their distinct mechanisms of action and therapeutic potential. Researchers in the field are encouraged to utilize these protocols to generate the much-needed empirical data for this interesting class of compounds.

Navigating a Haze of Uncertainty: Cross-Reactivity of 2-Amino-1,2-dihydronaphthalene and Structurally Related Compounds in Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of immunoassays is paramount for accurate analyte detection. However, the ever-expanding landscape of novel psychoactive substances (NPS) presents a significant challenge to the selectivity of established screening methods for amphetamines. This guide provides a comparative overview of the cross-reactivity of amphetamine analogues in widely-used immunoassay platforms, with a special focus on the potential for interference from compounds like 2-Amino-1,2-dihydronaphthalene (2-ADN).

This guide will explore the cross-reactivity profiles of various amphetamine analogues across several common immunoassay platforms, offering a predictive lens through which the behavior of compounds like 2-ADN can be considered.

Comparative Cross-Reactivity of Amphetamine Analogues

The following tables summarize the cross-reactivity of various amphetamine-related compounds in several widely used commercial immunoassay kits. It is important to note that cross-reactivity can vary significantly between different assays due to the unique specificity of the antibodies employed in each kit.[3][4]

Table 1: Cross-Reactivity in the CEDIA™ Amphetamine/Ecstasy Immunoassay

The Cloned Enzyme Donor Immunoassay (CEDIA) is a homogeneous enzyme immunoassay. The data below illustrates the varying degrees of cross-reactivity for several amphetamine analogues.

CompoundConcentration Equivalent to 500 ng/mL CalibratorPercent Cross-Reactivity
d,l-Amphetamine744 ng/mL67.2%
d,l-Methamphetamine856 ng/mL58.4%
MDA (3,4-Methylenedioxyamphetamine)442 ng/mL113%
MDMA (3,4-Methylenedioxymethamphetamine)251 ng/mL199%
MDEA (3,4-Methylenedioxyethylamphetamine)242 ng/mL207%
PMA (para-Methoxyamphetamine)2083 ng/mL24%
PMMA (para-Methoxymethamphetamine)500 ng/mL100%

Data adapted from Microgenics CEDIA Amphetamines/Ecstasy Assay package insert.[5]

Table 2: Cross-Reactivity in the EMIT® II Plus Amphetamines Immunoassay

The Enzyme Multiplied Immunoassay Technique (EMIT) is another common platform for drugs of abuse screening.

CompoundConcentration (ng/mL) to Produce a Result Equivalent to the 300 ng/mL d-Methamphetamine Calibrator
d,l-Amphetamine625
l-Amphetamine3450
Benzphetamine400
d,l-Methamphetamine450
l-Methamphetamine725
MDA (3,4-Methylenedioxyamphetamine)1100
MDEA (3,4-Methylenedioxyethylamphetamine)4400

Data adapted from the Emit® Drugs of Abuse Urine Assays Cross-Reactivity List.[6]

Table 3: Cross-Reactivity in the DRI® Amphetamines Immunoassay

The DRI® immunoassay is a homogeneous enzyme immunoassay used for the qualitative and semi-quantitative determination of amphetamines.

CompoundCutoff (ng/mL)Percent Cross-Reactivity with d-Methamphetamine
d-Amphetamine500100%
l-Amphetamine5001.0%
d,l-Amphetamine50050%
MDMA50063%
MDA50036%
Phentermine5002.5%

Data derived from the Thermo Scientific DRI® Amphetamines Assay package insert.[7][8]

Experimental Protocols

The following is a generalized protocol for determining cross-reactivity in a competitive enzyme immunoassay, based on methodologies described in the reviewed literature.

Protocol: Competitive Enzyme Immunoassay for Amphetamine Cross-Reactivity

  • Reagent Preparation: Prepare all reagents, including the antibody/substrate reagent and the enzyme conjugate, according to the manufacturer's instructions.

  • Calibrator and Control Preparation: Prepare a series of calibrators at different concentrations (e.g., 0, 100, 300, 500, 1000 ng/mL) of the target analyte (e.g., d-methamphetamine) in drug-free urine. Prepare positive and negative controls.

  • Test Compound Preparation: Prepare stock solutions of the test compounds (e.g., 2-ADN, other amphetamine analogues) in a suitable solvent. Spike drug-free urine with the test compounds to achieve a range of concentrations to be tested.

  • Assay Procedure: a. Add a specific volume of the calibrator, control, or test compound-spiked urine sample to a reaction vessel or microplate well. b. Add the antibody/substrate reagent and incubate for a specified period at a controlled temperature (e.g., 37°C). c. Add the enzyme conjugate reagent. The enzyme-labeled drug will compete with any free drug in the sample for binding sites on the antibody. d. The reaction is monitored by measuring the absorbance at a specific wavelength (e.g., 340 nm) over a set period. The enzyme's activity is modulated by antibody binding, and this change in activity is proportional to the concentration of the drug in the sample.

  • Data Analysis: a. Generate a calibration curve by plotting the absorbance values of the calibrators against their known concentrations. b. Determine the concentration of the test compound that produces a response equivalent to the cutoff calibrator. c. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100

Visualizing the Immunoassay Workflow

The following diagram illustrates the principle of a competitive enzyme immunoassay.

G cluster_0 Negative Sample (No Drug) cluster_1 Positive Sample (Drug Present) Ab_neg Antibody EnzConj_neg Enzyme-Labeled Drug (Conjugate) Ab_neg->EnzConj_neg Binding Substrate_neg Substrate EnzConj_neg->Substrate_neg Enzyme Inhibited Product_neg No Color Change (Low Signal) Substrate_neg->Product_neg No Reaction Drug_pos Free Drug from Sample Ab_pos Antibody Drug_pos->Ab_pos Binding EnzConj_pos Enzyme-Labeled Drug (Conjugate) Ab_pos->EnzConj_pos Binding Blocked Substrate_pos Substrate EnzConj_pos->Substrate_pos Enzyme Active Product_pos Color Change (High Signal) Substrate_pos->Product_pos Reaction start Sample + Reagents Added start->Ab_neg start->Drug_pos

Caption: Workflow of a competitive enzyme immunoassay.

Conclusion

The potential for cross-reactivity of novel psychoactive substances in amphetamine immunoassays remains a significant concern for the toxicology community. While direct data for this compound is currently lacking, the extensive data on other amphetamine analogues demonstrates that significant cross-reactivity is possible and highly dependent on the specific immunoassay platform used. The structural similarities between 2-ADN and other amphetamine-like compounds suggest that it could potentially produce a positive result in some amphetamine screening assays.

Therefore, it is imperative for researchers and clinicians to be aware of these limitations and to confirm all presumptive positive results from immunoassays with a more specific and sensitive method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] Further research into the cross-reactivity of emerging designer drugs like 2-ADN is crucial for improving the accuracy and reliability of initial drug screening protocols.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 2-Amino-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological activities of 2-Amino-1,2-dihydronaphthalene (2-ADN), a rigid analog of amphetamine. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to offer an objective performance assessment for research and drug development purposes.

Introduction

This compound (2-ADN) is a conformationally restricted analog of phenylisobutylamine and is structurally related to amphetamine.[1][2] Its rigid structure makes it a valuable tool in neuropharmacology for probing the structural requirements of monoamine transporter interactions. This guide compares its activity with the well-characterized psychostimulant, (+)-amphetamine.

In Vitro Activity: Monoamine Transporter Interactions

The primary mechanism of action for amphetamine and its analogs is the interaction with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the signaling process. Amphetamine-like compounds can act as substrates for these transporters, leading to competitive inhibition of neurotransmitter uptake and promoting neurotransmitter efflux.

While specific quantitative in vitro data (such as IC₅₀ or Kᵢ values) for 2-ADN's affinity to DAT, NET, and SERT are not extensively reported in publicly available literature, its pharmacological profile is characterized as being a stimulant, suggesting it primarily interacts with DAT and NET.

In Vivo Activity: Behavioral Effects

In vivo studies in animal models are crucial for understanding the physiological and behavioral consequences of a compound's interaction with its molecular targets. For stimulants like 2-ADN and amphetamine, locomotor activity and drug discrimination paradigms are commonly employed.

Locomotor Activity

Preliminary pharmacological evaluations have shown that racemic 2-ADN is approximately one-fourth as potent as (+)-amphetamine in stimulating locomotor activity in mice.[3][4] The stimulant effects of 2-ADN are attributed to the S-(-) isomer.[3][4]

Drug Discrimination Studies

In drug discrimination tests, which assess the subjective effects of a drug, 2-ADN substitutes for amphetamine in rats, indicating a similar interoceptive cue. The potency of 2-ADN in this paradigm is also reported to be approximately one-fourth that of (+)-amphetamine.[2] This suggests that 2-ADN elicits amphetamine-like subjective effects, likely through its action on the dopaminergic system.

Data Summary

Table 1: Comparative In Vivo Potency of 2-ADN and (+)-Amphetamine

CompoundAnimal ModelAssayRelative Potency (vs. (+)-Amphetamine)Reference(s)
Racemic 2-ADNMiceLocomotor Activity~ 0.25x[3][4]
Racemic 2-ADNRatsDrug Discrimination~ 0.25x[2]
S-(-)-2-ADNMiceLocomotor ActivityPrimarily responsible for stimulant effects[3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize compounds like 2-ADN.

In Vitro: Monoamine Transporter Radioligand Binding Assay

This assay measures the affinity of a test compound for monoamine transporters by assessing its ability to displace a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Membrane preparation from the above cells

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Test compound (e.g., 2-ADN) and reference compound (e.g., (+)-amphetamine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data are analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vivo: Locomotor Activity Assay in Mice

This assay quantifies the stimulant effects of a compound by measuring changes in spontaneous movement.

Materials:

  • Male mice (e.g., Swiss-Webster)

  • Open-field activity chambers equipped with infrared beams to automatically record movement.

  • Test compound (e.g., 2-ADN) and reference compound (e.g., (+)-amphetamine) dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

Procedure:

  • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound, reference compound, or vehicle to different groups of mice (e.g., via intraperitoneal injection).

  • Immediately place each mouse into an individual open-field activity chamber.

  • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60 minutes).

  • Data are analyzed to compare the dose-dependent effects of the compounds on locomotor activity. The ED₅₀ value (the dose that produces 50% of the maximal effect) can be calculated.

Signaling Pathways and Experimental Workflows

The interaction of amphetamine-like compounds with monoamine transporters initiates a cascade of intracellular signaling events. The following diagrams illustrate the general signaling pathway and a typical experimental workflow.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto DA release into cytosol DAT Dopamine Transporter (DAT) DA_synapse Increased Extracellular Dopamine TAAR1 TAAR1 TAAR1->DAT Phosphorylation & Reversal DA_cyto->DAT Efflux Amphetamine 2-ADN / Amphetamine Amphetamine->DA_vesicle Disrupts vesicular storage Amphetamine->DAT Enters cell via DAT Amphetamine->TAAR1 Activates D1R Dopamine D1 Receptor DA_synapse->D1R Binds to AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Alters G Experimental Workflow: In Vitro vs. In Vivo Comparison cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture Cell Culture (Transporter-expressing cells) membrane_prep Membrane Preparation cell_culture->membrane_prep uptake_assay [3H]Neurotransmitter Uptake Assay cell_culture->uptake_assay binding_assay Radioligand Binding Assay membrane_prep->binding_assay data_analysis_vitro Data Analysis (IC50 / Ki determination) binding_assay->data_analysis_vitro uptake_assay->data_analysis_vitro comparison Overall Comparison (2-ADN vs. Alternatives) data_analysis_vitro->comparison Compare Potency & Selectivity animal_model Animal Model Selection (e.g., Rats, Mice) drug_admin Drug Administration (Various doses) animal_model->drug_admin locomotor Locomotor Activity Measurement drug_admin->locomotor microdialysis In Vivo Microdialysis drug_admin->microdialysis data_analysis_vivo Data Analysis (ED50 / Neurochemical changes) locomotor->data_analysis_vivo microdialysis->data_analysis_vivo data_analysis_vivo->comparison Compare Behavioral & Neurochemical Effects

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-Amino-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 2-Amino-1,2-dihydronaphthalene (2-ADN), a conformationally restricted analog of amphetamine with significant interest in medicinal chemistry. The efficiency of four distinct synthetic strategies is evaluated based on key metrics such as overall yield, number of steps, and reaction conditions. Detailed experimental protocols for each route are provided to facilitate reproducibility and adaptation in a research setting.

Comparative Analysis of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic pathways to this compound. This allows for a direct comparison of their efficiencies.

Route Starting Material(s) Key Steps Number of Steps Overall Yield (%) Key Reagents & Conditions Ref.
1. The Classic Hathaway & Nichols Synthesis 2-Tetralone (B1666913)Oximation, Reduction, Dehydration3~35Hydroxylamine-HCl, Na/Hg, H2SO4[1]
2. Synthesis from Naphthalene Derivative Naphthalene-2,3-diolMethylation, Friedel-Crafts Acylation, Haloform Reaction, Birch Reduction, Curtius Rearrangement, Hydrogenolysis, Demethylation, Dehydrogenation8~15 (estimated for parent compound)Dimethyl sulfate (B86663), AcCl, Na/NH3, DPPA, Pd/C, HBr[2]
3. Chemoenzymatic Synthesis via Reductive Amination 2-TetraloneEnzymatic Reductive Amination, Dehydrogenation2>95 (for aminotetralin), overall yield dependent on dehydrogenationImine Reductase (IRED), NAD(P)H, Amine Donor, Dehydrogenation agent (e.g., DDQ)[3]
4. Leuckart Reductive Amination 2-TetraloneLeuckart Reaction, Dehydrogenation2~60 (for aminotetralin), overall yield dependent on dehydrogenationAmmonium (B1175870) formate (B1220265), Formic acid, Dehydrogenation agent (e.g., DDQ)[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Hathaway_Nichols_Synthesis 2-Tetralone 2-Tetralone 2-Tetralone_Oxime 2-Tetralone_Oxime 2-Tetralone->2-Tetralone_Oxime Hydroxylamine-HCl 2-Aminotetralin 2-Aminotetralin 2-Tetralone_Oxime->2-Aminotetralin Na/Hg amalgam This compound This compound 2-Aminotetralin->this compound H2SO4

Route 1: Hathaway & Nichols Synthesis.

Naphthalene_Derivative_Synthesis Naphthalene-2,3-diol Naphthalene-2,3-diol Dimethoxynaphthalene Dimethoxynaphthalene Naphthalene-2,3-diol->Dimethoxynaphthalene (CH3)2SO4 Acetyl-dimethoxynaphthalene Acetyl-dimethoxynaphthalene Dimethoxynaphthalene->Acetyl-dimethoxynaphthalene AcCl, AlCl3 Dimethoxynaphthalene-carboxylic_acid Dimethoxynaphthalene-carboxylic_acid Acetyl-dimethoxynaphthalene->Dimethoxynaphthalene-carboxylic_acid Haloform Rxn Tetrahydro-dimethoxy-naphthalene-carboxylic_acid Tetrahydro-dimethoxy-naphthalene-carboxylic_acid Dimethoxynaphthalene-carboxylic_acid->Tetrahydro-dimethoxy-naphthalene-carboxylic_acid Na, liq. NH3 Protected_Aminotetralin Protected_Aminotetralin Tetrahydro-dimethoxy-naphthalene-carboxylic_acid->Protected_Aminotetralin Curtius Rearrangement Aminotetralin_diol Aminotetralin_diol Protected_Aminotetralin->Aminotetralin_diol HBr, Pd/C Aminotetralin Aminotetralin Aminotetralin_diol->Aminotetralin Deoxygenation This compound This compound Aminotetralin->this compound Dehydrogenation

Route 2: From a Naphthalene Derivative.

Chemoenzymatic_Synthesis 2-Tetralone 2-Tetralone 2-Aminotetralin 2-Aminotetralin 2-Tetralone->2-Aminotetralin Imine Reductase (IRED) Amine Donor, NADPH This compound This compound 2-Aminotetralin->this compound Dehydrogenation (e.g., DDQ)

Route 3: Chemoenzymatic Synthesis.

Leuckart_Reaction_Synthesis 2-Tetralone 2-Tetralone N-Formyl-2-aminotetralin N-Formyl-2-aminotetralin 2-Tetralone->N-Formyl-2-aminotetralin Ammonium Formate Heat 2-Aminotetralin 2-Aminotetralin N-Formyl-2-aminotetralin->2-Aminotetralin Acid Hydrolysis This compound This compound 2-Aminotetralin->this compound Dehydrogenation (e.g., DDQ)

Route 4: Leuckart Reductive Amination.

Experimental Protocols

Route 1: The Classic Hathaway & Nichols Synthesis

This route follows the originally published synthesis of 2-ADN.[1]

Step 1: Synthesis of 2-Tetralone Oxime

  • To a solution of 2-tetralone (1.0 eq) in ethanol, add hydroxylamine (B1172632) hydrochloride (1.2 eq) and sodium acetate (B1210297) (1.5 eq).

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitate by filtration, wash with water, and dry to yield 2-tetralone oxime.

  • Yield: ~95%

Step 2: Reduction of 2-Tetralone Oxime to 2-Aminotetralin

  • In a flask equipped with a mechanical stirrer, add 2-tetralone oxime (1.0 eq) and ethanol.

  • Slowly add small pieces of sodium metal (10 eq) to the stirred solution.

  • After the sodium has completely reacted, cool the mixture and cautiously add water.

  • Extract the aqueous layer with ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-aminotetralin.

  • Yield: ~50%

Step 3: Dehydration of 2-Aminotetralin to this compound

  • To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add 2-aminotetralin (1.0 eq).

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with concentrated ammonium hydroxide.

  • Extract the aqueous layer with chloroform.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, chloroform/methanol) to afford this compound.

  • Yield: ~75%

Route 2: Synthesis from a Naphthalene Derivative (Adapted)

This route is adapted from the synthesis of a dihydroxy analog of 2-aminotetralin.[2] The final two steps (deoxygenation and dehydrogenation) are proposed for the synthesis of the parent compound.

Step 1-7: Synthesis of 2-Aminotetralin from Naphthalene-2,3-diol

  • The multi-step synthesis involves methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, Curtius rearrangement, hydrogenolysis, and demethylation as described in the literature to produce the corresponding aminotetralin precursor.[2]

  • Overall Yield (for dihydroxy analog): 44%

Step 8: Dehydrogenation to this compound

  • To a solution of the 2-aminotetralin precursor (1.0 eq) in a suitable solvent (e.g., dioxane), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.1 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield this compound.

  • Yield: (Estimated) 70-80%

Route 3: Chemoenzymatic Synthesis via Reductive Amination

This modern approach utilizes an enzyme for the key amination step.[3]

Step 1: Enzymatic Reductive Amination of 2-Tetralone

  • In a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.5), combine 2-tetralone (1.0 eq), an amine donor (e.g., ammonium chloride or an alkylamine, 5-10 eq), and a nicotinamide (B372718) cofactor (e.g., NAD(P)H, 1.1 eq).

  • Add a suitable imine reductase (IRED) enzyme and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

  • Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate under reduced pressure to obtain 2-aminotetralin.

  • Yield: >95%

Step 2: Dehydrogenation to this compound

  • Follow the dehydrogenation procedure described in Route 2, Step 8.

  • Yield: 70-80%

Route 4: Leuckart Reductive Amination

A classic method for reductive amination.[4]

Step 1: Leuckart Reaction of 2-Tetralone

  • Heat a mixture of 2-tetralone (1.0 eq) and ammonium formate (5-10 eq) at 160-180 °C for 4-6 hours.

  • Cool the reaction mixture and add hydrochloric acid.

  • Heat the mixture to hydrolyze the intermediate formamide.

  • Cool the solution and basify with sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ether).

  • Dry the organic layer and concentrate to give 2-aminotetralin.

  • Yield: ~60%

Step 2: Dehydrogenation to this compound

  • Follow the dehydrogenation procedure described in Route 2, Step 8.

  • Yield: 70-80%

Conclusion

The choice of the optimal synthetic route to this compound will depend on the specific requirements of the research, including the desired scale, available equipment, and cost considerations.

  • The Hathaway & Nichols synthesis offers a relatively straightforward and well-documented classical approach.

  • Synthesis from a naphthalene derivative is a lengthy process but may be advantageous if substituted analogs are desired, starting from readily available substituted naphthalenes.

  • The chemoenzymatic route provides the highest yield and stereoselectivity for the key amination step, representing a green and efficient modern alternative.

  • The Leuckart reaction is a classic, one-pot reductive amination that offers a reasonable yield, though it requires high temperatures.

For the synthesis of the direct precursor, 2-aminotetralin, the chemoenzymatic approach is clearly superior in terms of yield and reaction conditions. The subsequent dehydrogenation step is a common transformation that can be optimized for each route. Researchers are encouraged to consider the trade-offs between the classical and modern approaches to select the most suitable synthesis for their specific needs.

References

Comparative Analysis of the Receptor Binding Profiles of 2-ADN and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the receptor binding profiles of 2-Amino-1,2-dihydronaphthalene (2-ADN) and its derivatives. This guide provides a comparative analysis of their interactions with dopamine (B1211576) and adenosine (B11128) receptors, supported by experimental data from structurally related compounds, detailed experimental protocols, and visualizations of relevant signaling pathways.

While direct and comprehensive comparative binding data for 2-ADN and a systematic series of its derivatives are limited in the public domain, this guide leverages available information on the structurally analogous 2-aminotetralins to provide valuable insights into the anticipated structure-activity relationships (SAR). The provided experimental protocols and pathway diagrams will empower researchers to conduct their own detailed investigations into the pharmacology of 2-ADN and its derivatives.

Data Presentation: Receptor Binding Affinities

Due to the scarcity of published binding data specifically for 2-ADN and its derivatives, this section presents data for the closely related 2-aminotetralin derivatives. These compounds share a similar bicyclic core and their binding profiles at dopamine receptors are well-documented, offering a strong predictive framework for the behavior of 2-ADN analogs.

Table 1: Dopamine Receptor Binding Affinities of Selected 2-Aminotetralin Derivatives

CompoundSubstitutionD1 Receptor Ki (nM)D2 Receptor Ki (nM)D2/D1 Selectivity
2-Aminotetralin->10,0001,800-
N-methyl-2-ATN-CH35,4008506.4
N,N-dimethyl-2-ATN(CH3)28,00070011.4
N-ethyl-2-ATN-C2H54,2004509.3
N-propyl-2-ATN-C3H73,50025014
N-butyl-2-ATN-C4H94,8006008
5-OH-DPAT5-OH, N(C3H7)22,8001.51867
7-OH-DPAT7-OH, N(C3H7)21,5000.91667
8-OH-DPAT8-OH, N(C3H7)29502538

Data is compiled from various sources and should be considered representative. Ki values can vary based on experimental conditions.

Table 2: Adenosine Receptor Binding Affinities of Selected 2-Substituted Adenosine Analogs

While not directly analogous to the 2-aminodihydronaphthalene core, this table illustrates how substitutions at the 2-position of a purine (B94841) scaffold can influence adenosine receptor affinity, providing a conceptual basis for potential interactions of 2-ADN derivatives.

CompoundSubstitution at C2A1 Receptor Ki (nM)A2A Receptor Ki (nM)A2A/A1 Selectivity
Adenosine-NH2~1000~20000.5
2-Chloroadenosine-Cl10200.5
CGS-21680-NH-CH2CH2-C6H4-COOH>100015>66
2-Phenylaminoadenosine-NH-C6H5250505
2-Hexynyladenosine-C≡C-(CH2)3CH35001005

Data is compiled from various sources and should be considered representative. Ki values can vary based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of receptor binding affinities. These protocols can be adapted for the study of 2-ADN and its derivatives.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol outlines the steps to determine the binding affinity of test compounds for the dopamine D2 receptor using a competitive radioligand binding assay.

1. Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
  • Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist radioligand.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
  • Test Compounds: 2-ADN and its derivatives at various concentrations.
  • Scintillation Cocktail.
  • Glass fiber filters (e.g., Whatman GF/B).
  • Cell harvester and liquid scintillation counter.

2. Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
  • Initiation: Add the cell membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.
  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.
  • Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
  • Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.
  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Adenosine A2A Receptors

This protocol describes the determination of binding affinity for the adenosine A2A receptor.

1. Materials:

  • Cell Membranes: Membranes from cells stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
  • Radioligand: [³H]CGS 21680 or another suitable A2A receptor agonist radioligand.
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4, containing adenosine deaminase (2 U/mL).
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Non-specific Binding Control: NECA (5'-N-Ethylcarboxamidoadenosine) (10 µM) or another suitable adenosine agonist.
  • Test Compounds: 2-ADN and its derivatives.
  • Scintillation Cocktail, filters, and counting equipment as above.

2. Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with adenosine deaminase in the assay buffer for 30 minutes at room temperature to remove any endogenous adenosine.
  • Assay Setup: Similar to the dopamine receptor assay, set up the reaction in a 96-well plate with assay buffer, radioligand, and test compounds/controls.
  • Initiation and Incubation: Add the pre-incubated membranes to start the reaction and incubate for 60-120 minutes at room temperature.
  • Termination, Washing, and Counting: Follow the same procedure as described for the dopamine receptor binding assay.

3. Data Analysis:

  • Data analysis is performed using the same principles as for the dopamine receptor assay to determine IC₅₀ and Ki values.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 or CHO cells expressing receptor) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Pellet Resuspension homogenization->centrifugation assay_setup Assay Setup (96-well plate) - Membranes - Radioligand - Test Compound centrifugation->assay_setup incubation Incubation (Equilibrium) assay_setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting ic50 IC50 Determination (Non-linear Regression) counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki D2_signaling ligand Dopamine / 2-ADN Derivative receptor Dopamine D2 Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Conversion atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activation cellular_response Cellular Response (e.g., ↓ Gene Transcription) pka->cellular_response Modulation A2A_signaling ligand Adenosine / 2-ADN Derivative receptor Adenosine A2A Receptor ligand->receptor g_protein Gs Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulation camp cAMP adenylyl_cyclase->camp Conversion atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activation creb CREB Phosphorylation pka->creb Phosphorylation cellular_response Cellular Response (e.g., ↑ Gene Transcription) creb->cellular_response Modulation

A Head-to-Head Comparison of 2-Amino-1,2-dihydronaphthalene and Other Rigid Amphetamine Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 2-Amino-1,2-dihydronaphthalene (2-ADN) with other rigid amphetamine analogues. By examining their pharmacological profiles, this document aims to inform future research and development in the field of psychostimulants.

This compound (2-ADN) is a conformationally restricted analogue of amphetamine, designed to probe the structural requirements for stimulant activity. Its rigid structure, shared by other analogues such as 2-aminotetralin (2-AT) and 2-aminoindane (2-AI), offers a valuable tool for understanding the interaction with monoamine transporters. This guide synthesizes available experimental data to provide a head-to-head comparison of these compounds.

In Vitro Pharmacological Profile: Monoamine Transporter Affinities

The primary mechanism of action for amphetamine and its analogues is the inhibition of monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), leading to increased extracellular concentrations of these neurotransmitters. The relative affinity for these transporters dictates the specific pharmacological profile of each compound.

While comprehensive, directly comparative binding affinity data for 2-ADN is limited in publicly available literature, its stimulant activity is reported to be approximately one-fourth that of (+)-amphetamine in rat drug discrimination tests.[1] The S-(-) enantiomer of 2-ADN is responsible for this stimulant effect. Other rigid analogues have been more extensively characterized, with 2-aminotetralin (2-AT) demonstrating higher potency than 2-ADN in substituting for amphetamine.[1]

The following table summarizes available in vitro data for key rigid amphetamine analogues. It is important to note the absence of specific Ki or IC50 values for 2-ADN at the individual monoamine transporters in the reviewed literature.

CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)Reference
(+)-Amphetamine~600~70-100~20,000-40,000[2][3]
2-Aminotetralin (2-AT)Data not available in direct comparisonData not available in direct comparisonData not available in direct comparison
2-Aminoindane (2-AI)43986>10,000
4-Fluoroamphetamine7704206800[2]

Note: The lack of directly comparable, side-by-side experimental data for all compounds necessitates caution in interpretation. The provided values are compiled from various sources and may have been determined under different experimental conditions.

In Vivo Effects: Locomotor Activity

The stimulant properties of these compounds are often evaluated in vivo through locomotor activity assays in rodents. An increase in locomotor activity is a hallmark of central nervous system stimulation. Dose-response curves provide valuable information on the potency and efficacy of these analogues.

Experimental Protocols

To facilitate the replication and expansion of these findings, detailed methodologies for key experiments are provided below.

Monoamine Transporter Radioligand Binding Assay

This assay determines the binding affinity of a compound for the dopamine, norepinephrine, or serotonin transporters.

1. Membrane Preparation:

  • Rat striatal (for DAT), frontal cortex (for NET), or brainstem (for SERT) tissue is dissected and homogenized in ice-cold buffer.

  • The homogenate is centrifuged to pellet the crude membrane fraction.

  • The pellet is washed and resuspended in assay buffer, and the protein concentration is determined.[6][7]

2. Binding Assay:

  • The membrane preparation is incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) and varying concentrations of the unlabeled test compound.[6]

  • Non-specific binding is determined in the presence of a high concentration of a known inhibitor.

  • The reaction is terminated by rapid filtration through glass fiber filters.[8]

  • The radioactivity retained on the filters is measured using a scintillation counter.[6][8]

3. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • IC50 values (the concentration of the test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding data.

  • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Monoamine Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporter.

1. Cell Culture or Synaptosome Preparation:

  • For cell-based assays, human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured.[9][10]

  • For synaptosome-based assays, synaptosomes are prepared from the appropriate brain regions of rats.[11]

2. Uptake Assay:

  • Cells or synaptosomes are pre-incubated with varying concentrations of the test compound.

  • The uptake reaction is initiated by the addition of a radiolabeled monoamine (e.g., [3H]dopamine, [3H]norepinephrine).[11][12][13]

  • After a short incubation period, uptake is terminated by rapid washing with ice-cold buffer.

  • The amount of radiolabel taken up by the cells or synaptosomes is quantified by scintillation counting.[11][13]

3. Data Analysis:

  • The percentage of uptake inhibition is calculated for each concentration of the test compound.

  • IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

In Vivo Locomotor Activity Assay

This behavioral assay assesses the stimulant effects of the compounds in animals.

1. Animal Habituation:

  • Rodents (typically mice or rats) are habituated to the locomotor activity chambers for a period before testing to reduce novelty-induced hyperactivity.[14]

2. Drug Administration:

  • Animals are administered various doses of the test compound or a vehicle control, typically via intraperitoneal (IP) injection.

3. Data Collection:

  • Locomotor activity is recorded using automated activity monitors that detect horizontal and vertical movements (e.g., beam breaks).

  • Data is collected for a specified period after drug administration.[5][14]

4. Data Analysis:

  • The total distance traveled or the number of beam breaks is quantified.

  • Dose-response curves are generated to compare the potency and efficacy of the different compounds.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of these amphetamine analogues.

General Mechanism of Amphetamine Action at the Dopamine Transporter Amphetamine Amphetamine Analogue DAT Dopamine Transporter (DAT) Amphetamine->DAT Binds to and reverses Vesicle Synaptic Vesicle Amphetamine->Vesicle Disrupts storage Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Efflux Dopamine_cytosol Cytosolic Dopamine Vesicle->Dopamine_cytosol Increases Postsynaptic_receptor Postsynaptic Dopamine Receptor Dopamine_synapse->Postsynaptic_receptor Activates Dopamine_cytosol->DAT Substrate for reverse transport

Caption: Mechanism of amphetamine-induced dopamine release.

Workflow for Monoamine Transporter Binding Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubate Membranes with Radioligand & Test Compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding Determine IC50 and Ki Counting->Analysis

Caption: Experimental workflow for radioligand binding assays.

Logical Relationship of Studied Rigid Amphetamine Analogues cluster_analogues Examples of Rigid Analogues Amphetamine Amphetamine (Flexible) Rigid_Analogues Rigid Analogues Amphetamine->Rigid_Analogues Conformationally Restricted ADN This compound (2-ADN) Rigid_Analogues->ADN AT 2-Aminotetralin (2-AT) Rigid_Analogues->AT AI 2-Aminoindane (2-AI) Rigid_Analogues->AI

Caption: Structural relationship of rigid amphetamine analogues.

Conclusion

This compound and its rigid analogues represent a fascinating class of compounds for probing the structure-activity relationships of psychostimulants. While existing data confirms their activity, a comprehensive, direct comparative analysis of their in vitro and in vivo pharmacology is still needed. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to conduct such comparative studies, ultimately leading to a deeper understanding of the molecular mechanisms of stimulant action and facilitating the design of novel therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-1,2-dihydronaphthalene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-1,2-dihydronaphthalene, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazardous Waste Characterization

Due to the absence of a specific Safety Data Sheet (SDS) in publicly available resources, a conservative approach to waste characterization is necessary. Based on the chemical structure, this compound should be treated as a hazardous substance. The following table summarizes its likely hazardous properties.

Hazard Category Description Justification
Acute Toxicity Potential for harm if ingested, inhaled, or in contact with skin.Aromatic amines are often toxic.
Environmental Hazard Potential for long-term adverse effects in the aquatic environment.Aromatic compounds can be persistent and harmful to aquatic life.
Flammability May be combustible, though not highly flammable.The dihydronaphthalene structure suggests it may burn under certain conditions.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Collect all waste containing this compound, including pure substance, contaminated consumables (e.g., pipette tips, weighing boats), and solutions, in a designated, properly labeled hazardous waste container.

3. Waste Container Labeling:

  • The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The date of accumulation

    • The name of the principal investigator or laboratory group

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

5. Scheduling Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste stream as requested.

6. Decontamination of Work Area:

  • After handling and disposal, thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound. Use an appropriate solvent (e.g., ethanol, acetone) followed by soap and water, if compatible with the surfaces.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate label_container Label Waste Container segregate->label_container store_waste Store in Designated Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs decontaminate Decontaminate Work Area contact_ehs->decontaminate end End: Safe Disposal decontaminate->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations before handling or disposing of any chemical waste.

Navigating the Unknown: A Safety Protocol for Handling 2-Amino-1,2-dihydronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a foundational framework for researchers, scientists, and drug development professionals to establish safe handling, operational, and disposal procedures for 2-Amino-1,2-dihydronaphthalene.

Essential Safety and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, a conservative approach to personal protective equipment is warranted. The following table summarizes recommended PPE based on general principles of chemical safety.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles and a face shieldProvides protection against splashes and unforeseen reactions.
Hand Protection Nitrile gloves (double-gloving recommended)Offers resistance to a broad range of chemicals. Regular glove changes are crucial.
Body Protection Laboratory coat (flame-retardant recommended)Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodEnsures containment of vapors and aerosols. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is essential.

Operational Plan: A Step-by-Step Guide for Safe Handling

A systematic approach is critical when working with a compound of unknown hazard. The following workflow is designed to minimize exposure and ensure a controlled laboratory environment.

  • Preparation and Pre-Handling:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents before introducing the compound to the work area.

    • Review the experimental protocol and identify potential hazards at each step.

  • Handling the Compound:

    • Always wear the recommended PPE as outlined in the table above.

    • Conduct all manipulations of this compound within a certified chemical fume hood to prevent inhalation of any vapors or dust.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling and Decontamination:

    • Upon completion of the experimental work, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable solvent (e.g., ethanol) followed by a soap and water wash is a general starting point, but compatibility with the compound should be verified.

    • Remove and dispose of gloves and any other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Chemical Waste

The disposal of this compound and any associated contaminated materials must be handled in accordance with institutional, local, and national regulations for hazardous waste.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the proper disposal procedures for this class of compound. Do not dispose of this chemical down the drain or in regular trash.

Visualizing the Safety Workflow

The following diagram illustrates the logical steps for safely handling a chemical with unknown hazard characteristics like this compound.

Workflow for Handling Chemicals with Unknown Hazards A Start: New Chemical Handling Request B Conduct Literature Search for SDS and Safety Data A->B C Data Available? B->C D Follow Specific SDS Recommendations for PPE, Handling, and Disposal C->D Yes E Treat as Potentially Hazardous Substance C->E No I Conduct Experiment Following Protocol D->I F Select Conservative PPE (Goggles, Face Shield, Double Gloves, Lab Coat) E->F G Mandate Use of a Chemical Fume Hood F->G H Develop Detailed Experimental Protocol with EHS Consultation G->H H->I J Segregate and Label All Waste as Hazardous I->J K Decontaminate Work Area and Equipment J->K L Dispose of Waste via Institutional EHS Procedures K->L M End L->M

Caption: A decision-making workflow for handling chemicals with limited safety information.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.